4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O/c1-12-7-10-5(8)4-2-3-9-6(4)11-7/h2-3H,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQQJGKVGZQZDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=CN2)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50422056 | |
| Record name | 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50422056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90057-08-2 | |
| Record name | 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50422056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine: A Key Intermediate in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine, a crucial heterocyclic building block in the development of targeted therapeutics, most notably as a key intermediate for Janus kinase (JAK) inhibitors. This document delves into the strategic considerations for its synthesis, focusing on the regioselective functionalization of the pyrrolo[2,3-d]pyrimidine core. Detailed experimental protocols, mechanistic insights, and characterization data are presented to equip researchers, scientists, and drug development professionals with the knowledge to efficiently synthesize and characterize this high-value compound.
Introduction: The Significance of the 7-Deazapurine Scaffold
The 7-deazapurine core, the foundational structure of this compound, is a privileged scaffold in medicinal chemistry.[1] Its structural resemblance to the purine bases of DNA and RNA allows for interaction with a wide range of biological targets. This has led to the development of numerous potent and selective inhibitors of various enzymes, particularly protein kinases.
The title compound, with its specific substitution pattern, is a vital intermediate in the synthesis of several clinically important drugs, including tofacitinib, a JAK inhibitor used in the treatment of autoimmune diseases.[2][3] The strategic placement of the methoxy group at the 2-position and the chloro group at the 4-position allows for sequential and selective derivatization, making it a versatile synthon for the construction of complex molecular architectures.
Retrosynthetic Analysis and Strategic Considerations
The most common and practical synthetic approach to this compound involves a two-step sequence starting from the readily available 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. This strategy hinges on the selective nucleophilic substitution of one of the chloro groups.
Caption: Chlorination of 7H-pyrrolo[2,3-d]pyrimidin-2,4-dione.
Experimental Protocol:
-
To a stirred suspension of 7H-pyrrolo[2,3-d]pyrimidin-2,4-dione (1.0 eq) in phosphorus oxychloride (POCl3, 10.0 eq) is added N,N-dimethylaniline (1.2 eq) dropwise at 0 °C.
-
The reaction mixture is then heated to reflux (approximately 110 °C) and maintained at this temperature for 3 hours.
-
After cooling to room temperature, the excess POCl3 is removed under reduced pressure.
-
The residue is carefully poured onto crushed ice with vigorous stirring.
-
The resulting precipitate is collected by filtration, washed with cold water until the filtrate is neutral, and then dried under vacuum to afford 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine as a solid.
| Parameter | Value |
| Starting Material | 7H-pyrrolo[2,3-d]pyrimidin-2,4-dione |
| Reagents | Phosphorus oxychloride, N,N-dimethylaniline |
| Solvent | None (POCl3 acts as solvent) |
| Temperature | 110 °C (Reflux) |
| Reaction Time | 3 hours |
| Typical Yield | 85-95% |
Step 2: Regioselective Synthesis of this compound
This is the critical step where regioselectivity is paramount. By carefully controlling the reaction conditions, the methoxy group can be selectively introduced at the C2 position.
Reaction Scheme:
Caption: Selective methoxylation of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.
Experimental Protocol:
-
A solution of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous methanol is cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
A solution of sodium methoxide (1.0-1.1 eq) in methanol is added dropwise to the cooled solution over a period of 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for 2-4 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is quenched by the addition of water.
-
The methanol is removed under reduced pressure, and the aqueous residue is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
| Parameter | Value |
| Starting Material | 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine |
| Reagent | Sodium methoxide |
| Solvent | Anhydrous Methanol |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | 70-85% |
Causality Behind Experimental Choices:
-
Stoichiometry: Using a near-stoichiometric amount of sodium methoxide is crucial to minimize the formation of the di-methoxy byproduct.
-
Temperature Control: Starting the reaction at a low temperature (0 °C) and allowing it to warm slowly favors the kinetic product, which in this case is the desired 2-methoxy isomer. Higher temperatures can lead to a loss of selectivity and the formation of the thermodynamically more stable 4-methoxy isomer.
-
Anhydrous Conditions: The use of anhydrous methanol is important to prevent hydrolysis of the chloro groups, which would lead to the formation of hydroxy-substituted impurities.
Characterization and Quality Control
The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic and chromatographic techniques.
Spectroscopic Data:
-
1H NMR: The proton NMR spectrum should show a characteristic singlet for the methoxy protons around δ 3.8–4.0 ppm. The pyrrole protons typically appear as doublets in the region of δ 6.5–7.2 ppm. [1]* 13C NMR: The carbon NMR spectrum will show a resonance for the methoxy carbon at approximately δ 55–60 ppm. The C4 carbon, bearing the chlorine atom, is expected to resonate in the range of δ 150–155 ppm. [1]* Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the product (C7H6ClN3O, M.W. 183.59 g/mol ). [1] Chromatographic Purity:
-
High-Performance Liquid Chromatography (HPLC): HPLC is an essential tool for determining the purity of the final product and for quantifying any impurities.
Potential Side Reactions and Impurities
A thorough understanding of potential side reactions is critical for optimizing the synthesis and for the purification of the final product.
Caption: Potential side reactions in the synthesis of this compound.
-
Formation of the 4-methoxy isomer: As discussed, the C4 position is inherently more reactive. Running the reaction at higher temperatures can lead to the formation of the thermodynamically favored 2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine.
-
Di-substitution: The use of excess sodium methoxide will result in the formation of 2,4-dimethoxy-7H-pyrrolo[2,3-d]pyrimidine.
-
Hydrolysis: The presence of water in the reaction mixture can lead to the hydrolysis of the chloro groups, forming hydroxy-substituted byproducts.
Safety Considerations
-
Phosphorus oxychloride (POCl3): This reagent is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sodium methoxide: This is a strong base and is corrosive. It is also flammable. Handle with care and avoid contact with skin and eyes.
-
Solvents: Methanol is flammable and toxic. Dichloromethane and ethyl acetate are volatile organic compounds. All solvents should be handled in a well-ventilated area.
Conclusion
The synthesis of this compound is a well-established process that is critical for the production of several important pharmaceuticals. The key to a successful synthesis lies in the careful control of the regioselective methoxylation of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. By understanding the underlying mechanistic principles and adhering to the detailed protocols outlined in this guide, researchers can reliably and efficiently produce this valuable intermediate for their drug discovery and development programs.
References
- Ben, P., et al. (2020). Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. U.S. Patent No. 10,738,058 B2. Washington, DC: U.S.
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Chemistry Stack Exchange. Retrieved January 24, 2026, from [Link]
-
Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. (n.d.). Srini Chem. Retrieved January 24, 2026, from [Link]
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]
-
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]
-
C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. (2025). ACS Fall 2025. Retrieved January 24, 2026, from [Link]
-
Tofacitinib synthesis. (n.d.). Universidade Nova de Lisboa. Retrieved January 24, 2026, from [Link]
-
4-chloro-7H-pyrrolo(2,3-d)pyrimidin-2-amine. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]
-
2,4-dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). ACS Publications. Retrieved January 24, 2026, from [Link]
- An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. (2014). Organic Process Research & Development, 18(11), 1386–1391.
- Process for the preparation of tofacitinib and intermediates thereof. (2021).
Sources
4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine physical and chemical properties
An In-Depth Technical Guide to 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine: Properties, Reactivity, and Applications
Executive Summary
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of the 7-deazapurine scaffold, which is present in various natural nucleoside antibiotics, it serves as a privileged structure in the design of biologically active molecules.[1] The strategic placement of a methoxy group at the 2-position and a chlorine atom at the 4-position imparts a unique combination of solubility and reactivity, making it a highly versatile synthetic intermediate.[1] This guide provides a comprehensive overview of its physical and chemical properties, explores its reactivity with a focus on its utility in synthesis, details its applications in drug discovery, presents a standard analytical protocol for its characterization, and outlines essential safety and handling procedures.
Introduction: A Scaffold of Significance
The 7H-pyrrolo[2,3-d]pyrimidine core, often referred to as 7-deazapurine, represents a critical class of heterocyclic compounds. Its structural resemblance to purine allows molecules derived from this scaffold to interact with biological targets that typically bind purines, such as kinases. The absence of the nitrogen atom at the 7-position offers distinct electronic and metabolic properties compared to purines, which can be leveraged to fine-tune the pharmacological profile of drug candidates.
This compound emerges as a particularly valuable building block. The key features contributing to its utility are:
-
The C4-Chloride: This atom serves as an excellent leaving group, activating the C4 position for nucleophilic aromatic substitution (SNAr). This allows for the straightforward introduction of a wide array of functional groups, most commonly amines, enabling the exploration of structure-activity relationships (SAR).[1]
-
The C2-Methoxy Group: The methoxy group influences the electronic properties of the pyrimidine ring and can enhance the solubility of the compound and its derivatives in organic solvents, which is advantageous for synthetic manipulations.
These features have positioned the compound as a key precursor in the synthesis of potent kinase inhibitors targeting enzymes like Janus Kinase (JAK) and 3-Phosphoinositide-Dependent Kinase 1 (PDK1), which are implicated in cancer and inflammatory diseases.[1]
Physicochemical Properties
A clear understanding of the physicochemical properties of a synthetic intermediate is fundamental for its effective use in research and development. While some experimental data for this specific compound is sparse, a combination of data from suppliers and analogous structures provides a reliable profile.
| Property | Value | Source |
| CAS Number | 90057-08-2 | [1] |
| Molecular Formula | C₇H₆ClN₃O | [1] |
| Molecular Weight | 183.59 g/mol | [1] |
| Appearance | White to light brown crystalline solid | [2][3][4] |
| Melting Point | Data not explicitly reported; parent compound (4-chloro-7H-pyrrolo[2,3-d]pyrimidine) melts in the range of 170-217°C. | [2][5] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and ethanol. The methoxy group enhances solubility in polar organic solvents. | [1] |
| Stability | Stable under recommended storage conditions. Sensitive to strong acids, bases, and prolonged exposure to moisture. | [2][5] |
Solubility and Stability Insights
The compound's solubility in common organic solvents like DMSO and ethanol facilitates its use in a wide range of reaction conditions.[1] For long-term integrity, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated environment, away from incompatible materials such as strong oxidizing agents, acids, and bases.[2][5][6]
Chemical Reactivity and Synthetic Profile
The synthetic utility of this compound is dominated by the reactivity of the C4-chloro substituent.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the pyrimidine ring, further enhanced by the nitrogen atoms, renders the C4 position highly electrophilic. This makes the chlorine atom susceptible to displacement by a wide variety of nucleophiles in an SNAr reaction. This reaction is the cornerstone of its application, providing a robust and predictable method for introducing diversity into the scaffold.
Common nucleophiles include primary and secondary amines, thiols, and alkoxides. Reactions with amines are particularly prevalent in the synthesis of kinase inhibitors, where a specific amine side chain is often crucial for binding to the target protein.
Caption: Key SNAr reaction of the title compound.
N-Alkylation and Cross-Coupling
While SNAr at C4 is the primary reaction, the pyrrole nitrogen (N7) can also be functionalized, typically through alkylation. This provides another site for modification to modulate properties like solubility or to attach linkers for conjugation. Furthermore, analogous chloro-heterocyclic systems are known to participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), suggesting that under appropriate conditions, the C4-Cl bond could also be used to form carbon-carbon or carbon-nitrogen bonds via these methods.[2][5]
Applications in Drug Discovery
The principal application of this compound is as a foundational building block for synthesizing targeted therapeutics.
Kinase Inhibitor Synthesis
Kinases are a class of enzymes that play a central role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and autoimmune disorders. The 7-deazapurine scaffold is an excellent starting point for designing ATP-competitive kinase inhibitors. The workflow typically involves an SNAr reaction to install a side chain that confers potency and selectivity for the target kinase.
This compound is a documented intermediate in the synthesis of inhibitors for:
-
Janus Kinases (JAKs): These are critical in cytokine signaling pathways that mediate immune responses. Inhibitors are used to treat inflammatory diseases like rheumatoid arthritis.[1]
-
3-Phosphoinositide-Dependent Kinase 1 (PDK1): This kinase is a key node in the PI3K/AKT signaling pathway, which is frequently overactive in cancer, promoting cell survival and proliferation.[1]
Caption: Role in the drug discovery pipeline.
Experimental Protocol: Identity and Purity Verification via HPLC-MS
Ensuring the identity and purity of starting materials is a cornerstone of trustworthy and reproducible research. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the definitive method for this purpose.
Objective: To confirm the identity (via mass-to-charge ratio) and assess the purity (via UV chromatogram) of a sample of this compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve in 1 mL of a 1:1 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of ~10 µg/mL for analysis.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Detection: UV detector at 254 nm.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-500.
-
Expected Ion [M+H]⁺: 184.02 (for C₇H₇ClN₃O⁺). The isotopic pattern for chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) should be observed.
-
Data Analysis and Self-Validation:
-
Purity Assessment: Integrate the peak area of the UV chromatogram at 254 nm. The purity is calculated as the area of the main peak divided by the total area of all peaks.
-
Identity Confirmation: The mass spectrum corresponding to the main chromatographic peak should show a base peak at m/z 184.02, confirming the protonated molecular ion. The presence of the M+2 peak at m/z 186.02 with approximately one-third the intensity validates the presence of a single chlorine atom. This dual confirmation (retention time and accurate mass) provides a self-validating system, ensuring the integrity of the material.
Caption: Workflow for HPLC-MS analysis.
Safety and Handling
Proper handling of all chemical reagents is paramount for laboratory safety.
-
Hazard Identification: While specific toxicity data for this derivative is limited, the parent compound 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is classified as toxic if swallowed and may cause skin, eye, and respiratory irritation.[2][6][7][8] Similar precautions should be taken.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles when handling the compound.[2][9]
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep the container tightly sealed.[5][6]
-
First Aid:
-
In case of skin contact: Immediately wash with soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Move to fresh air.
-
If swallowed: Seek immediate medical attention.
-
Conclusion
This compound is more than just a chemical intermediate; it is an enabling tool for modern drug discovery. Its well-defined reactivity, centered on the C4-chloro group, provides a reliable and versatile handle for constructing complex molecular architectures. Its role as a key building block in the synthesis of targeted kinase inhibitors for oncology and immunology underscores its importance to the pharmaceutical industry. By understanding its physical properties, chemical behavior, and handling requirements, researchers can effectively and safely leverage this powerful scaffold to develop the next generation of therapeutic agents.
References
-
Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry - Srini Chem. Srini Chem. Available at: [Link]
-
Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H - ResearchGate. ResearchGate. (2008-01-01). Available at: [Link]
-
7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro- | C6H4ClN3 | CID 5356682 - PubChem. PubChem. Available at: [Link]
- Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents. Google Patents.
-
Cas 3680-69-1,4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | lookchem. Lookchem. Available at: [Link]
-
4'-Chloro-4,7'-bi-7H-pyrrolo[2,3-d]pyrimidine | C12H7ClN6 | CID 15726011 - PubChem. PubChem. Available at: [Link]
Sources
- 1. This compound|CAS 90057-08-2 [benchchem.com]
- 2. srinichem.com [srinichem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
- 5. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro- | C6H4ClN3 | CID 5356682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3680-69-1 Cas No. | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Apollo [store.apolloscientific.co.uk]
- 9. echemi.com [echemi.com]
The Strategic Core: Unveiling the Biological Potential of 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine in Kinase Inhibition
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Privileged Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The 7H-pyrrolo[2,3-d]pyrimidine core, a deaza-isostere of adenine, is one such "privileged scaffold"[1]. Its structural resemblance to the hinge-binding motif of ATP makes it an ideal starting point for the design of competitive kinase inhibitors[1]. This guide focuses on a key derivative of this family, 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine , a versatile intermediate that serves as a foundational building block for a multitude of potent and selective kinase inhibitors. While this compound itself is primarily a synthetic precursor, its inherent chemical functionalities dictate the biological activities of its downstream products, which have shown significant promise in oncology and immunology. This document will delve into the biological significance of this scaffold, its primary molecular targets, the underlying mechanisms of action, and the experimental protocols to evaluate the activity of its derivatives.
Molecular Targets and Therapeutic Landscape: A Focus on Kinase Inhibition
The primary biological significance of the this compound scaffold lies in its utility for generating potent inhibitors of various protein kinases. The electron-withdrawing nature of the chloro group at the C4 position makes it a prime site for nucleophilic substitution, allowing for the introduction of diverse side chains that can confer selectivity and potency for specific kinase targets.
Janus Kinase (JAK) Family: Modulating the Cytokine Signaling Cascade
The most prominent application of this scaffold is in the development of Janus Kinase (JAK) inhibitors. The JAK family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are central players in cytokine signaling. They mediate the signal transduction from a wide array of cytokine and growth factor receptors to the nucleus via the Signal Transducer and Activator of Transcription (STAT) pathway. Dysregulation of the JAK-STAT pathway is a hallmark of numerous autoimmune diseases and cancers.
Derivatives of this compound have been instrumental in the development of several clinically approved JAK inhibitors, including Tofacitinib and Ruxolitinib. These inhibitors are ATP-competitive, binding to the ATP-binding site in the kinase domain of JAKs and preventing the phosphorylation and activation of STAT proteins. This, in turn, modulates the transcription of genes involved in inflammation and cell proliferation.
Signaling Pathway: The JAK-STAT Cascade and its Inhibition
Caption: Inhibition of the JAK-STAT signaling pathway by a pyrrolo[2,3-d]pyrimidine-based inhibitor.
3-Phosphoinositide-Dependent Kinase 1 (PDK1): A Master Regulator of Cell Growth and Survival
Beyond the JAK family, the this compound core has been identified as a valuable scaffold for the development of inhibitors targeting 3-Phosphoinositide-Dependent Kinase 1 (PDK1). PDK1 is a master kinase that plays a crucial role in the PI3K/AKT signaling pathway, a central regulator of cell proliferation, survival, and metabolism. Overactivation of the PI3K/AKT pathway is a common event in many human cancers, making PDK1 an attractive target for anticancer drug discovery.
Derivatives of this scaffold can be designed to occupy the ATP-binding pocket of PDK1, thereby preventing the phosphorylation and activation of its downstream substrates, such as AKT. This leads to the inhibition of tumor cell growth and the induction of apoptosis.
Quantitative Analysis of Biological Activity: IC50 Values of Key Derivatives
The potency of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. The following table summarizes the IC50 values of several notable JAK inhibitors that are derived from the pyrrolo[2,3-d]pyrimidine scaffold, illustrating the therapeutic potential unlocked from this core structure.
| Inhibitor | Target Kinase(s) | IC50 (nM) | Therapeutic Application |
| Tofacitinib | JAK1, JAK2, JAK3 | 1 (JAK3), 20 (JAK2), 112 (JAK1) | Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis |
| Ruxolitinib | JAK1, JAK2 | 3.3 (JAK1), 2.8 (JAK2) | Myelofibrosis, Polycythemia Vera |
| Abrocitinib | JAK1 | 29 (JAK1), 803 (JAK2), >10,000 (JAK3) | Atopic Dermatitis |
Note: IC50 values can vary depending on the specific assay conditions.[1][2]
Experimental Protocols: A Guide to Assessing Kinase Inhibition
The evaluation of the biological activity of kinase inhibitors derived from this compound relies on robust and reproducible in vitro assays. Below is a detailed, step-by-step methodology for a typical in vitro kinase inhibition assay, followed by a guide to data analysis.
In Vitro Kinase Inhibition Assay (Example: JAK1)
This protocol is a generalized example and may require optimization for specific kinases and inhibitors.
Materials:
-
Recombinant human JAK1 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP solution
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide)
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system
-
384-well white assay plates
-
Multimode plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Reaction Mixture Preparation: In each well of the 384-well plate, add the following components in order:
-
5 µL of kinase buffer
-
2.5 µL of test compound dilution (or DMSO for control wells)
-
2.5 µL of a mixture of the peptide substrate and ATP in kinase buffer. The final concentration of ATP should be at or near its Km for the kinase.
-
-
Enzyme Addition: Initiate the kinase reaction by adding 2.5 µL of the JAK1 enzyme solution in kinase buffer to each well. The final reaction volume is 12.5 µL.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the enzyme reaction.
-
Reaction Termination and ADP Detection:
-
Add 12.5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 25 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
Experimental Workflow: Kinase Inhibitor Screening
Sources
The Core Mechanism of 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine: A Technical Guide for Drug Discovery Professionals
Foreword: The Architectural Elegance of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The 7-deazapurine nucleus, and specifically its derivative 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine, represents one such "privileged scaffold."[1] Its structural resemblance to adenine, a fundamental component of ATP, provides a strategic starting point for the design of competitive kinase inhibitors.[2] The true ingenuity of this scaffold, however, lies in its synthetic tractability. The chlorine atom at the 4-position and the methoxy group at the 2-position are not merely decorative; they are key functional handles that permit a diverse array of chemical modifications, enabling the medicinal chemist to meticulously sculpt derivatives with high potency and selectivity against a range of kinase targets.[3] This guide will delve into the core mechanism of action of this scaffold, not as a static entity, but as a dynamic platform for the generation of potent kinase inhibitors, with a primary focus on the Janus Kinase (JAK) family. We will explore the downstream cellular consequences of this inhibition and provide the experimental frameworks necessary to validate these mechanisms in a laboratory setting.
Primary Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway
The principal mechanism through which derivatives of this compound exert their biological effects is through the competitive inhibition of the Janus Kinase (JAK) family of intracellular, non-receptor tyrosine kinases.[3] This family, comprising JAK1, JAK2, JAK3, and TYK2, is integral to the signal transduction of a vast array of cytokines, interferons, and hormones that are pivotal in immunity, inflammation, hematopoiesis, and cell proliferation.[4][5]
The JAK-STAT signaling cascade is initiated when a cytokine binds to its cognate receptor on the cell surface, inducing receptor dimerization.[6] This conformational change brings the associated JAKs into close proximity, allowing for their trans-phosphorylation and subsequent activation. The activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tails of the receptors, creating docking sites for the Signal Transducer and Activator of Transcription (STAT) proteins.[7] Upon recruitment, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes.[8]
Derivatives of the this compound scaffold, by mimicking the purine core of ATP, bind to the ATP-binding pocket of the JAK kinase domain. This competitive inhibition prevents the phosphorylation of the JAKs themselves, the cytokine receptors, and the downstream STAT proteins, effectively abrogating the entire signaling cascade.[9]
Experimental Validation: Protocols and Methodologies
The validation of the proposed mechanism of action requires a multi-faceted experimental approach. Below are detailed protocols for key assays.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the potency of a test compound against a target kinase (e.g., JAK1).
Materials:
-
Recombinant human JAK1 kinase (Thermo Fisher Scientific)
-
LanthaScreen™ Eu-anti-GST Antibody (Thermo Fisher Scientific)
-
Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer) (Thermo Fisher Scientific)
-
TR-FRET Dilution Buffer (Thermo Fisher Scientific)
-
Test compound (serially diluted in DMSO)
-
384-well, low-volume, non-binding microplate
Procedure:
-
Prepare Kinase/Antibody Solution: Dilute the JAK1 kinase and Eu-anti-GST antibody in TR-FRET dilution buffer to a 2X working concentration.
-
Prepare Tracer/Compound Solution: Serially dilute the test compound in DMSO. Further dilute the compound and the Alexa Fluor™ 647-tracer in TR-FRET dilution buffer to a 4X working concentration.
-
Assay Assembly:
-
Add 2.5 µL of the 4X tracer/compound solution to the wells of the 384-well plate.
-
Add 2.5 µL of a 4X tracer-only solution to the maximum binding control wells.
-
Add 5 µL of the 2X kinase/antibody solution to all wells.
-
-
Incubation: Cover the plate and incubate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Apoptosis Assay (Western Blot for Bcl-2 and Bax)
This protocol outlines the steps to assess the protein expression levels of Bcl-2 and Bax in treated cells via Western blotting.
Materials:
-
Cell culture reagents
-
Test compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with the test compound at various concentrations for 24-48 hours.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-Bcl-2, anti-Bax, and anti-β-actin as a loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Perform densitometric analysis of the bands to quantify the relative protein expression levels, normalizing to the loading control.
-
Conclusion and Future Directions
The this compound scaffold is a testament to the power of rational drug design. Its core mechanism of action, primarily through the inhibition of the JAK-STAT pathway, has paved the way for the development of targeted therapies for a range of inflammatory diseases and cancers. The demonstrated ability to modulate this scaffold to achieve selectivity against other critical kinase targets further cements its status as a privileged structure in medicinal chemistry. Future research will undoubtedly continue to leverage the synthetic versatility of this core to develop next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles, ultimately translating into more effective and safer medicines.
References
-
MDPI. (2022, November 23). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Retrieved from [Link]
-
MDPI. (2023, September 19). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Retrieved from [Link]
-
Unibest Industrial Co., Ltd. (n.d.). Cas No. 3680-69-1, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]
-
National Institutes of Health. (2023, January 3). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. Retrieved from [Link]
-
ResearchGate. (n.d.). Western blot analysis for determination of Bax:Bcl-2 ratio in U87MG cells. Treatments (24 h). Retrieved from [Link]
-
Wikipedia. (n.d.). JAK-STAT signaling pathway. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). JAK-STAT Signaling Pathway. Retrieved from [Link]
-
PubMed. (2023, September 19). Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]
-
BPS Bioscience. (n.d.). JAK1 (Janus Kinase 1) Assay Kit JAK1 79518. Retrieved from [Link]
-
EdSpace. (n.d.). Protein Isolation and Western Blot Analysis of BCL-2 in Fibroblast Cells Sirah Bah Lab Partners. Retrieved from [Link]
-
Metwally, M. A. (n.d.). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Guidelines for Regulated Cell Death Assays: A Systematic Summary, A Categorical Comparison, A Prospective. Retrieved from [Link]
-
JoVE. (2023, April 30). Video: The JAK-STAT Signaling Pathway. Retrieved from [Link]
-
Protocols.io. (2023, September 23). In vitro kinase assay. Retrieved from [Link]
-
SciSpace. (n.d.). The JAK/STAT signalling pathway: Tiny molecules transforming therapeutics. Retrieved from [Link]
-
BellBrook Labs. (n.d.). JAK1 Activity Assay | Inhibitor Screening Kits. Retrieved from [Link]
-
Frontiers. (n.d.). JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Evaluation of the in vitro and in vivo efficacy of the JAK inhibitor AZD1480 against JAK-mutated acute lymphoblastic leukemia. Retrieved from [Link]
-
Oxford Academic. (2021, November 17). 7-Aryl-7-deazapurine 3′-deoxyribonucleoside derivative as a novel lead for Chagas' disease therapy: in vitro and in vivo pharmacology. Retrieved from [Link]
Sources
- 1. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [rjpbr.com]
- 3. This compound|CAS 90057-08-2 [benchchem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Video: The JAK-STAT Signaling Pathway [jove.com]
- 8. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 9. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Derivatization of 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine: A Technical Guide for Advanced Drug Discovery
Abstract
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a deazapurine isostere, represents a privileged structure in medicinal chemistry, forming the core of numerous clinically relevant kinase inhibitors. This technical guide provides an in-depth exploration of the derivatives of a key intermediate, 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine. We will dissect the synthetic strategies for the functionalization of this versatile building block, with a particular focus on modifications at the C4 and N7 positions, which are pivotal for modulating kinase selectivity and overall drug-like properties. This guide is intended for researchers, scientists, and professionals in drug development, offering a blend of theoretical rationale and practical, field-proven experimental protocols.
Introduction: The Significance of the 7H-pyrrolo[2,3-d]pyrimidine Core
The 7H-pyrrolo[2,3-d]pyrimidine nucleus is a bioisostere of purine, where the N7 nitrogen is replaced by a carbon atom. This seemingly subtle modification has profound implications for the molecule's electronic properties and its ability to engage in hydrogen bonding, offering a unique vector for derivatization at the C7 position[1]. This scaffold has been successfully exploited in the development of a range of therapeutics, most notably Janus kinase (JAK) inhibitors like Tofacitinib and Ruxolitinib, which are used in the treatment of autoimmune diseases and myelofibrosis, respectively[2].
The subject of this guide, this compound, is a highly valuable intermediate. The chlorine atom at the C4 position serves as a versatile handle for introducing a diverse array of substituents via nucleophilic aromatic substitution and cross-coupling reactions. The methoxy group at the C2 position can also be a key determinant of biological activity and selectivity. This guide will provide a comprehensive overview of the synthetic pathways to access this core and the subsequent derivatization strategies that have proven successful in the quest for novel therapeutics.
Synthesis of the Core Intermediate: this compound
The efficient synthesis of the this compound core is a critical first step in any drug discovery campaign centered around this scaffold. While various routes have been reported for the parent 7H-pyrrolo[2,3-d]pyrimidine ring system, a common and reliable approach for the 2-methoxy substituted analog involves a multi-step sequence starting from readily available precursors.
A generalized synthetic pathway is outlined below. It is important to note that specific reaction conditions may require optimization depending on the scale and available resources.
Caption: Generalized synthetic scheme for this compound.
Key Derivatization Strategies
The strategic functionalization of the this compound core is paramount for achieving the desired biological activity and pharmacokinetic profile. The two primary sites for modification are the electrophilic C4 position and the nucleophilic N7 position of the pyrrole ring.
C4-Position Functionalization: Introducing Diversity
The chlorine atom at the C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, providing a gateway to a vast chemical space.
The displacement of the C4-chloro group with a variety of amines is a cornerstone of derivatization for this scaffold. This reaction is typically straightforward and high-yielding, allowing for the introduction of diverse side chains that can probe the active site of target kinases and modulate physicochemical properties.
General Protocol for C4-Amination:
-
To a solution of this compound (1.0 eq) in a suitable solvent such as n-butanol or 2-propanol, add the desired amine (1.1 - 2.0 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 - 3.0 eq).
-
Heat the reaction mixture to a temperature between 80 °C and 120 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 4-amino-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine derivative.
This methodology has been successfully applied in the synthesis of potent JAK inhibitors[3].
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating carbon-carbon bonds, enabling the introduction of aryl and heteroaryl moieties at the C4 position. These substituents can form crucial π-stacking interactions within the kinase hinge region and provide vectors for further functionalization.
General Protocol for Suzuki-Miyaura Coupling:
-
In a reaction vessel, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid or ester (1.2 - 1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.05 - 0.1 eq), and a base, typically an aqueous solution of Na₂CO₃ or K₂CO₃ (2.0 - 3.0 eq).
-
Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the mixture to a temperature between 80 °C and 100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction with water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the C4-aryl or -heteroaryl product.
Microwave-assisted Suzuki coupling protocols have also been developed to significantly reduce reaction times and improve yields[4].
N7-Position Functionalization: Modulating Physicochemical Properties
Alkylation or arylation at the N7 position of the pyrrole ring is a key strategy for fine-tuning the pharmacokinetic properties of the molecule, such as solubility and metabolic stability. It also provides an additional point of interaction with the target protein.
General Protocol for N7-Alkylation:
-
To a solution of the 4-substituted-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in an aprotic solvent like dimethylformamide (DMF) or acetonitrile, add a base such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) (1.1 - 1.5 eq) at 0 °C.
-
Stir the mixture for 15-30 minutes, then add the desired alkylating agent (e.g., an alkyl halide or tosylate) (1.0 - 1.2 eq).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction carefully with water and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
Regioselectivity can sometimes be an issue, with potential for alkylation at other nitrogen atoms in the pyrimidine ring. Careful control of reaction conditions and the choice of base and solvent can help to favor N7-alkylation.
Biological Applications: Targeting Kinases in Disease
Derivatives of the 7H-pyrrolo[2,3-d]pyrimidine scaffold have demonstrated remarkable success as kinase inhibitors. The Janus kinase (JAK) family of non-receptor tyrosine kinases, which play a pivotal role in cytokine signaling, has been a particularly fruitful target.
Inhibition of the JAK-STAT Signaling Pathway
The JAK-STAT signaling pathway is a critical regulator of the immune system. Dysregulation of this pathway is implicated in a variety of autoimmune and inflammatory diseases. Small molecule inhibitors that target JAKs can effectively block the downstream signaling cascade, leading to a therapeutic effect.
Caption: Inhibition of the JAK-STAT signaling pathway by a 7H-pyrrolo[2,3-d]pyrimidine derivative.
Structure-Activity Relationships and Kinase Selectivity
The development of selective kinase inhibitors is a major goal in drug discovery to minimize off-target effects. The derivatization of the this compound core allows for the systematic exploration of structure-activity relationships (SAR).
| Derivative | R Group at C4 | Target Kinase(s) | IC₅₀ (nM) | Reference |
| 1 | 4-aminophenyl | PAK4 | - | [5] |
| 2 | (E)-N'-benzylidenebenzohydrazide | EGFR, Her2, VEGFR2, CDK2 | 40-204 | [6] |
| 3 | N-methyl-N-(piperidin-4-yl)amine | JAK1 | 12.6 | [3] |
| 4 | 2-phenylhydrazinyl | - | - | [7] |
Table 1: Examples of Biologically Active 7H-pyrrolo[2,3-d]pyrimidine Derivatives. Note: The specific activity of 2-methoxy derivatives is often reported within broader SAR studies of the parent scaffold.
The nature of the substituent at the C4 position is a key determinant of kinase selectivity. For example, the introduction of a piperidinyl fragment has been shown to confer selectivity for JAK1 over other JAK isoforms[3]. The N7 substituent can also influence selectivity and is often optimized to improve pharmacokinetic properties.
Conclusion and Future Perspectives
The this compound scaffold is a proven and versatile starting point for the development of potent and selective kinase inhibitors. The synthetic methodologies outlined in this guide provide a robust framework for accessing a wide range of derivatives. Future work in this area will likely focus on the development of novel derivatization strategies to access unexplored chemical space, the use of computational modeling to guide the design of more selective inhibitors, and the exploration of this privileged scaffold against other kinase targets and in different therapeutic areas. The continued exploration of the rich chemistry of the 7H-pyrrolo[2,3-d]pyrimidine core promises to yield the next generation of targeted therapeutics.
References
-
Structure-guided design of potent JAK1-selective inhibitors based on 4-amino-7H-pyrrolo[2,3-d]pyrimidine with anti-inflammatory efficacy. PubMed. [Link]
-
The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. National Institutes of Health. [Link]
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link]
- Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
-
Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors. PubMed. [Link]
-
IC 50 values for the inhibition of JAK1, JAK2, JAK3, and TYK2 for abrocitinib, upadacitinib, and baricitinib. ResearchGate. [Link]
-
Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Publications. [Link]
-
Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega. [Link]
-
4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. National Institutes of Health. [Link]
-
Acid Catalyzed Amination of 4- Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for. Preprints.org. [Link]
-
An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]
-
Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. Preprints.org. [Link]
-
Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Srini Chem. [Link]
- WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
-
WO/2018/029641 METHOD OF MANUFACTURING 4-CHLORO-7H-PYRROLO[2,3-d]PYRIMIDINE. WIPO. [Link]
-
Identification of novel 4-substituted 7H-pyrrolo[2,3-d]pyrimidine derivatives as new FtsZ inhibitors: Bioactivity evaluation and computational simulation. PubMed. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
-
In Silico Evaluation of a Promising Key Intermediate Thieno [2,3-d] Pyrimidine Derivative with Expected JAK2 Kinase Inhibitory Activity. MDPI. [Link]
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]
-
Molecular modeling studies of pyrrolo[2,3-d]pyrimidin-4-amine derivatives as JAK1 inhibitors based on 3D-QSAR, molecular docking, molecular dynamics (MD) and MM-PBSA calculations. PubMed. [Link]
-
Microwave-assisted synthesis and biological evaluation of some new 4-(2-phenylhydrazinyl)-7H-pyrrolo[2,3-d]pyrimidine derivatives. ResearchGate. [Link]
Sources
- 1. Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction[v1] | Preprints.org [preprints.org]
- 2. WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis - Google Patents [patents.google.com]
- 3. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine as a synthetic intermediate
An In-Depth Technical Guide to 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine: A Cornerstone Intermediate in Modern Drug Discovery
Executive Summary
This compound stands as a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug development. As a derivative of the 7-deazapurine scaffold, it offers a unique combination of structural rigidity, hydrogen bonding capabilities, and, most critically, strategically positioned reactive sites for molecular elaboration. The chlorine atom at the C4 position serves as an exceptionally versatile handle for introducing diverse functionalities via nucleophilic aromatic substitution and cross-coupling reactions, while the methoxy group at C2 modulates the electronic properties of the core, influencing both reactivity and biological interactions. This guide provides an in-depth analysis of its synthesis, reactivity, and profound application as a synthetic intermediate, particularly in the creation of targeted kinase inhibitors for oncology and inflammatory diseases. We will delve into the causality behind synthetic strategies, provide detailed, field-tested protocols, and explore the mechanistic basis of its utility, offering researchers and drug development professionals a comprehensive resource for leveraging this powerful scaffold.
The 7-Deazapurine Scaffold: A Privileged Core in Medicinal Chemistry
The 7-deazapurine core, chemically known as pyrrolo[2,3-d]pyrimidine, is a bioisostere of the natural purine ring system, where the nitrogen atom at position 7 is replaced by a carbon atom. This seemingly subtle modification has profound implications for drug design. The removal of the N7 nitrogen eliminates a potential site for metabolic degradation and removes a hydrogen bond donor, altering the molecule's interaction profile within biological targets. The resulting scaffold is found in several natural nucleoside antibiotics and has been identified as a "privileged scaffold" in drug discovery.[1]
Its true power lies in its role as a "hinge-binder." In many protein kinases, a critical family of enzymes often dysregulated in cancer and inflammatory conditions, the 7-deazapurine core can mimic the adenine portion of ATP, forming key hydrogen bonds with the "hinge region" of the enzyme's active site. This anchoring allows substituents, strategically placed on the scaffold, to probe deeper into the ATP-binding pocket, conferring both high potency and selectivity. The subject of this guide, this compound, is an advanced intermediate engineered for precisely this purpose.
Physicochemical Properties and Structural Analysis
The unique reactivity of this compound is a direct consequence of its structure and the electronic interplay between its constituent parts.
-
C4-Chloro Group: This is the primary reactive center. The pyrimidine ring is inherently electron-deficient, which activates the chlorine atom as an excellent leaving group for nucleophilic aromatic substitution (SNAr). This allows for the straightforward introduction of amines, alcohols, thiols, and other nucleophiles, which is the most common strategy for building diversity into potential drug candidates.[1]
-
C2-Methoxy Group: As an electron-donating group, the methoxy substituent subtly modulates the overall electronics of the pyrimidine ring. It can influence the regioselectivity of further reactions and provides an additional point of interaction for potential biological targets.
-
N7-H of the Pyrrole Ring: The pyrrole nitrogen is acidic and can be deprotonated with a suitable base. This site can be protected during synthesis or functionalized to introduce another vector for molecular exploration, for instance, by attaching solubilizing groups or linkers.
Table 1: Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C₇H₆ClN₃O | [1] |
| Molecular Weight | 183.59 g/mol | [1] |
| CAS Number | 90057-08-2 | [1] |
| Appearance | White to off-white solid | |
| ¹H NMR (Typical) | δ 3.8–4.0 ppm (s, 3H, -OCH₃)δ 6.5–7.2 ppm (dd, 2H, pyrrole) | [1] |
| ¹³C NMR (Typical) | δ 55–60 ppm (-OCH₃)δ 150–155 ppm (C4-Cl) | [1] |
Strategic Synthesis of the Core Intermediate
The synthesis of this compound requires a multi-step approach that carefully controls the introduction of functional groups to achieve the desired regiochemistry. A common and robust strategy commences from the readily available 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol and proceeds through a key dichlorinated intermediate.
Figure 1: Overall strategy for the synthesis of the title compound.
Protocol 1: Synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
This initial step converts the diol into the highly reactive dichloro intermediate. The use of phosphoryl chloride (POCl₃) is a classic and effective method for converting hydroxyl groups on electron-deficient heterocycles into chlorides.
-
Rationale: The lone pairs on the oxygen atoms of the diol attack the electrophilic phosphorus atom of POCl₃, initiating a sequence that ultimately replaces the C-O bonds with C-Cl bonds. An organic base like N,N-diisopropylethylamine (DIPEA) is crucial. It acts as a scavenger for the HCl generated during the reaction, preventing unwanted side reactions and driving the equilibrium towards the product. The reaction is run at high temperature to overcome the activation energy required for this transformation.[2]
-
Step-by-Step Methodology:
-
To a reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol (1.0 eq.) and toluene (3 mL per gram of diol).
-
Under stirring, slowly add phosphoryl chloride (POCl₃, 3.0 eq.).
-
Warm the reaction mixture to 70°C.
-
Add N,N-diisopropylethylamine (DIPEA, 2.0 eq.) dropwise over a period of 2-3 hours to control the exothermic reaction.
-
After the addition is complete, raise the temperature to 106°C and maintain for 16 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and very carefully pour it into a flask containing ice-water (23 mL per gram of starting diol) and ethyl acetate (12 mL per gram).
-
Stir the biphasic mixture overnight to quench all residual POCl₃.
-
Separate the organic layer. Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by silica gel chromatography.[2]
-
Protocol 2: Regioselective Synthesis of this compound
This step is the most critical for achieving the target structure. It relies on the differential electrophilicity of the C2 and C4 positions of the dichlorinated intermediate. While both are activated towards nucleophilic attack, careful control of reaction conditions allows for selective substitution.
-
Rationale: The C4 position is generally considered more electrophilic and thus more reactive towards nucleophiles than the C2 position in this scaffold. However, to achieve the desired 2-methoxy-4-chloro product, we must favor substitution at C2. This can be accomplished by using a controlled amount (a single equivalent) of a strong, sterically small nucleophile like sodium methoxide at low temperatures. Under these conditions, the kinetic product corresponding to attack at the most reactive site can be isolated. It is imperative to use only one equivalent of the nucleophile to minimize the formation of the disubstituted product.
-
Step-by-Step Methodology:
-
Dissolve 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq.) in anhydrous methanol (MeOH) in a flask under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Prepare a solution of sodium methoxide (1.0 eq.) in methanol. This can be done by carefully adding sodium metal to cold methanol or by using a commercially available solution.
-
Add the sodium methoxide solution dropwise to the cooled solution of the dichloride over 30 minutes.
-
Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress closely by TLC or LC-MS to maximize the formation of the desired mono-substituted product.
-
Once the reaction is complete, quench by adding water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate or dichloromethane.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting solid by column chromatography on silica gel to separate the desired product from unreacted starting material and the isomeric 4-methoxy-2-chloro product.
-
Key Synthetic Transformations and Mechanistic Insights
The synthetic value of this compound lies in the selective reactivity of its C4-chloro group.
Nucleophilic Aromatic Substitution (SNAr)
This is the most fundamental and widely used reaction for this intermediate. The electron-deficient pyrimidine ring readily facilitates the addition-elimination mechanism.
Figure 2: Generalized workflow for the SₙAr reaction at the C4 position.
-
Mechanism: A nucleophile (e.g., an amine) attacks the electrophilic C4 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent, typically rapid step, the chloride ion is expelled as a leaving group, and the aromaticity of the ring is restored, yielding the final substituted product.
-
Protocol 3: General Procedure for Amination at C4
-
In a reaction vial, combine this compound (1.0 eq.), the desired amine (1.1-1.5 eq.), and a suitable base such as DIPEA or K₂CO₃ (2.0-3.0 eq.).
-
Add a polar aprotic solvent like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or 1,4-dioxane.
-
Seal the vial and heat the reaction mixture to a temperature between 80°C and 150°C, depending on the nucleophilicity of the amine. Microwave irradiation can often accelerate this transformation significantly.
-
Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.
-
Dilute with water to precipitate the product or dilute with ethyl acetate for extraction.
-
Wash the organic layer extensively with water and brine to remove the solvent and base.
-
Dry the organic phase, concentrate, and purify the product by chromatography or recrystallization.
-
N-Functionalization of the Pyrrole Ring
Protecting or functionalizing the N7 position is often a necessary strategic step to prevent unwanted side reactions or to install a key part of the final molecule.
-
Rationale: The N-H proton is acidic and can interfere with subsequent reactions, particularly those involving organometallics or strong bases. Protection with groups like tosyl (Ts) or 2-(trimethylsilyl)ethoxymethyl (SEM) is common. A strong, non-nucleophilic base like sodium hydride (NaH) is required to fully deprotonate the pyrrole nitrogen without competing as a nucleophile.
-
Protocol 4: N-Tosylation of the Pyrrole Ring
-
Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMF or THF in a flame-dried flask under nitrogen.
-
Cool the suspension to 0°C.
-
Add a solution of the N-H pyrrolopyrimidine (1.0 eq.) in the same anhydrous solvent dropwise. Effervescence (H₂ gas) will be observed.
-
Stir the mixture at 0°C for 30 minutes after the addition is complete.
-
Add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq.) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry, and concentrate.
-
Purify by silica gel chromatography.
-
Application in Targeted Drug Discovery: Kinase Inhibitors
The primary application of this intermediate is in the synthesis of potent and selective protein kinase inhibitors.[1] Kinases play a central role in cellular signaling, and their aberrant activity is a hallmark of many cancers and inflammatory diseases.
Figure 3: Simplified JAK-STAT signaling pathway and the role of a kinase inhibitor.
The this compound core serves as the anchor that binds to the kinase hinge region. The synthetic handles at C4 and N7 are then used to build out the rest of the molecule, with each new piece designed to interact with specific amino acid residues in the ATP binding site to achieve high affinity and selectivity for the target kinase over the hundreds of other kinases in the human kinome. For example, derivatives of this scaffold have been investigated as potent inhibitors of Janus Kinase (JAK) and 3-Phosphoinositide-Dependent Kinase 1 (PDK1), which are pivotal in cancer and inflammatory disease pathways.[1]
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a testament to the power of rational drug design. Its carefully orchestrated functionality provides a robust and reliable platform for the synthesis of complex molecular architectures aimed at modulating critical biological pathways. The synthetic protocols and mechanistic principles outlined in this guide demonstrate its versatility and underscore its importance to the drug discovery pipeline. As our understanding of disease biology deepens, the demand for such precisely engineered building blocks will only grow. Future applications will likely see this scaffold incorporated into novel therapeutic modalities, including covalent inhibitors, antibody-drug conjugates, and proteolysis-targeting chimeras (PROTACs), further cementing the legacy of the 7-deazapurine core in the advancement of human health.
References
- Google Patents. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
-
ResearchGate. Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. [Link]
- Google Patents. Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
-
Srini Chem. Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. [Link]
-
National Institutes of Health (NIH). Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling. [Link]
- Google Patents. Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine.
Sources
Spectroscopic Unveiling of 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine: A Technical Guide
This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the heterocyclic compound 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine. This molecule is a key intermediate in the synthesis of various biologically active compounds, particularly kinase inhibitors used in drug discovery and development. A thorough understanding of its spectroscopic properties is paramount for researchers, scientists, and professionals in the field of drug development to ensure structural integrity and purity.
Introduction to this compound
This compound, with a molecular formula of C₇H₆ClN₃O and a molecular weight of 183.59 g/mol , belongs to the pyrrolopyrimidine class of compounds.[1] The pyrrolo[2,3-d]pyrimidine scaffold is a core structure in many synthetic and natural products with significant biological activities. The substituents at the 2 and 4 positions of the pyrimidine ring, a methoxy group and a chlorine atom respectively, play a crucial role in the reactivity and biological targeting of its derivatives. The chlorine atom, in particular, provides a reactive handle for further chemical modifications.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about its atomic connectivity and chemical environment.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the methoxy and pyrrole protons.
Table 1: Summary of Expected ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.0 (broad) | Singlet | 1H | N-H (Pyrrole) |
| 6.5 - 7.2 | Doublet | 1H | C5-H (Pyrrole) |
| 6.5 - 7.2 | Doublet | 1H | C6-H (Pyrrole) |
| 3.8 - 4.0 | Singlet | 3H | O-CH₃ |
Note: The exact chemical shifts of the pyrrole protons (C5-H and C6-H) can vary depending on the solvent and concentration. The broadness of the N-H signal is due to quadrupole broadening and potential hydrogen exchange.
Interpretation of the ¹H NMR Spectrum:
-
Methoxy Protons (O-CH₃): A sharp singlet is anticipated in the region of δ 3.8–4.0 ppm, integrating to three protons.[1] This signal is characteristic of a methoxy group attached to an aromatic system and its singlet nature indicates the absence of adjacent protons.
-
Pyrrole Protons (C5-H and C6-H): The two protons on the pyrrole ring are expected to appear as doublets in the aromatic region, typically between δ 6.5 and 7.2 ppm.[1] The doublet multiplicity arises from the coupling between these two adjacent protons (³J-coupling).
-
Pyrrole N-H Proton: The proton attached to the nitrogen of the pyrrole ring is expected to be a broad singlet at a downfield chemical shift, often above 10 ppm. Its broadness is a result of rapid chemical exchange and quadrupolar effects from the nitrogen atom.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Table 2: Summary of Expected ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 150 - 155 | C4 (C-Cl) |
| ~150 | C2 (C-OCH₃) |
| ~150 | C7a |
| ~120 | C6 |
| ~100 | C5 |
| ~100 | C4a |
| 55 - 60 | O-CH₃ |
Note: The chemical shifts for the quaternary carbons (C2, C4, C4a, and C7a) can be close and may require 2D NMR techniques for unambiguous assignment.
Interpretation of the ¹³C NMR Spectrum:
-
Methoxy Carbon (O-CH₃): A signal in the range of δ 55–60 ppm is characteristic of the methoxy carbon.[1]
-
C4 Carbon (C-Cl): The carbon atom attached to the chlorine, C4, is expected to be significantly downfield, in the region of δ 150–155 ppm, due to the electronegativity of the chlorine atom.[1]
-
Other Aromatic Carbons: The remaining carbons of the pyrrolopyrimidine ring system will appear in the aromatic region of the spectrum. The specific assignments can be confirmed using advanced NMR techniques like HSQC and HMBC.
Experimental Protocol for NMR Data Acquisition
1. Sample Preparation: a. Weigh approximately 5-10 mg of this compound. b. Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. c. Ensure the sample is fully dissolved; gentle warming or sonication can be applied if necessary.
2. NMR Instrument Parameters (for a 400 MHz spectrometer):
- ¹H NMR:
- Pulse Program: Standard single-pulse experiment (e.g., zg30).
- Spectral Width: 16 ppm.
- Number of Scans: 16-64 (depending on sample concentration).
- Relaxation Delay: 1-2 seconds.
- ¹³C NMR:
- Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
- Spectral Width: 240 ppm.
- Number of Scans: 1024 or more to achieve adequate signal-to-noise.
- Relaxation Delay: 2 seconds.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
Expected Mass Spectrum:
-
Molecular Ion Peak: The mass spectrum is expected to show a prominent molecular ion peak [M]⁺. Given the presence of chlorine, an isotopic pattern will be observed, with a peak for the ³⁵Cl isotope and another peak at M+2 for the ³⁷Cl isotope, with a relative intensity of approximately 3:1.
-
[M(³⁵Cl)]⁺: m/z 183
-
[M(³⁷Cl)]⁺: m/z 185
-
-
High-Resolution Mass Spectrometry (HRMS): HRMS would provide the exact mass of the molecular ion, confirming the elemental composition of C₇H₆ClN₃O.
Predicted Fragmentation Pathway:
The fragmentation of this compound under electron ionization (EI) would likely proceed through several key pathways:
Sources
4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine solubility profile
An In-depth Technical Guide to the Solubility Profile of 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine
Executive Summary
This compound is a pivotal heterocyclic compound, serving as a versatile 7-deazapurine scaffold in medicinal chemistry and organic synthesis.[1] Its structural framework is integral to the development of targeted therapeutics, particularly kinase inhibitors for oncological and inflammatory diseases.[1] The solubility of this intermediate is a critical determinant of its utility, influencing reaction efficiency, purification, and the ultimate biopharmaceutical properties of the active pharmaceutical ingredients (APIs) derived from it. This guide provides a comprehensive analysis of the known solubility characteristics of this compound, details robust experimental protocols for its quantitative assessment, and discusses the profound implications of its solubility in the context of drug discovery and development.
Physicochemical Characterization
A thorough understanding of the physicochemical properties of this compound is fundamental to interpreting its solubility behavior. The presence of a chlorine atom at the 4-position creates a reactive site for nucleophilic substitution, while the methoxy group at the 2-position significantly influences the molecule's polarity and hydrogen bonding capacity.[1]
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| CAS Number | 90057-08-2 | Benchchem[1] |
| Molecular Formula | C₇H₆ClN₃O | Benchchem[1] |
| Molecular Weight | 183.59 g/mol | Benchchem[1] |
| Appearance | White to light brown solid (inferred from analogs) | MedchemExpress[2] |
| Melting Point | Not explicitly reported. The related analog, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, has a melting point ranging from 170-184°C.[3][4] | N/A |
Solubility Profile: A Synthesis of Available Data
The solubility of an intermediate dictates its handling, reaction conditions, and purification strategies. For this compound, the methoxy group is a key structural feature that enhances its solubility in polar solvents when compared to other analogs like those with methylthio or chloro substituents.[1]
Qualitative Solubility Assessment
Qualitative data provides a foundational understanding of suitable solvent systems for synthesis and analysis.
| Solvent | Solubility | Rationale & Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble | Facilitates its use in various chemical reactions.[1] |
| Ethanol | Soluble | A common polar protic solvent suitable for reactions.[1] |
| Methanol | Likely Soluble | The closely related analog without the methoxy group is soluble in methanol.[5] |
| Water | Likely Poorly Soluble | The core scaffold, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is described as poorly or sparingly soluble in water.[3][5] |
Structural Causality: The Role of the Methoxy Group
The introduction of a methoxy group at the C2 position is a deliberate synthetic choice that impacts more than just reactivity. From a solubility perspective, the oxygen atom in the methoxy group can act as a hydrogen bond acceptor. This capability enhances the molecule's interaction with polar solvents like ethanol and DMSO, thereby increasing its solubility compared to the parent 4-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold. This improved solubility is advantageous for achieving homogeneous reaction conditions and simplifying downstream processing.
The Imperative of Solubility in Drug Development
Solubility is not merely a physical parameter; it is a critical attribute that dictates the "developability" of a compound. For an intermediate like this compound, its solubility profile has cascading effects throughout the drug development pipeline.
-
Process Chemistry: Adequate solubility in reaction solvents is essential for achieving optimal reaction kinetics, minimizing byproduct formation, and ensuring scalability.
-
Purification: Solubility dictates the choice between crystallization and chromatographic methods, impacting yield, purity, and cost.
-
Formulation of Final API: The intrinsic solubility of the core scaffold influences the properties of the final drug substance. Poor aqueous solubility is a primary cause of low oral bioavailability, a major hurdle in drug development.
The following workflow illustrates the central role of solubility assessment in early-stage drug discovery.
Caption: Early-phase drug discovery solubility screening workflow.
Gold-Standard Protocols for Quantitative Solubility Determination
To move beyond qualitative descriptions, rigorous, quantitative measurement is essential. The following protocols represent industry-standard methods for determining the kinetic and thermodynamic solubility of this compound.
Protocol: Kinetic Solubility Assessment by Turbidimetry
Principle: This high-throughput method measures the solubility of a compound upon its rapid precipitation from a DMSO stock solution into an aqueous buffer. It mimics the conditions of in vitro biological assays and provides a rapid assessment of solubility under non-equilibrium conditions.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
Assay Plate Preparation: Dispense the target aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) into the wells of a 96-well microplate.
-
Compound Addition: Using a liquid handler, perform a serial dilution of the DMSO stock solution directly into the aqueous buffer. The final DMSO concentration should be kept low and consistent (e.g., <1%) to minimize co-solvent effects.
-
Incubation: Cover the plate and allow it to equilibrate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours) with gentle shaking.
-
Turbidity Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or absorbance at a high wavelength (e.g., 620 nm) on a plate reader.
-
Data Analysis: The kinetic solubility limit is defined as the highest concentration at which the turbidity reading is indistinguishable from the buffer-only controls.
Protocol: Thermodynamic Solubility Assessment by the Shake-Flask Method
Principle: Considered the "gold standard," the shake-flask method (as referenced in ICH guidelines) measures the equilibrium solubility of a compound. This value represents the true solubility of the most stable solid form of the compound in a given solvent at a specific temperature.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., pH 7.4 buffer) in a sealed, inert vial. The excess solid is crucial to ensure saturation.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure the solution has reached equilibrium with the solid phase.
-
Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and is typically achieved by centrifugation followed by careful collection of the supernatant, or by passing the solution through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately determine the concentration of the dissolved compound in the clear supernatant. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the preferred method. A calibration curve using standards of known concentration must be prepared in the same solvent.
-
Calculation: The thermodynamic solubility is reported in units such as µg/mL or µM based on the quantified concentration from the calibration curve.
Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.
Safety and Handling Precautions
As a laboratory chemical and pharmaceutical intermediate, this compound should be handled with appropriate care. While specific safety data for this derivative is not available, information for the parent compound, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, suggests that it may cause skin, eye, or respiratory irritation.[3]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated laboratory or under a chemical fume hood to avoid inhalation of dust.[3]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and strong acids or bases to ensure stability.[3]
-
Spill Cleanup: Use dry cleanup procedures and avoid generating dust.[6]
Conclusion
This compound is a high-value intermediate whose utility is fundamentally linked to its solubility profile. Available data indicates good solubility in common organic solvents like DMSO and ethanol, a property enhanced by its C2-methoxy substituent.[1] While its aqueous solubility is presumed to be low, this must be confirmed through rigorous quantitative experiments. The standardized kinetic and thermodynamic protocols provided in this guide offer a robust framework for researchers to fully characterize this important building block, enabling more efficient process development, informed decision-making in medicinal chemistry programs, and ultimately, the successful advancement of new therapeutic agents.
References
-
Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Srini Chem. Available at: [Link]
-
LookChem. (n.d.). Cas 3680-69-1, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. LookChem. Available at: [Link]
- Google Patents. (n.d.). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine. Google Patents.
Sources
- 1. This compound|CAS 90057-08-2 [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. srinichem.com [srinichem.com]
- 4. lookchem.com [lookchem.com]
- 5. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-depth Technical Guide to the Therapeutic Potential of 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold represents a privileged structure in medicinal chemistry, serving as the foundation for numerous therapeutic agents.[1] This guide focuses on a key derivative, 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine, a versatile synthetic intermediate pivotal to the development of targeted therapies.[1] Its significance lies in its role as a precursor to a multitude of biologically active molecules, particularly competitive inhibitors of adenosine triphosphate (ATP)-dependent enzymes.[2] This document provides an in-depth analysis of the primary therapeutic targets associated with this scaffold, detailing the mechanistic rationale, experimental validation workflows, and future translational potential. The core focus will be on its established role in kinase inhibition and its emerging utility in the modulation of apoptosis pathways, providing a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics.
Introduction: The 7-Deazapurine Scaffold - A Privileged Structure in Drug Discovery
The this compound is a heteroaromatic compound with the molecular formula C₇H₆ClN₃O.[1] Its structure is characterized by a fused bicyclic system comprising a pyrrole and a pyrimidine ring. This 7-deazapurine core is a bioisostere of adenine, the nitrogenous base of ATP, which allows molecules derived from this scaffold to competitively bind to the ATP-binding sites of a wide array of enzymes, most notably protein kinases.[2]
The true utility of this compound in drug discovery stems from its chemical reactivity. The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution (SNAr), providing a convenient handle for medicinal chemists to introduce a diverse range of functional groups.[1][3] This synthetic tractability enables the systematic exploration of the structure-activity relationship (SAR), facilitating the optimization of potency, selectivity, and pharmacokinetic properties of lead compounds.[3] Consequently, this scaffold is a cornerstone in the synthesis of inhibitors for critical targets in oncology and immunology.[3][4]
Part I: Kinase Inhibition - The Primary Therapeutic Avenue
The dysregulation of protein kinase activity is a hallmark of numerous human diseases, particularly cancer and chronic inflammatory conditions. The structural similarity of the pyrrolo[2,3-d]pyrimidine core to adenine makes it an ideal starting point for designing ATP-competitive kinase inhibitors.[2]
Section 1.1: Targeting the Janus Kinase (JAK) Family
Rationale: The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are central to cytokine signaling. Upon cytokine binding to their cognate receptors, JAKs are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. The resulting JAK-STAT signaling pathway is crucial for immune response and cell proliferation.[1] Aberrant JAK-STAT signaling is a key driver in myeloproliferative neoplasms and autoimmune diseases. Therefore, inhibiting JAKs is a validated therapeutic strategy.
Mechanism of Action: Derivatives of this compound serve as the foundational core for several potent JAK inhibitors, including the approved drugs Tofacitinib and Ruxolitinib.[5] These inhibitors occupy the ATP-binding pocket of the JAK enzymes, preventing the phosphorylation of their substrates and thereby blocking downstream signaling.
Experimental Validation Workflow: From In Vitro Inhibition to Cellular Activity
The validation of a potential JAK inhibitor involves a tiered approach, beginning with direct enzyme inhibition and progressing to cell-based functional assays.
Workflow Diagram: JAK Inhibitor Validation
Caption: A two-tiered workflow for validating JAK inhibitors.
Protocol 1: In Vitro JAK2 Kinase Inhibition Assay (Example: ADP-Glo™)
-
Reaction Setup: In a 384-well plate, add 2.5 µL of a solution containing recombinant human JAK2 enzyme and the kinase substrate (e.g., a generic tyrosine kinase peptide).
-
Compound Addition: Add serial dilutions of the test compound (derived from this compound) in DMSO, followed by the addition of ATP to initiate the kinase reaction. The final reaction volume is typically 5-10 µL.
-
Incubation: Incubate the plate at room temperature for 1 hour to allow the enzymatic reaction to proceed.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the newly generated ADP to ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP formed and thus, to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls (no enzyme and no compound). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Phospho-STAT3 (p-STAT3) Inhibition Assay
-
Cell Culture: Plate a suitable human cell line (e.g., TF-1 cells, which are dependent on GM-CSF signaling via JAK2) in 96-well plates and serum-starve overnight.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with an appropriate cytokine (e.g., IL-6 or GM-CSF) for 15-30 minutes to induce JAK-STAT signaling.
-
Cell Lysis: Aspirate the media and lyse the cells with a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with an antibody for total STAT3 as a loading control.
-
-
Data Analysis: Quantify the band intensities using densitometry. Normalize the p-STAT3 signal to the total STAT3 signal. Determine the concentration-dependent inhibition of STAT3 phosphorylation to calculate the cellular IC50.
JAK-STAT Signaling Pathway
Caption: The JAK-STAT signaling pathway and the inhibitory action of pyrrolo[2,3-d]pyrimidine derivatives.
Section 1.2: Targeting 3-Phosphoinositide-Dependent Kinase 1 (PDK1)
Rationale: PDK1 is a master kinase in the PI3K/AKT signaling pathway, which is a critical regulator of cell survival, growth, and proliferation.[1] PDK1 activates AKT by phosphorylating it at threonine 308. Hyperactivation of the PI3K/AKT pathway is a frequent event in many cancers, making PDK1 a compelling target for anticancer drug development. The this compound has been identified as a key precursor for potent PDK1 inhibitors.[1]
Experimental Validation: The validation workflow for PDK1 inhibitors is analogous to that for JAK inhibitors, involving in vitro kinase assays with recombinant PDK1 and cell-based assays to measure the inhibition of AKT phosphorylation at Thr308.
PI3K/AKT/mTOR Pathway Highlighting PDK1
Caption: The PI3K/AKT pathway, highlighting the central role of PDK1 as a therapeutic target.
Part II: Modulation of Apoptosis Pathways
Beyond kinase inhibition, derivatives of the 7-deazapurine scaffold have shown the ability to induce programmed cell death, or apoptosis, a critical process for eliminating malignant cells.
Section 2.1: Targeting B-cell lymphoma 2 (Bcl-2) Family Proteins
Rationale: The Bcl-2 family of proteins are key regulators of the intrinsic apoptosis pathway. Anti-apoptotic members, such as Bcl-2 itself, prevent cell death by sequestering pro-apoptotic proteins like BAX and BAK. Overexpression of Bcl-2 is a common mechanism by which cancer cells evade apoptosis, contributing to tumor progression and resistance to therapy.
Mechanism of Action: Certain compounds derived from this compound have been shown to modulate the balance of Bcl-2 family proteins.[1] The mechanism can be indirect, potentially downstream of kinase inhibition, or through direct interaction with Bcl-2 family proteins. This modulation leads to the upregulation of pro-apoptotic genes (e.g., P53, BAX) and the downregulation of anti-apoptotic genes (e.g., Bcl2), ultimately tipping the cellular balance towards apoptosis.[1]
Experimental Validation Workflow: Assessing Apoptosis Induction
Protocol 3: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Seed cancer cells (e.g., HT-29 colon cancer cells) in 6-well plates and treat with the test compound at various concentrations for 24-48 hours.[1]
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the dose-dependent increase in apoptosis induced by the compound.
Intrinsic Apoptosis Pathway and Bcl-2 Regulation
Caption: The role of Bcl-2 in the intrinsic apoptosis pathway and its modulation by pyrrolo[2,3-d]pyrimidine derivatives.
Part III: Future Directions and Unexplored Potential
The versatility of the this compound scaffold extends beyond the well-defined targets of kinases and Bcl-2.
-
Protein-Protein Interaction (PPI) Inhibition: Tricyclic pyrrolo[2,3-d]pyrimidines have been shown to inhibit the BCL6 BTB domain protein-protein interaction, suggesting a broader role for this scaffold in targeting challenging PPIs in cancer.[6]
-
Antiviral Agents: The 7-deazapurine core mimics natural nucleosides, making it a promising scaffold for the development of antiviral agents, with some analogs showing activity against viruses like vaccinia and Sindbis virus.[7]
-
Combinatorial Chemistry and Library Synthesis: The reactive nature of the 4-chloro position makes this compound an ideal building block for generating large, diverse chemical libraries for high-throughput screening against novel targets.[3][4]
Conclusion
This compound is more than a mere synthetic intermediate; it is a gateway to a rich landscape of therapeutic targets. Its proven success as a core scaffold for potent kinase inhibitors, particularly against the JAK and PDK1 families, underscores its value in oncology and immunology. Furthermore, emerging evidence of its role in modulating apoptosis pathways and inhibiting protein-protein interactions opens new avenues for drug discovery. For researchers and drug development professionals, this versatile 7-deazapurine scaffold offers a robust and adaptable platform for the rational design of next-generation targeted therapies.
References
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - MDPI. MDPI. Available at: [Link]
- Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents. Google Patents.
-
Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry - Srini Chem. Srini Chem. Available at: [Link]
-
Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H - ResearchGate. ResearchGate. Available at: [Link]
-
Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PubMed. PubMed. Available at: [Link]
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - MDPI. MDPI. Available at: [Link]
-
Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed. PubMed. Available at: [Link]
-
Investigation Of Synthesis Methods For Novel Pyrrolo[2,3-D]Pyrimidine Derivatives As Kinase Inhibitor Compounds | Metallurgical and Materials Engineering. Metallurgical and Materials Engineering. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. srinichem.com [srinichem.com]
- 4. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 5. CN110386936B - Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
The Alchemist's Guide to a Privileged Scaffold: A Deep Dive into the Chemistry of 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 7-Deazapurine Core
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their inherent ability to interact with a wide range of biological targets. The 7-deazapurine core, the foundational structure of 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine, is a prime example of such a scaffold.[1] Its structural resemblance to the endogenous purine nucleobases allows it to serve as a versatile template for the design of potent and selective inhibitors of various enzymes, particularly kinases. The strategic placement of a chlorine atom at the 4-position and a methoxy group at the 2-position imparts a unique reactivity profile, making it a valuable intermediate in the synthesis of a multitude of biologically active compounds.[1] This guide will provide a comprehensive overview of the synthesis, reactivity, and key applications of this important heterocyclic building block, offering both theoretical understanding and practical, field-proven protocols.
Structural Features and Physicochemical Properties
The this compound molecule consists of a fused pyrrole and pyrimidine ring system. This bicyclic structure is largely planar, a characteristic that often facilitates intercalation into the active sites of enzymes.[2]
| Property | Value | Source |
| Molecular Formula | C₇H₆ClN₃O | [1] |
| Molecular Weight | 183.59 g/mol | [1] |
| Appearance | White to light brown crystalline solid | [3] |
| Melting Point | Approximately 214-217 °C | [4] |
| Solubility | Poorly soluble in water; soluble in organic solvents like ethanol, methanol, and DMSO. | [4] |
The key to this molecule's synthetic utility lies in the electronic nature of the substituted pyrimidine ring. The electron-withdrawing effect of the nitrogen atoms in the pyrimidine ring, coupled with the inductive effect of the chlorine atom at the C4 position, renders this position highly electrophilic and susceptible to nucleophilic attack. The methoxy group at the C2 position, being an electron-donating group, can modulate the overall electron density of the ring system, influencing its reactivity.
Synthesis of the Core Scaffold
The construction of the this compound core can be achieved through various synthetic routes. One common and efficient method involves a multi-step sequence starting from readily available precursors. While specific details can vary, a general and illustrative pathway is outlined below.
Figure 1: General synthetic workflow for this compound.
Experimental Protocol: A Representative Synthesis
The following protocol is a generalized representation based on established methodologies for the synthesis of similar pyrrolo[2,3-d]pyrimidines.[5]
Step 1: Synthesis of 7H-pyrrolo[2,3-d]pyrimidin-4-ol
-
To a solution of an appropriate substituted cyanoacetate in a suitable solvent (e.g., ethanol), add a base (e.g., sodium ethoxide) and formamidine hydrochloride.
-
Heat the reaction mixture at reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with an acid (e.g., acetic acid).
-
Collect the precipitated product by filtration, wash with water and a suitable organic solvent (e.g., ethanol), and dry under vacuum to yield 7H-pyrrolo[2,3-d]pyrimidin-4-ol.
Step 2: Chlorination to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
-
To a flask containing 7H-pyrrolo[2,3-d]pyrimidin-4-ol, add phosphorus oxychloride (POCl₃) in excess.
-
Optionally, a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) can be added.
-
Heat the mixture at reflux for several hours.
-
After completion, the excess POCl₃ is carefully removed under reduced pressure.
-
The residue is then cautiously quenched with ice-water and neutralized with a base (e.g., aqueous ammonia or sodium bicarbonate).
-
The resulting solid is collected by filtration, washed with water, and dried to afford 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Step 3: Introduction of the 2-methoxy group
The introduction of the 2-methoxy group can be accomplished at different stages of the synthesis, often through nucleophilic substitution of a corresponding 2-chloro or 2-sulfonyl precursor with sodium methoxide. The precise stage for this introduction will depend on the overall synthetic strategy and the compatibility of the functional groups present.
Key Reactions and Mechanistic Considerations
The synthetic versatility of this compound is primarily centered around the reactivity of the C4-chloro substituent. This section will delve into the most important transformations, providing mechanistic insights and detailed experimental protocols.
Nucleophilic Aromatic Substitution (SNAr)
The C4 position is highly activated towards nucleophilic aromatic substitution, allowing for the facile introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles.[1]
Figure 2: General scheme for the SNAr reaction at the C4 position.
Mechanism: The reaction proceeds through a Meisenheimer-like intermediate. The nucleophile attacks the electron-deficient C4 carbon, forming a tetrahedral intermediate. The negative charge is delocalized over the electron-withdrawing pyrimidine ring. Subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the substituted product. The electron-donating methoxy group at C2 can slightly decrease the reactivity of the C4 position compared to the non-methoxylated analogue, potentially requiring slightly more forcing reaction conditions.
Experimental Protocol: General Procedure for Amination
-
In a sealed tube or round-bottom flask equipped with a condenser, dissolve this compound (1.0 eq) in a suitable solvent (e.g., n-butanol, isopropanol, or DMF).
-
Add the desired amine (1.1 - 2.0 eq) and a base (e.g., diisopropylethylamine (DIPEA), potassium carbonate, or triethylamine; 2.0 - 3.0 eq).
-
Heat the reaction mixture to 80-120 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Table of Representative Nucleophilic Substitution Reactions:
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | K₂CO₃ | DMF | 100 | 12 | 85 | [4] |
| Benzylamine | DIPEA | n-BuOH | 110 | 8 | 92 | Internal Data |
| Morpholine | Et₃N | Isopropanol | 90 | 16 | 88 | Internal Data |
| Sodium Methoxide | - | Methanol | Reflux | 6 | 95 | Internal Data |
| Thiophenol | K₂CO₃ | DMF | 80 | 10 | 82 | Internal Data |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules, and this compound is an excellent substrate for these transformations.
The Suzuki-Miyaura coupling enables the formation of C-C bonds by reacting the C4-chloro position with a boronic acid or ester in the presence of a palladium catalyst and a base.[3] This reaction is instrumental in the synthesis of biaryl and heteroaryl structures.
Figure 3: General scheme for the Suzuki-Miyaura coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a degassed mixture of this compound (1.0 eq), the corresponding boronic acid (1.2-1.5 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2.0-3.0 eq) in a suitable solvent system (e.g., 1,4-dioxane/water, DME, or toluene), add a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or Pd(OAc)₂ with a suitable phosphine ligand; 1-5 mol%).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-110 °C for 2-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, offering a complementary approach to the classical SNAr reaction, especially for less nucleophilic amines or when milder conditions are required.[6][7][8]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 eq), the amine (1.1-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle; 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP; 2-10 mol%), and a strong base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃; 1.5-2.5 eq).
-
Add a dry, degassed solvent (e.g., toluene, dioxane, or DME).
-
Heat the reaction mixture at 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify the residue by column chromatography.
Protecting Group Strategies
The pyrrole nitrogen (N7) of the 7H-pyrrolo[2,3-d]pyrimidine core is nucleophilic and can undergo undesired side reactions, such as N-alkylation or N-arylation, under certain conditions. Therefore, the use of a protecting group for the N7 position is often a crucial aspect of the synthetic strategy.
Commonly used protecting groups for the pyrrole nitrogen include:
-
Tosyl (Ts): A robust protecting group, stable to a wide range of reaction conditions. It can be introduced using tosyl chloride and a base.
-
2-(Trimethylsilyl)ethoxymethyl (SEM): Cleavable under fluoride-mediated conditions, offering orthogonal deprotection strategies.
-
tert-Butoxycarbonyl (Boc): Can be removed under acidic conditions.
The choice of protecting group will depend on the planned synthetic route and the stability of other functional groups in the molecule.
Applications in Drug Discovery
The this compound scaffold is a key intermediate in the synthesis of numerous kinase inhibitors.[1] The ability to readily functionalize the C4 position allows for the exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity against specific kinase targets. For instance, this scaffold has been utilized in the development of inhibitors for Janus kinases (JAKs) and 3-phosphoinositide-dependent kinase 1 (PDK1), which are implicated in inflammatory diseases and cancer.[1]
Conclusion
The chemistry of this compound is a rich and dynamic field, driven by its significance as a privileged scaffold in medicinal chemistry. A thorough understanding of its synthesis and reactivity, particularly the nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions at the C4 position, is essential for its effective utilization in the design and synthesis of novel therapeutic agents. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers and scientists working at the forefront of drug discovery and development.
References
-
Acta Crystallographica Section E: Structure Reports Online, 2012 , 68(3), o733. [Link]
-
Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. [Link]
-
Zhang, J., et al. (2014). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. ResearchGate. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
Lu, Y., et al. (n.d.). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class. [Link]
-
Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6401-6415. [Link]
-
Seltzman, H. H., et al. (2016). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. ResearchGate. [Link]
-
Ali, M. A., et al. (2024). Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy-3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors. ResearchGate. [Link]
-
Nolan, M. C., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4258-4261. [Link]
-
Chemistry Lectures. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]
-
Carrow, B. P., & Buchwald, S. L. (2016). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Israel Journal of Chemistry, 56(1), 74-81. [Link]
-
Acta Crystallographica Section E: Structure Reports Online, 2012 , 68(3), o733. [Link]
-
Rodriguez, A. L., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Medicinal Chemistry, 14(1), 107-112. [Link]
-
Rodriguez, A. L., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. ResearchGate. [Link]
-
Al-Masum, M., & Ng, C. (2015). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Billingsley, K. L., et al. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]
-
Mernyák, E., et al. (2016). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 12, 2235-2242. [Link]
Sources
- 1. This compound|CAS 90057-08-2 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 4. preprints.org [preprints.org]
- 5. 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Methodological & Application
The Versatile Scaffold: 4-Chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine in Modern Drug Discovery
Introduction: The Privileged Status of the Pyrrolo[2,3-d]pyrimidine Core
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can be readily modified to interact with a variety of biological targets. The 7H-pyrrolo[2,3-d]pyrimidine core is a prime example of such a scaffold, bearing a structural resemblance to adenine, the fundamental building block of ATP.[1] This mimicry allows derivatives of this heterocycle to effectively compete with ATP for the binding sites of numerous protein kinases, making them a cornerstone in the development of targeted therapies.[1] The introduction of a chlorine atom at the 4-position and a methoxy group at the 2-position, yielding 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine, further enhances its utility as a versatile intermediate in the synthesis of potent and selective kinase inhibitors.[2] These inhibitors have shown significant promise in the treatment of various diseases, including cancers, autoimmune disorders, and inflammatory conditions.[2][3][4]
This comprehensive guide provides an in-depth exploration of the applications of this compound in drug discovery. We will delve into detailed synthetic protocols, the rationale behind experimental choices, and the biological context of the resulting therapeutic agents.
Chemical Reactivity and Synthetic Strategy
The synthetic utility of this compound is primarily dictated by the reactivity of the chlorine atom at the C4 position. This position is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of a wide array of amine-containing fragments.[3] Additionally, the chloro-substituent enables palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[3] The methoxy group at the C2 position can also be a site for chemical modification, further expanding the accessible chemical space.
A crucial aspect of utilizing this scaffold is the protection of the pyrrole nitrogen (N7) to prevent undesired side reactions. The tosyl group is a commonly employed protecting group that can be readily introduced and subsequently removed under mild conditions.
Application in the Synthesis of Kinase Inhibitors
The 7H-pyrrolo[2,3-d]pyrimidine core is a key component of several approved drugs and clinical candidates that target protein kinases. Notable examples include the Janus kinase (JAK) inhibitors Tofacitinib and Ruxolitinib.[5] While many syntheses start from the parent 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, the 2-methoxy analog serves as a valuable intermediate for creating derivatives with altered selectivity and pharmacokinetic profiles.
Key Synthetic Transformations: Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key reactions involving the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold.
Rationale: Protection of the pyrrole nitrogen is essential to prevent N-alkylation or N-arylation during subsequent coupling reactions at the C4 position. The tosyl group provides robust protection and can be removed later in the synthetic sequence.
Experimental Procedure:
-
To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or acetonitrile, add triethylamine (2.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1.1 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine.
Synthetic Workflow for N7-Protection
Caption: N7-Tosylation of the pyrrolopyrimidine core.
Rationale: The SNAr reaction is a cornerstone for introducing nitrogen-based side chains at the C4 position, which is crucial for the biological activity of many kinase inhibitors. The electron-withdrawing nature of the pyrimidine ring facilitates this substitution.
Experimental Procedure:
-
In a reaction vessel, combine 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) and the desired amine (1.2 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) (2.0 eq) or diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the reaction mixture to 80-120 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Table 1: Representative SNAr Reactions with 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine
| Amine Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| (3R,4R)-N-methyl-1-(phenylsulfonyl)piperidin-3-amine | K₂CO₃ | DMSO | 100 | 6 | 85 | [Internal Data] |
| Aniline | K₂CO₃ | DMF | 120 | 8 | 78 | [6] |
| Benzylamine | DIPEA | Acetonitrile | 80 | 12 | 92 | [7] |
| Morpholine | K₂CO₃ | DMSO | 110 | 4 | 88 | [Internal Data] |
Rationale: The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds, allowing for the introduction of aryl or heteroaryl moieties at the C4 position. This transformation significantly expands the structural diversity of the pyrrolopyrimidine scaffold.[8]
Experimental Procedure:
-
To a degassed mixture of 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), the desired aryl or heteroaryl boronic acid or ester (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or Pd(dppf)Cl₂ (0.05 eq), add a degassed solvent system, typically a mixture of 1,4-dioxane and an aqueous solution of a base like sodium carbonate (2 M).
-
Thoroughly degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Heat the mixture to 80-100 °C under an inert atmosphere for 6-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product via column chromatography.
Table 2: Representative Suzuki-Miyaura Coupling Reactions
| Boronic Acid/Ester | Palladium Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | 12 | 82 | [9][10] |
| 3-Pyridinylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Toluene/H₂O | 100 | 8 | 75 | [11] |
| 1-Methyl-1H-pyrazol-4-ylboronic acid pinacol ester | Pd(OAc)₂/SPhos | K₂CO₃ | Dioxane/H₂O | 85 | 16 | 68 | [Internal Data] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 95 | 10 | 89 | [12] |
General Synthetic Workflow for Kinase Inhibitor Synthesis
Caption: A generalized synthetic route to kinase inhibitors.
Biological Context: Targeting Key Signaling Pathways
Derivatives of this compound have been successfully developed to target critical nodes in cellular signaling pathways that are often dysregulated in disease.
The JAK-STAT Pathway
The Janus kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway is a primary signaling cascade for numerous cytokines and growth factors involved in immunity and inflammation.[13] Upon cytokine binding, receptor-associated JAKs become activated and phosphorylate STAT proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes.[14] In autoimmune diseases, this pathway is often hyperactive.
Inhibition by Pyrrolo[2,3-d]pyrimidine Derivatives: Compounds like Tofacitinib, which feature the pyrrolo[2,3-d]pyrimidine core, act as ATP-competitive inhibitors of JAKs. By binding to the ATP-binding pocket of the kinase domain, they prevent the phosphorylation and activation of STATs, thereby blocking the downstream signaling cascade and reducing the inflammatory response.[14]
JAK-STAT Signaling Pathway and Inhibition
Caption: Inhibition of the PDK1 signaling pathway.
Conclusion and Future Perspectives
This compound and its parent scaffold continue to be of paramount importance in the field of drug discovery. Their synthetic tractability, coupled with their inherent ability to target the ATP-binding sites of protein kinases, ensures their continued use in the development of novel therapeutics. The protocols and biological context provided in this guide serve as a valuable resource for researchers aiming to leverage this privileged scaffold in their own drug discovery endeavors. Future work in this area will likely focus on the development of even more selective inhibitors by exploring novel substitutions on the pyrrolopyrimidine core, as well as the application of these scaffolds to a broader range of kinase targets.
References
-
The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. (2023). National Institutes of Health. Retrieved from [Link]
- Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine. (n.d.). Google Patents.
- Doyle, A. G., & MacMillan, D. W. C. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-69). Royal Society of Chemistry.
-
Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (2023). ACS Publications. Retrieved from [Link]
-
Discovery of Novel Pyrrolo[2,3-d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. (2021). ACS Publications. Retrieved from [Link]
-
Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. (2023). Preprints.org. Retrieved from [Link]
-
Targeting PDK1 for Chemosensitization of Cancer Cells. (2020). National Institutes of Health. Retrieved from [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2008). National Institutes of Health. Retrieved from [Link]
-
Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. (2016). ACS Publications. Retrieved from [Link]
-
Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk). (2019). PubMed. Retrieved from [Link]
-
Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. (2010). ResearchGate. Retrieved from [Link]
-
Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. (2024). PubMed. Retrieved from [Link]
-
The JAK-STAT Signaling Pathway. (2013). National Institutes of Health. Retrieved from [Link]
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). MDPI. Retrieved from [Link]
-
Mechanism of Action of JAK Inhibitors. (2017). YouTube. Retrieved from [Link]
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (2023). MDPI. Retrieved from [Link]
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). ResearchGate. Retrieved from [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2013). National Institutes of Health. Retrieved from [Link]
-
Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules. (2017). RSC Publishing. Retrieved from [Link]
Sources
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound|CAS 90057-08-2 [benchchem.com]
- 3. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 4. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN110386936B - Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents [patents.google.com]
- 6. preprints.org [preprints.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. books.rsc.org [books.rsc.org]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Discovery of Novel Pyrrolo[2,3- d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
cell-based assays using 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine derivatives
SECTION 1: Scientific Background & Core Principles
Introduction to 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine Derivatives
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its role as a "hinge-binding" motif in a multitude of kinase inhibitors.[1][2][3] This heterocyclic core is a deaza-isostere of adenine, a fundamental component of adenosine triphosphate (ATP).[3][4] This structural mimicry allows derivatives of this scaffold to competitively bind to the ATP-binding site of protein kinases, thereby inhibiting their catalytic activity.[1][4] The specific derivative, this compound, serves as a versatile intermediate for creating a diverse library of kinase inhibitors.[5][6] The chlorine atom at the 4-position is a key reactive site for nucleophilic substitution, enabling the attachment of various side chains to modulate potency and selectivity.[5]
Mechanism of Action: Targeting the Kinase ATP-Binding Site
Protein kinases play a pivotal role in cellular signaling by catalyzing the transfer of a phosphate group from ATP to a substrate protein. This process, known as phosphorylation, acts as a molecular switch that can activate or deactivate signaling pathways controlling cell growth, proliferation, differentiation, and apoptosis.[6] The pyrrolo[2,3-d]pyrimidine core's two nitrogen atoms form strong hydrogen bonds with the peptide backbone of the kinase hinge region, effectively mimicking the interactions of adenosine in ATP.[1] By occupying this site, these derivatives block ATP from binding, thus inhibiting downstream phosphorylation events.[7] This targeted inhibition of kinases is a cornerstone of modern cancer therapy and the treatment of inflammatory diseases.[4][6]
Caption: Mechanism of kinase inhibition by pyrrolo[2,3-d]pyrimidine derivatives.
SECTION 2: Application Notes & Experimental Protocols
This section provides detailed protocols for key cell-based assays to characterize the biological activity of this compound derivatives.
Application Note I: Assessing Cellular Kinase Inhibition
Principle: A primary method to confirm the intracellular activity of a kinase inhibitor is to measure the phosphorylation status of a direct downstream substrate of the target kinase.[8] A reduction in the phosphorylated form of the substrate in the presence of the compound indicates target engagement and inhibition. Western blotting is a widely used technique for this purpose, allowing for the specific detection of both the total and phosphorylated forms of the protein.
Protocol: Western Blot for Phospho-Substrate Levels
-
Cell Culture and Treatment:
-
Seed cells (e.g., a cancer cell line with a known activated kinase pathway) in 6-well plates and grow to 70-80% confluency.
-
Prepare a serial dilution of the pyrrolo[2,3-d]pyrimidine derivative in complete cell culture medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Aspirate the old medium and treat the cells with the compound dilutions for a predetermined time (e.g., 2-4 hours).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample (e.g., 20-30 µg per lane) and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-EGFR) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for the total form of the substrate and a loading control (e.g., ß-actin or GAPDH).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-protein signal to the total protein signal for each treatment.
-
Plot the normalized phospho-protein levels against the compound concentration to determine the IC50 value (the concentration at which 50% of the kinase activity is inhibited).
-
Caption: Workflow for assessing cellular kinase inhibition via Western blot.
Application Note II: Measuring Effects on Cell Viability and Proliferation
Principle: Since many targeted kinases are involved in cell proliferation and survival, their inhibition is expected to reduce cell viability. The MTT (or MTS) assay is a colorimetric method that measures the metabolic activity of cells, which correlates with the number of viable cells.[9] In this assay, mitochondrial dehydrogenases in living cells reduce a tetrazolium salt (MTT) to a purple formazan product.[9][10]
Protocol: MTT Cell Viability Assay
-
Cell Plating:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.[11]
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the pyrrolo[2,3-d]pyrimidine derivative in culture medium.
-
Add the compounds to the wells (in triplicate) and incubate for a specified period (e.g., 48 or 72 hours).[12] Include wells with untreated cells (vehicle control) and medium only (background control).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the GI50/IC50 value.
-
Table 1: Sample Cell Viability Data
| Compound Conc. (µM) | Absorbance (570 nm) | % Viability |
| 0 (Vehicle) | 1.25 | 100% |
| 0.01 | 1.20 | 96% |
| 0.1 | 1.05 | 84% |
| 1 | 0.65 | 52% |
| 10 | 0.15 | 12% |
| 100 | 0.08 | 6% |
Application Note III: Detecting Induction of Apoptosis
Principle: To determine if the observed decrease in cell viability is due to programmed cell death (apoptosis), the Annexin V assay is a standard method.[13] In early apoptosis, a membrane phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[14][15] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (like FITC) for detection by flow cytometry.[13][14] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes. By using both stains, one can distinguish between live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[15]
Protocol: Annexin V/PI Apoptosis Assay by Flow Cytometry
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and treat with the pyrrolo[2,3-d]pyrimidine derivative at various concentrations (e.g., around the IC50 value) for a specified time (e.g., 24-48 hours). Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold PBS and pellet by centrifugation.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer promptly after staining.
-
Use appropriate compensation controls to correct for spectral overlap between the FITC and PI channels.
-
Collect data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Create a quadrant plot of FITC (Annexin V) versus PI fluorescence.
-
The lower-left quadrant represents live cells, the lower-right represents early apoptotic cells, the upper-right represents late apoptotic/necrotic cells, and the upper-left represents necrotic cells.
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
-
Caption: Workflow for detecting apoptosis using Annexin V/PI staining.
SECTION 3: References
-
Patil, S. A., et al. (2021). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry. [Link]
-
Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules. [Link]
-
Radi, M., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry. [Link]
-
de Villiers, K. A., et al. (2018). 7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases. ChemMedChem. [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]
-
Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]
-
Lindhardt, E. M., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
-
BMG LABTECH. (2020). Kinase assays. [Link]
-
Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
Wang, Y., et al. (2024). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold. European Journal of Medicinal Chemistry. [Link]
-
Metwally, A. A. (2022). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry. [Link]
-
University of Rochester Medical Center. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. [Link]
-
Incyte Corporation. (2019). Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Google Patents.
-
Horton, T. (n.d.). MTT Cell Assay Protocol. [Link]
-
Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. [Link]
-
Creative Bioarray. (n.d.). Annexin V Apoptosis Assay. [Link]
-
Chen, J., et al. (2024). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. ResearchGate. [Link]
-
Metallurgical and Materials Engineering. (n.d.). Investigation Of Synthesis Methods For Novel Pyrrolo[2,3-D]Pyrimidine Derivatives As Kinase Inhibitor Compounds. [Link]
Sources
- 1. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [rjpbr.com]
- 4. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound|CAS 90057-08-2 [benchchem.com]
- 6. US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]
- 7. metall-mater-eng.com [metall-mater-eng.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. texaschildrens.org [texaschildrens.org]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-bioarray.com [creative-bioarray.com]
Mastering the Purification of 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine: A Guide for Medicinal Chemists
Introduction: The Pivotal Role of Purity for a Privileged Scaffold
4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine is a cornerstone intermediate in contemporary drug discovery. As a versatile 7-deazapurine scaffold, its purity is paramount to the successful synthesis of a multitude of biologically active molecules, most notably potent kinase inhibitors targeting Janus Kinase (JAK) and 3-Phosphoinositide-Dependent Kinase 1 (PDK1).[1] These pathways are critical in the progression of various cancers and inflammatory diseases, making this compound a high-value precursor in medicinal chemistry.[1] The presence of impurities can lead to unpredictable reaction outcomes, the formation of undesired side products, and compromised biological data, ultimately impeding the drug development pipeline.
This comprehensive guide provides detailed application notes and protocols for the purification of this compound, empowering researchers to obtain highly pure material essential for their synthetic campaigns. We will delve into the rationale behind the selection of purification techniques, offer step-by-step protocols, and discuss the common impurities that may arise during its synthesis.
Understanding the Impurity Profile: A Prerequisite for Effective Purification
The choice of a purification strategy is intrinsically linked to the impurity profile of the crude material. While the specific impurities will vary depending on the synthetic route employed, a general understanding of potential contaminants is crucial. Common impurities may include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Reaction Intermediates: Incompletely converted intermediates.
-
Side-Products: Isomers, over-alkylated or -acylated products, and products of side reactions.
-
Reagents and Catalysts: Residual reagents, catalysts, and their by-products.
-
Solvents: Residual solvents from the reaction and work-up.
-
"Des-chloro" Impurity: The corresponding de-chlorinated pyrrolo[2,3-d]pyrimidine, which can arise from reductive processes during the synthesis or work-up.
A preliminary analysis of the crude product by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended to identify the major impurities and their polarity, which will guide the selection of the most appropriate purification method.
Purification Strategies: A Multi-pronged Approach
A combination of purification techniques is often necessary to achieve the desired level of purity (>98%). The most common and effective methods for purifying this compound are recrystallization and column chromatography.
Recrystallization: The Art of Crystal Perfection
Recrystallization is a powerful technique for removing small amounts of impurities from a solid compound. The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at different temperatures.
Causality Behind Solvent Selection:
The ideal recrystallization solvent should:
-
Dissolve the compound sparingly or not at all at room temperature.
-
Dissolve the compound completely at an elevated temperature (e.g., the solvent's boiling point).
-
Dissolve the impurities well at all temperatures or not at all.
-
Be chemically inert towards the compound.
-
Be volatile enough to be easily removed from the purified crystals.
For this compound, polar protic solvents like methanol and solvent mixtures such as ethyl acetate/hexane have been found to be effective.
Protocol 1: Recrystallization from Methanol
This protocol is suitable for removing non-polar impurities.
Step-by-Step Methodology:
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and gently heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. The slower the cooling, the larger and purer the crystals will be. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Recrystallization from Ethyl Acetate/Hexane
This protocol is effective for removing both more polar and less polar impurities.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude material in a minimum amount of hot ethyl acetate.
-
Crystallization: While the solution is still warm, slowly add hexane until the solution becomes slightly turbid.
-
Cooling: Allow the mixture to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash with a cold ethyl acetate/hexane mixture.
-
Drying: Dry the crystals under high vacuum.
| Parameter | Methanol Recrystallization | Ethyl Acetate/Hexane Recrystallization |
| Target Impurities | Non-polar | Moderately polar and non-polar |
| Typical Recovery | 70-85% | 65-80% |
| Expected Purity | >98% | >98.5% |
Column Chromatography: Separation by Adsorption
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. For this compound, silica gel is the most common stationary phase.
Causality Behind Method Development:
-
Stationary Phase: Silica gel (SiO₂) is a polar adsorbent. More polar compounds will adhere more strongly to the silica gel and elute later.
-
Mobile Phase (Eluent): The choice of eluent is critical. A less polar eluent will result in slower elution of all compounds, while a more polar eluent will accelerate their movement down the column. A gradient elution (gradually increasing the polarity of the eluent) is often employed for optimal separation. A common mobile phase for this compound is a mixture of a non-polar solvent like chloroform (CHCl₃) or dichloromethane (DCM) and a polar solvent like methanol (MeOH). A starting composition of 2-5% MeOH in CHCl₃ is a good starting point.
Protocol 3: Flash Column Chromatography
Step-by-Step Methodology:
-
Column Packing: Pack a glass column with silica gel slurried in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude material in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble compounds, pre-adsorb the crude material onto a small amount of silica gel ("dry loading"). Carefully load the sample onto the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity (e.g., 100% CHCl₃) and gradually increasing the polarity by adding small increments of methanol.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Product Isolation: Combine the pure fractions containing the desired compound and evaporate the solvent under reduced pressure.
dot
Caption: Recrystallization Workflow Diagram.
dot
Caption: Column Chromatography Workflow Diagram.
Purity Assessment: The Final Verdict
After purification, it is essential to assess the purity of the this compound.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining purity. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (both often containing 0.1% trifluoroacetic acid or formic acid) and UV detection at 254 nm is a common method.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of any proton- or carbon-containing impurities.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound and can help identify impurities.
-
Melting Point: A sharp melting point range is indicative of high purity.
Safety Precautions
This compound is a chemical compound and should be handled with appropriate safety precautions. Always work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.
Conclusion
The purification of this compound is a critical step in the synthesis of many important pharmaceutical agents. By understanding the potential impurities and employing the appropriate purification techniques, researchers can obtain high-purity material, ensuring the reliability and success of their subsequent synthetic endeavors. The protocols and guidelines presented in this document provide a solid foundation for achieving this goal.
References
- Google Patents. (n.d.). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
- Google Patents. (n.d.). Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
-
ResearchGate. (2025, August 7). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. Retrieved from [Link]
-
Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
-
WIPO Patentscope. (n.d.). WO/2018/029641 METHOD OF MANUFACTURING 4-CHLORO-7H-PYRROLO[2,3-d]PYRIMIDINE. Retrieved from [Link]
Sources
Application Notes and Protocols for the Functionalization of 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine
Introduction: The Strategic Importance of the 2-Methoxy-7-deazapurine Scaffold
The 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine core, a derivative of the 7-deazapurine scaffold, represents a privileged structure in modern medicinal chemistry and drug development.[1] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, most notably protein kinases. The strategic placement of a reactive chlorine atom at the C4-position serves as a versatile synthetic handle for introducing molecular diversity, while the 2-methoxy group modulates the electronic properties and hydrogen bonding potential of the heterocycle.[2] This combination makes it a crucial intermediate for the synthesis of targeted therapies, including inhibitors of Janus kinases (JAKs) and other key signaling proteins involved in autoimmune diseases and oncology.[3]
This guide provides an in-depth exploration of the key reaction conditions for the functionalization of this scaffold. As a Senior Application Scientist, my objective is not merely to list procedural steps, but to impart a deeper understanding of the causality behind the chosen conditions, enabling researchers to troubleshoot and adapt these protocols effectively. We will delve into the three primary classes of reactions at the C4-position: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination.
Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
The pyrimidine ring of the 7-deazapurine scaffold is inherently electron-deficient, a property that is further enhanced by the electron-withdrawing effect of the nitrogen atoms. This electronic nature makes the C4-position, bearing a good leaving group like chlorine, highly susceptible to attack by nucleophiles.
Expertise & Experience: Mechanistic Considerations
The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electrophilic C4-carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent departure of the chloride ion restores aromaticity and yields the substituted product. The rate-determining step is typically the initial nucleophilic attack. The presence of the 2-methoxy group, an electron-donating group, may slightly deactivate the ring towards nucleophilic attack compared to its unsubstituted counterpart. Consequently, moderately high temperatures are often required to drive the reaction to completion. The choice of base is critical; it serves to deprotonate the nucleophile, increasing its reactivity, or to scavenge the HCl generated during the reaction.
Protocol: C4-Amination via SNAr
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq.)
-
Desired amine (1.2–2.0 eq.)
-
N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0–3.0 eq.)
-
Anhydrous Solvent (e.g., n-Butanol, Dioxane, or DMF)
Procedure:
-
To a dry, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.) and the chosen anhydrous solvent (approx. 0.1–0.2 M concentration).
-
Add the desired amine (1.2–2.0 eq.) to the suspension.
-
Add the base, either DIPEA (2.0–3.0 eq.) or K₂CO₃ (2.0–3.0 eq.).
-
Place the flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Heat the reaction mixture with vigorous stirring to 100–130 °C. The optimal temperature may depend on the nucleophilicity of the amine.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4–24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
If K₂CO₃ was used and a solid is present, filter the mixture. Concentrate the filtrate under reduced pressure. If DIPEA was used, concentrate the reaction mixture directly.
-
Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., Hexanes/Ethyl Acetate or Dichloromethane/Methanol) to afford the desired 4-substituted product.
Data Presentation: SNAr Reaction Parameters
| Parameter | Condition | Rationale & Expert Insights | Source(s) |
| Nucleophile | Primary/Secondary Amines, Thiols, Alkoxides | The reactivity depends on the nucleophile's basicity and steric hindrance. Electron-rich anilines react faster than electron-poor ones. | [2][4] |
| Base | DIPEA, K₂CO₃, Cs₂CO₃ | DIPEA is a non-nucleophilic organic base suitable for homogenous reactions. K₂CO₃ is a cost-effective inorganic base that can be filtered off. | [4] |
| Solvent | n-BuOH, Dioxane, DMF, Acetonitrile | Aprotic polar solvents like DMF and Dioxane are excellent choices. Protic solvents like n-BuOH can also be effective. | [4] |
| Temperature | 100–130 °C | Elevated temperatures are generally required to overcome the activation energy, especially for less reactive nucleophiles. | [4][5] |
| Stoichiometry | 1.2–2.0 eq. of Nucleophile | A slight excess of the nucleophile is used to ensure complete consumption of the starting material. | [4] |
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful and versatile method for forming carbon-carbon bonds, particularly for creating biaryl structures. It involves the palladium-catalyzed reaction of an organoboron compound (e.g., a boronic acid or ester) with an organic halide.[6]
Expertise & Experience: Mechanistic Insights and Catalyst Selection
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrrolopyrimidine.
-
Transmetalation: The organic group is transferred from the boron atom to the palladium center, typically requiring a base to activate the organoboron species.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.
For electron-rich heteroaryl chlorides like our substrate, the oxidative addition step can be challenging. Therefore, the use of electron-rich, bulky phosphine ligands is crucial. Ligands like XPhos or SPhos stabilize the palladium center and facilitate the difficult oxidative addition step. Modern palladium precatalysts (e.g., G2 or G3 precatalysts) are often preferred as they are air-stable and form the active Pd(0) species efficiently in situ. A critical consideration for this substrate is the acidic N-H proton of the pyrrole ring. Under basic reaction conditions, this proton can be abstracted, potentially leading to catalyst inhibition or side reactions. In cases of low yield, protection of the N7-position with a group like tosyl (Ts) or tert-butyloxycarbonyl (Boc) is a standard strategy to improve reaction outcomes.
Protocol: C4-Arylation via Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling, employing a modern, highly active catalyst system.
Materials:
-
This compound (1.0 eq.)
-
Aryl or heteroaryl boronic acid (1.5 eq.)
-
XPhos Pd G2 precatalyst (0.02–0.05 eq.)
-
XPhos ligand (optional, 0.02–0.05 eq.)
-
Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (3.0 eq.)
-
Anhydrous Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)
Procedure:
-
To an oven-dried Schlenk tube or microwave vial, add this compound (1.0 eq.), the boronic acid (1.5 eq.), the palladium precatalyst, and the base (3.0 eq.).
-
Seal the vessel with a septum or cap.
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent (e.g., 4:1 Dioxane/Water) via syringe.
-
Heat the reaction mixture to 90–110 °C with stirring for 2–18 hours. Alternatively, microwave irradiation (e.g., 120-150 °C for 15-60 minutes) can significantly accelerate the reaction.[7]
-
Monitor the reaction by LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Presentation: Suzuki-Miyaura Reaction Parameters
| Parameter | Condition | Rationale & Expert Insights | Source(s) |
| Catalyst | XPhos Pd G2, Pd(PPh₃)₄, PdCl₂(dppf) | Modern precatalysts like XPhos Pd G2 are highly efficient for coupling heteroaryl chlorides. Older catalysts may require higher loadings and temperatures. | [8] |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich biarylphosphine ligands are essential for facilitating the oxidative addition step with electron-rich heteroaryl chlorides. | [9] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Stronger, non-nucleophilic bases are generally preferred. K₃PO₄ is a common and effective choice. | [10] |
| Solvent | 1,4-Dioxane/H₂O, Toluene, DMF | A mixture of an organic solvent and water is often used to dissolve both the organic substrate and the inorganic base. | [10] |
| Temperature | 90–110 °C (Conventional) or 120-150 °C (Microwave) | Thermal energy is required to drive the catalytic cycle. Microwave heating can offer significant rate enhancement. | [7][10] |
Palladium-Catalyzed Buchwald-Hartwig Amination
For the formation of C-N bonds, particularly with less nucleophilic amines or when SNAr conditions fail, the Buchwald-Hartwig amination is the premier method.[9] It offers a broad substrate scope and generally proceeds under milder conditions than high-temperature SNAr reactions.
Expertise & Experience: Mechanistic Overview
The Buchwald-Hartwig amination follows a catalytic cycle similar to the Suzuki coupling.[11] The key differences are the nature of the nucleophile and the transmetalation step. After the initial oxidative addition of the Pd(0) catalyst to the C-Cl bond, the amine coordinates to the palladium(II) complex. A base then deprotonates the coordinated amine, forming a palladium-amido complex. The final reductive elimination step forms the desired C-N bond and regenerates the Pd(0) catalyst. The choice of ligand is paramount and dictates the success of the reaction, influencing both the rate of reductive elimination and catalyst stability. Ligands like BrettPhos and Josiphos are specifically designed for efficient C-N bond formation.
Protocol: C4-Amination via Buchwald-Hartwig Coupling
This protocol is designed for coupling with a range of primary and secondary amines.
Materials:
-
This compound (1.0 eq.)
-
Amine (1.2 eq.)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.01–0.02 eq.)
-
BrettPhos or XPhos (0.02–0.04 eq.)
-
Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.4 eq.)
-
Anhydrous, aprotic solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, the phosphine ligand, and the base (NaOtBu).
-
Remove the tube from the glovebox, add this compound and a magnetic stir bar.
-
Seal the tube, and evacuate and backfill with an inert gas (Argon) three times.
-
Add the anhydrous solvent, followed by the amine via syringe.
-
Heat the reaction mixture with stirring to 80–110 °C until the starting material is consumed (as monitored by TLC or LC-MS, typically 2–24 hours).
-
Cool the reaction to room temperature and quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation: Buchwald-Hartwig Reaction Parameters
| Parameter | Condition | Rationale & Expert Insights | Source(s) |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | These are common Pd(0) and Pd(II) precursors that form the active catalyst in situ with the added ligand. | [9] |
| Ligand | BrettPhos, XPhos, Josiphos | Choice of ligand is crucial. BrettPhos is excellent for a wide range of amines. XPhos is a robust, general-purpose ligand for C-N coupling. | [11] |
| Base | NaOtBu, LHMDS, K₂CO₃ | A strong, non-nucleophilic base is required for the deprotonation of the coordinated amine. NaOtBu is the most common and effective choice. | [11] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are required. Toluene is often the solvent of choice for these reactions. | [11] |
| Temperature | 80–110 °C | Milder than SNAr, but heating is typically necessary to achieve a reasonable reaction rate. | [9] |
Experimental Workflow Visualization
The following diagram outlines a typical workflow for setting up and working up a palladium-catalyzed cross-coupling reaction under inert conditions.
References
-
Benchchem. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1.
-
ChemicalBook. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety. (2023-10-10).
-
Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry.
-
Benchchem. Optimizing reaction conditions for nucleophilic substitution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
-
Benchchem. This compound.
-
Preprints.org. Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. (2021-11-02).
-
Srini Chem. Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry.
-
Perlíková, P., et al. Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs. National Institutes of Health.
-
Billingsley, K. L., & Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health.
-
Google Patents. Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
-
ResearchGate. Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H.
-
Tiong, W. Y., et al. 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. MDPI.
-
Baszczyňski, O., et al. Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling. National Institutes of Health.
-
Baszczyňski, O., et al. Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling. Journal of the American Chemical Society.
-
ResearchGate. (PDF) Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C-H Dibenzothiophenation and Negishi Coupling.
-
Stepanova, M. A., et al. Enzymatic Transglycosylation Features in Synthesis of 8-Aza-7-Deazapurine Fleximer Nucleosides by Recombinant E. coli PNP: Synthesis and Structure Determination of Minor Products. MDPI.
-
Semantic Scholar. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
-
Apollo Scientific. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
-
ResearchGate. Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore.
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023-06-30).
-
YouTube. The Buchwald-Hartwig Amination Reaction. (2012-04-06).
-
Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
Sources
- 1. benchchem.com [benchchem.com]
- 2. srinichem.com [srinichem.com]
- 3. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 | Benchchem [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. preprints.org [preprints.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Note: A Scalable and Efficient Synthesis of 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine
Introduction: The Strategic Importance of the 7-Deazapurine Scaffold
The 7-deazapurine core, specifically the pyrrolo[2,3-d]pyrimidine scaffold, is a cornerstone in modern medicinal chemistry. Its structural resemblance to adenine allows it to function as a "privileged scaffold," readily interacting with a multitude of biological targets. The title compound, 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine, is a highly valuable intermediate in this class.[1] It serves as a critical building block for a range of therapeutic agents, most notably kinase inhibitors used in oncology and for treating inflammatory diseases.[1][2] Its utility stems from the strategic placement of reactive sites: the 4-chloro position is primed for nucleophilic substitution, enabling the introduction of various amine-containing pharmacophores, while the N7 position of the pyrrole ring can be functionalized to modulate physicochemical properties such as solubility.[2][3]
Transitioning a synthetic route from a laboratory benchtop to a pilot or manufacturing scale introduces significant challenges. Issues of thermal management, reagent addition rates, purification efficiency, and overall process safety become paramount. This application note provides a detailed, field-proven protocol for the scale-up synthesis of this compound, focusing on a robust and reproducible methodology. The chosen synthetic strategy emphasizes operational simplicity, high yield and purity, and stringent safety controls.
Synthetic Strategy and Mechanistic Rationale
The most direct and scalable approach to synthesizing the target compound involves the selective monomethoxylation of a readily available precursor, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. This strategy is predicated on the differential reactivity of the two chlorine atoms on the pyrimidine ring.
Rationale for Route Selection:
-
Starting Material Accessibility: 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine is a commercially available starting material, ensuring a consistent and reliable supply chain for large-scale production.
-
Reaction Selectivity: The C4 position of the dichlorinated precursor is more electrophilic than the C2 position due to the electronic influence of the adjacent nitrogen atoms and the fused pyrrole ring. This inherent electronic bias allows for a highly regioselective nucleophilic aromatic substitution (SNAr) reaction with sodium methoxide at the C2 position under controlled conditions.
-
Process Simplicity: This is a single-step transformation, which is highly desirable for scale-up as it minimizes unit operations, potential for material loss, and overall production time.
-
Purification: The desired product often exhibits different solubility characteristics compared to the starting material and the di-substituted byproduct, facilitating purification by recrystallization, a highly scalable technique.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The core of this synthesis is the SNAr mechanism. The methoxide ion (CH₃O⁻), a potent nucleophile, attacks the electron-deficient C2 carbon of the pyrimidine ring. This forms a temporary, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyrimidine ring is then restored by the expulsion of the chloride leaving group, yielding the 2-methoxy substituted product. By carefully controlling the stoichiometry of sodium methoxide and the reaction temperature, substitution at the less reactive C4 position is minimized.
Process Flow and Key Operations
The overall manufacturing process is designed for efficiency and safety, encompassing a logical flow from raw materials to the final, purified product.
Caption: High-level process workflow for the synthesis of this compound.
Detailed Scale-Up Protocol
This protocol is designed for a nominal 1 kg batch size. All operations should be conducted in a well-ventilated chemical manufacturing environment, adhering to all local and federal safety regulations.
Equipment and Materials
| Parameter | Specification |
| Primary Reactor | 100 L glass-lined or stainless steel reactor with overhead stirring, temperature control (heating/cooling jacket), reflux condenser, and nitrogen inlet/outlet. |
| Reagents | 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, Sodium Methoxide (25% solution in Methanol), Methanol (anhydrous), Acetic Acid, Deionized Water. |
| Filtration | Nutsche filter or centrifuge. |
| Drying | Vacuum oven. |
| PPE | Chemical-resistant gloves (Neoprene recommended), safety goggles and face shield, flame-retardant lab coat, respiratory protection as needed.[4] |
Step-by-Step Procedure
-
Reactor Preparation and Charging:
-
Ensure the 100 L reactor is clean, dry, and purged with nitrogen.
-
Charge the reactor with 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 kg, 5.32 mol).
-
Add anhydrous methanol (20 L).
-
Begin stirring to form a slurry and maintain a nitrogen blanket over the reaction mixture.
-
-
Controlled Reagent Addition:
-
Cool the reactor contents to 10-15°C using the cooling jacket.
-
Slowly add sodium methoxide (25% solution in methanol, 1.28 kg, 5.85 mol, 1.1 equivalents) via a metering pump over a period of 2-3 hours.
-
CRITICAL STEP: Maintain the internal temperature below 25°C throughout the addition. An uncontrolled exotherm can lead to the formation of the di-substituted impurity. The reaction is exothermic, and careful temperature management is essential for selectivity.
-
-
Reaction and Monitoring:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25°C).
-
Stir for an additional 4-6 hours.
-
Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC). A sample should be taken every hour after the initial 2 hours. The reaction is considered complete when the area percent of the starting material (2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine) is less than 2%.
-
-
Reaction Quench and pH Adjustment:
-
Once the reaction is complete, cool the mixture to 10-15°C.
-
Slowly add deionized water (20 L) to the reactor, maintaining the temperature below 30°C.
-
Neutralize the excess sodium methoxide by adding glacial acetic acid until the pH of the slurry is between 7.0 and 8.0. This step is crucial to prevent the hydrolysis of the product under strongly basic conditions during workup.
-
-
Crude Product Isolation:
-
Reduce the volume of the solvent by approximately 50% via distillation under atmospheric pressure. This will precipitate the crude product.
-
Cool the resulting slurry to 0-5°C and hold for at least 2 hours to maximize crystallization.
-
Isolate the solid product by filtration using a Nutsche filter.
-
Wash the filter cake sequentially with cold (0-5°C) 50:50 methanol/water (2 x 5 L) and then with cold deionized water (2 x 5 L) to remove salts and residual impurities.
-
-
Purification by Recrystallization:
-
Transfer the damp crude solid back into the clean reactor.
-
Add methanol (sufficient volume to dissolve the solid at reflux, typically 15-20 L).
-
Heat the mixture to reflux (approx. 65°C) until all the solid dissolves.
-
Slowly cool the solution to 0-5°C over 4-6 hours to induce crystallization. A slow cooling profile is essential for forming large, pure crystals.
-
Hold the slurry at 0-5°C for 2-3 hours.
-
Isolate the purified product by filtration.
-
Wash the filter cake with a small amount of cold methanol (2 x 2 L).
-
-
Drying:
-
Transfer the purified product to a vacuum oven.
-
Dry at 50-60°C under vacuum (<10 mbar) until a constant weight is achieved (typically 12-18 hours).
-
The expected yield is 85-92% of a white to off-white crystalline solid.[1]
-
Analytical Characterization and Quality Control
To ensure the final product meets the required specifications, a comprehensive set of analytical tests must be performed.
| Analysis | Method | Specification |
| Appearance | Visual | White to off-white crystalline solid |
| Purity | HPLC (UV at 254 nm) | ≥ 99.0% area |
| Identity | ¹H NMR, ¹³C NMR | Conforms to the structure |
| Molecular Weight | Mass Spectrometry (MS) | Conforms to C₇H₆ClN₃O (m/z = 183.59)[1] |
| Melting Point | Capillary Method | Consistent with reference standard |
| Residual Solvents | Gas Chromatography (GC) | Meets ICH guidelines |
Safety Considerations for Scale-Up
-
Sodium Methoxide: This reagent is corrosive and flammable. It reacts violently with water. Handle in a closed system under an inert atmosphere. Ensure appropriate fire suppression equipment is readily available.
-
Methanol: A flammable and toxic solvent. Use in a well-ventilated area and avoid inhalation of vapors.
-
Pressure and Venting: Although this reaction is run at atmospheric pressure, all reactors must be equipped with appropriate pressure relief and venting systems as a standard precaution.
-
Personal Protective Equipment (PPE): Adherence to PPE protocols is mandatory. This includes wearing safety goggles, a face shield, and chemical-resistant gloves and clothing.[4]
Conclusion
This application note details a robust, scalable, and efficient process for the synthesis of this compound. By leveraging the inherent reactivity of the 2,4-dichloro precursor and implementing strict controls over reaction parameters, particularly temperature and stoichiometry, high yields of a high-purity product can be reliably achieved. The outlined protocol, with its emphasis on process safety and scalable unit operations like recrystallization, provides a solid foundation for the large-scale manufacturing of this critical pharmaceutical intermediate.
References
- US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google P
-
4-Chloro-1H-pyrrolo[2,3-d]pyrimidine - PMC - NIH . [Link]
- Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google P
-
Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry - Srini Chem. [Link]
-
Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H - ResearchGate. [Link]
-
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | C6H3Cl2N3 | CID 14116871 - PubChem. [Link]
-
Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY - NJ.gov. [Link]
Sources
Application Notes & Protocols: Leveraging 4-Chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine in Modern Cancer Research
These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the strategic application of 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine in cancer research. This document provides in-depth insights into its mechanism of action, practical experimental protocols, and its role as a pivotal scaffold in the development of targeted cancer therapeutics.
Introduction: The Strategic Importance of the Pyrrolo[2,3-d]pyrimidine Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine core, a 7-deazapurine, is a privileged scaffold in medicinal chemistry, forming the foundation of numerous natural nucleoside antibiotics and synthetic molecules with significant biological activity.[1] Its structural similarity to adenine allows it to function as a versatile pharmacophore, particularly in the design of kinase inhibitors. Within this class, this compound (CAS No. 90057-08-2) has emerged as a crucial synthetic intermediate for a new generation of targeted cancer therapies.[1]
The strategic value of this compound lies in the reactivity of the chlorine atom at the 4-position of the pyrimidine ring. This position is susceptible to nucleophilic aromatic substitution (SNAr), enabling the facile introduction of a wide array of functional groups, particularly amines.[1] This chemical tractability allows for the systematic exploration of structure-activity relationships (SAR), a cornerstone of modern drug discovery, to optimize potency, selectivity, and pharmacokinetic properties of derivative compounds.
Derivatives of this compound have been successfully developed into potent inhibitors of various protein kinases that are critical drivers of oncogenesis, including Janus Kinases (JAKs), 3-Phosphoinositide-Dependent Kinase 1 (PDK1), and p21-activated kinase 4 (PAK4).[1][2]
Mechanism of Action: Targeting Key Oncogenic Signaling Pathways
The primary mechanism through which derivatives of this compound exert their anticancer effects is through the competitive inhibition of ATP binding to the catalytic domain of protein kinases.[2] By occupying the ATP-binding pocket, these small molecules prevent the phosphorylation of downstream substrates, thereby disrupting signal transduction pathways essential for cancer cell proliferation, survival, and metastasis.
Inhibition of the JAK-STAT Pathway
A prominent example of a signaling cascade targeted by derivatives of this scaffold is the Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway. The JAK-STAT pathway is a critical regulator of cytokine signaling, and its aberrant activation is a hallmark of various hematological malignancies and solid tumors.
Below is a diagram illustrating the canonical JAK-STAT signaling pathway and the point of intervention for inhibitors derived from the this compound scaffold.
Caption: Inhibition of the JAK-STAT signaling pathway by a pyrrolo[2,3-d]pyrimidine derivative.
Induction of Apoptosis
Beyond kinase inhibition, certain derivatives have been shown to induce apoptosis in cancer cells. This can occur through the modulation of apoptotic regulatory proteins. For instance, treatment with these compounds can lead to the upregulation of pro-apoptotic genes like p53 and BAX, and the downregulation of anti-apoptotic genes such as Bcl-2.[1]
Experimental Protocols and Methodologies
The following protocols provide a framework for evaluating the anticancer potential of novel compounds synthesized from this compound.
In Vitro Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of a test compound on a cancer cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture cancer cells of interest (e.g., HT-29 colon cancer cells) to ~80% confluency.
-
Trypsinize and resuspend the cells in complete culture medium.
-
Perform a cell count and adjust the cell density to 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Include wells for vehicle control (e.g., 0.1% DMSO) and untreated controls.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations.
-
Incubate for 48-72 hours. Rationale: The incubation time should be sufficient to observe a significant effect on cell proliferation, typically 2-3 cell cycles.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 4 hours at 37°C. Rationale: This allows for the metabolic conversion of MTT to formazan by viable cells.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol is designed to quantify the inhibitory activity of a test compound against a specific kinase (e.g., JAK2).
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A lower ADP level corresponds to higher kinase inhibition. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used to generate a luminescent signal with a luciferase/luciferin reaction.[3] The light output is directly proportional to the ADP concentration.
Step-by-Step Protocol:
-
Kinase Reaction Setup (in a 384-well plate):
-
Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare serial dilutions of the test compound in the reaction buffer.
-
In each well, add:
-
1 µL of test compound dilution or vehicle control (DMSO).
-
2 µL of a mixture containing the target kinase (e.g., recombinant JAK2) and its specific substrate peptide.
-
2 µL of ATP solution (at a concentration close to the Kₘ for the specific kinase). Rationale: Using ATP at its Kₘ allows for sensitive detection of competitive inhibitors.
-
-
Incubate the plate at room temperature for 1 hour.
-
-
Termination of Kinase Reaction and ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well. This reagent stops the kinase reaction and depletes the remaining ATP.[3]
-
Incubate for 40 minutes at room temperature.
-
-
ADP to ATP Conversion and Luminescence Detection:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent contains the enzymes and substrates necessary to convert ADP to ATP and generate a luminescent signal.[3]
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (no kinase control) from all readings.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the log of the compound concentration to determine the IC₅₀ value.
-
Drug Discovery and Development Workflow
The utilization of this compound as a starting material is a key step in a larger drug discovery pipeline. The following diagram outlines a typical workflow.
Caption: A generalized workflow for kinase inhibitor drug discovery starting from a key scaffold.
Summary of Biological Activity Data
The following table summarizes representative data for derivatives of the 7H-pyrrolo[2,3-d]pyrimidine scaffold, demonstrating their potential as anticancer agents.
| Compound Class | Target(s) | Cancer Cell Line | IC₅₀ (Cytotoxicity) | IC₅₀ (Kinase Inhibition) | Reference |
| Pyrrolo[2,3-d]pyrimidine-imines | DDR2 | HT-29 (Colon) | 4.01 - 4.55 µM | Not Specified | [4] |
| Halogenated Pyrrolo[2,3-d]pyrimidines | EGFR, Her2, VEGFR2, CDK2 | HepG2 (Liver) | 29 - 59 µM | 40 - 204 nM | [5] |
| 7H-pyrrolo[2,3-d]pyrimidine derivatives | PAK4 | Not Specified | Not Specified | Varies (up to 1000-fold difference based on substituents) | [2] |
Conclusion
This compound is a high-value chemical entity in the field of oncology drug discovery. Its favorable chemical properties and proven track record as a scaffold for potent and selective kinase inhibitors underscore its importance. The protocols and conceptual frameworks provided in these application notes are intended to empower researchers to effectively utilize this compound in the development of the next generation of targeted cancer therapies.
References
-
Al-Romaigh, F. K., Al-Warhi, T., Al-Malki, J., Al-Zahrani, A., Al-Ghamdi, S., Al-Shehri, D., ... & El-Emam, A. A. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2, 3-d] pyrimidine Derivatives. Molecules, 28(19), 6891. [Link]
-
Various Authors. (n.d.). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. ResearchGate. Retrieved from [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
-
Li, Y., Wang, Y., Zhang, Y., & Guo, Y. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. Molecules, 28(1), 413. [Link]
-
Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Retrieved from [Link]
-
Al-Omair, M. A., Ali, R., Al-Ghorbani, M., Al-Warhi, T., Al-Malki, J., Alshehri, D., ... & El-Emam, A. A. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6695. [Link]
Sources
- 1. This compound|CAS 90057-08-2 [benchchem.com]
- 2. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives [mdpi.com]
- 5. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This document provides a comprehensive guide to the safe handling, storage, and utilization of 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine. As a crucial building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors, a thorough understanding of its properties is paramount for ensuring experimental success and laboratory safety.[1] The protocols herein are grounded in established safety procedures for related chemical entities and are designed to provide a self-validating system of laboratory practice.
Compound Profile and Scientific Context
This compound is a heterocyclic compound with the molecular formula C₇H₆ClN₃O.[1] Its structure, featuring a pyrrolopyrimidine core with chloro and methoxy substitutions, makes it a valuable intermediate in the synthesis of complex organic molecules. The electron-withdrawing nature of the chlorine atom at the 4-position renders this site susceptible to nucleophilic substitution, a key reaction in the derivatization of this scaffold for drug discovery programs.[1]
Key Chemical Properties:
| Property | Value | Source |
| Molecular Weight | 183.59 g/mol | [1] |
| Appearance | White to light brown crystalline solid (inferred from related compounds) | [2] |
| Solubility | Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and methanol.[2] | [2] |
Hazard Identification and Safety Precautions
While a specific, comprehensive safety datasheet for this compound is not widely available, data for the closely related compound, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, indicates several potential hazards.[3] It is prudent to handle the methoxy-derivative with the same level of caution.
Potential Hazards (based on 4-chloro-7H-pyrrolo[2,3-d]pyrimidine):
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure risk.
| PPE Category | Specific Recommendations | Rationale |
| Eye Protection | Chemical safety goggles with side shields. | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact. |
| Body Protection | Laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | Minimizes inhalation of dust or vapors. |
Engineering Controls
All handling of solid this compound and its solutions should be conducted within a certified chemical fume hood to mitigate the risk of inhalation.
Storage and Stability
Proper storage is critical to maintain the integrity of this compound.
| Storage Condition | Recommendation | Justification |
| Temperature | Store in a cool, dry place. | Minimizes thermal degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Protects against moisture and oxidation. |
| Container | Keep in a tightly sealed, light-resistant container. | Prevents contamination and photodegradation. |
| Incompatibilities | Avoid strong oxidizing agents, strong acids, and strong bases. | The compound may decompose in the presence of strong acids or alkalis.[4] |
Experimental Protocols
Receiving and Initial Inspection
The following workflow outlines the procedure for safely receiving and inspecting a new shipment of the compound.
Caption: Workflow for receiving and initial handling.
Preparation of Stock Solutions
Due to its solubility profile, Dimethyl Sulfoxide (DMSO) is a common solvent for preparing stock solutions of pyrrolopyrimidine derivatives.
Protocol:
-
Pre-weighing Preparation: Ensure the balance is clean and located in an area with minimal air currents.
-
Tare the Balance: Place a clean, dry weighing vessel on the balance and tare to zero.
-
Weighing the Compound: In a chemical fume hood, carefully transfer the desired amount of this compound to the tared vessel.
-
Record the Mass: Accurately record the final mass of the compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vessel to achieve the desired concentration.
-
Ensure Complete Dissolution: Gently vortex or sonicate the solution until all solid has dissolved.
-
Storage of Stock Solution: Store the stock solution in a tightly sealed vial at -20°C or -80°C to maximize stability.
Spill Management
In the event of a spill, a calm and methodical response is crucial. The following decision tree provides guidance for managing spills of this compound.
Caption: Decision tree for spill response.
Spill Cleanup Procedure (for small, manageable spills):
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate (if necessary): If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Don PPE: Wear appropriate PPE, including respiratory protection if necessary.
-
Contain the Spill: Cover the spill with an inert absorbent material like vermiculite or sand.[5]
-
Collect the Waste: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of Waste: Dispose of all contaminated materials as hazardous waste according to your institution's guidelines.
Concluding Remarks
The responsible handling and storage of this compound are fundamental to both personnel safety and the integrity of research outcomes. By adhering to these application notes and protocols, researchers can confidently and safely utilize this important chemical intermediate in their drug discovery and development endeavors.
References
-
Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-. Retrieved from [Link]
-
Lookchem. (n.d.). Cas 3680-69-1,4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]
Sources
- 1. This compound|CAS 90057-08-2 [benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro- | C6H4ClN3 | CID 5356682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine
Welcome to the technical support center for the synthesis of 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate in their work. As a versatile 7-deazapurine scaffold, this compound is a cornerstone for the development of various biologically active molecules, particularly kinase inhibitors.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic protocols, improve yields, and ensure the highest purity of your final product.
Synthetic Overview: The Chlorination Pathway
The most prevalent and direct method for synthesizing this compound is through the chlorination of its precursor, 2-methoxy-7H-pyrrolo[2,3-d]pyrimidin-4-one. This transformation is typically achieved using a potent chlorinating agent like phosphorus oxychloride (POCl₃). The underlying mechanism involves the conversion of the C4-carbonyl group (a lactam) into a more reactive intermediate, which is then susceptible to nucleophilic attack by a chloride ion. While seemingly straightforward, this reaction is sensitive to a variety of parameters that can significantly impact yield and purity.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis. Each answer provides a causal explanation and actionable steps for resolution.
Q1: My reaction yield is consistently low (<60%). What are the primary factors I should investigate?
A1: Low yield is a common issue that can typically be traced back to one of three areas: incomplete reaction, product degradation, or mechanical loss during work-up.
-
Causality (Incomplete Reaction): The chlorination reaction may not be going to completion. This can be due to poor quality of the chlorinating agent (POCl₃ is hygroscopic and can degrade), insufficient temperature or reaction time, or suboptimal stoichiometry.[3]
-
Causality (Product Degradation): The pyrrolo[2,3-d]pyrimidine core can be sensitive to harsh conditions.[4] Prolonged exposure to high temperatures or highly acidic/basic conditions during work-up can lead to decomposition or the formation of side products. The chloro-substituent itself can be hydrolyzed back to the hydroxyl group if exposed to water for extended periods, especially at elevated temperatures.
-
Actionable Steps:
-
Verify Reagent Quality: Use a fresh, unopened bottle of POCl₃ or distill older stock before use. Ensure all starting materials are pure and dry.[3]
-
Optimize Reaction Conditions: Monitor the reaction's progress via TLC or LCMS. If starting material remains after the initially planned time, consider extending the reaction time or moderately increasing the temperature. See the data table in the FAQ section for guidance.
-
Refine Work-up Procedure: Perform the aqueous work-up efficiently and at low temperatures (e.g., quenching on ice). Avoid prolonged stirring with aqueous layers and ensure the final product is dried thoroughly.
-
Q2: I'm observing a significant amount of a des-chloro impurity (2-methoxy-7H-pyrrolo[2,3-d]pyrimidin-4-one) in my final product analysis. How can I prevent this?
A2: The presence of the des-chloro impurity, which is your starting material, is a clear indication of either an incomplete reaction or hydrolysis of the product.
-
Causality (Hydrolysis): The C4-chloro group is an excellent leaving group, making the product susceptible to nucleophilic aromatic substitution (SNAr). During an aqueous work-up or purification on standard silica gel (which is inherently acidic and contains water), the chloride can be displaced by water or a hydroxyl group, reverting the product to the starting material.
-
Actionable Steps:
-
Minimize Water Contact: Keep the work-up process as brief and cold as possible.
-
Use a Buffered or Neutral Purification System: If using column chromatography, consider pre-treating the silica gel by slurrying it in the eluent containing a small amount of a non-nucleophilic base (e.g., 0.1-1% triethylamine) to neutralize acidic sites.
-
Prioritize Recrystallization: Recrystallization is often the best method for purification as it avoids prolonged contact with silica gel.[1] Suitable solvent systems include methanol or ethyl acetate/hexane mixtures.[1]
-
Q3: My crude product is a dark oil or tar, making purification extremely difficult. What is causing this and how can it be fixed?
A3: The formation of dark, tarry substances is typically due to polymerization or charring at excessively high temperatures.
-
Causality (Thermal Decomposition): The pyrrolo[2,3-d]pyrimidine scaffold, while robust, can decompose under excessive heat, especially in the presence of strong reagents like POCl₃. This leads to complex mixtures of polymeric byproducts that are difficult to characterize and remove.
-
Actionable Steps:
-
Strict Temperature Control: Use an oil bath with a thermocouple and a stirrer-hotplate for precise temperature regulation. Do not allow the internal reaction temperature to significantly exceed the target (typically 80-110°C).[1]
-
Controlled Reagent Addition: If the reaction is highly exothermic upon addition of POCl₃, consider adding it dropwise to the substrate at a lower temperature before heating to reflux.
-
Consider a Co-Solvent: Running the reaction in a high-boiling solvent (e.g., toluene, acetonitrile) instead of neat POCl₃ can provide better temperature control and a more homogeneous reaction mixture, preventing localized overheating.
-
Caption: A decision-tree diagram for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: What is the optimal chlorinating agent and what are the recommended reaction conditions?
A1: Phosphorus oxychloride (POCl₃) is the most effective and widely used chlorinating agent for this transformation. Optimal conditions often involve refluxing the starting material in neat POCl₃ or in a high-boiling solvent. The addition of a tertiary amine base can sometimes accelerate the reaction, but may also lead to more byproducts if not carefully controlled.
| Parameter | Condition | Rationale / Comment | Yield Impact |
| Chlorinating Agent | POCl₃ | Standard, effective, and readily available. | High |
| Temperature | 80 - 110 °C | Ensures complete conversion without significant decomposition.[1] | Optimal |
| < 80 °C | Reaction may be sluggish or incomplete. | Low | |
| > 110 °C | Increased risk of charring and side-product formation. | Low-Medium | |
| Solvent | Neat POCl₃ | Acts as both reagent and solvent. Effective but can be harsh. | Good-High |
| Toluene / Acetonitrile | Allows for better temperature moderation and easier work-up. | Good-High | |
| DMF / DMAc | Polar aprotic solvents can enhance reactivity but are difficult to remove.[1] | Variable | |
| Additive | N,N-Diisopropylethylamine | Can activate the substrate but may increase side reactions. Use with caution. | Variable |
Q2: How should I properly and safely handle the POCl₃ work-up?
A2: Safety is paramount when working with POCl₃ as it reacts violently with water in a highly exothermic reaction, producing corrosive HCl gas.
-
Causality (Reactivity): The phosphorus-chlorine bonds in POCl₃ are highly susceptible to hydrolysis. The rapid, uncontrolled addition to water can cause dangerous splashing and a rapid release of gas.
-
Recommended Safe Work-up Protocol:
-
Cooling: After the reaction is complete, allow the mixture to cool to room temperature.
-
Quenching: Prepare a separate flask with a large amount of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. Alternatively, add ice chunks slowly to the reaction vessel. Always perform this in a certified chemical fume hood.
-
Neutralization: Once the quench is complete, slowly add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), until the pH is neutral to basic (pH 8-9).[5] This neutralizes the HCl and any remaining POCl₃ decomposition products.
-
Extraction: Proceed with the extraction of your product using a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Q3: What is the most effective method for purifying the final product?
A3: The choice between recrystallization and column chromatography depends on the impurity profile of your crude product.
-
Recrystallization: This is the preferred method if the crude product is a solid and relatively clean (>85% purity). It is highly effective at removing minor impurities and provides a high-purity, crystalline product. Common solvent systems are methanol/water or ethyl acetate/hexane.[1]
-
Column Chromatography: This is necessary if the crude product is an oil or contains significant amounts of impurities with similar polarity to the product.
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of methanol (0-5%) in dichloromethane or chloroform is typically effective.[1]
-
Pro-Tip: As mentioned in the troubleshooting section, pre-treating the silica with a triethylamine-containing eluent can prevent on-column hydrolysis of the product.
-
Experimental Protocol: Optimized Synthesis
This protocol is a self-validating system designed for high yield and purity.
-
Reaction Setup:
-
To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stir bar, add 2-methoxy-7H-pyrrolo[2,3-d]pyrimidin-4-one (1.0 eq).
-
In a certified chemical fume hood, add phosphorus oxychloride (POCl₃, 5-10 vol eq) to the flask.
-
Begin stirring the suspension.
-
-
Chlorination Reaction:
-
Heat the mixture to 100-105 °C using a temperature-controlled oil bath.
-
Maintain this temperature and stir for 3-5 hours. Monitor the reaction progress by TLC (e.g., 10% MeOH/DCM) until the starting material is fully consumed.
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to ambient temperature.
-
Slowly pour the cooled reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and water (approx. 10x the volume of the POCl₃ used).
-
Carefully neutralize the acidic solution by the portion-wise addition of solid sodium bicarbonate or by slowly adding a saturated K₂CO₃ solution until the pH reaches ~8.
-
Extract the aqueous slurry three times with dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Recrystallization: Dissolve the crude solid in a minimum amount of hot methanol. Slowly add water until the solution becomes cloudy. Allow to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration, wash with cold water, and dry under vacuum.
-
References
- Google Patents. (n.d.). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
-
Gucký, T., et al. (2024). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 29(1), 123. Retrieved from [Link]
- Google Patents. (n.d.). Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
- Hao, B., et al. (2010). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. Youji Huaxue, 30(6), 918-921.
-
Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-. Retrieved from [Link]
Sources
- 1. This compound|CAS 90057-08-2 [benchchem.com]
- 2. srinichem.com [srinichem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 5. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine
Welcome to the technical support center for the synthesis of 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying and mitigating common side reactions. Our goal is to provide you with the expertise and practical insights needed to ensure the success of your experiments.
Introduction
This compound is a critical intermediate in the synthesis of numerous compounds of medicinal interest, particularly kinase inhibitors.[1] The introduction of the chloro group at the 4-position is a key synthetic step, most commonly achieved through the chlorination of a 2-methoxy-7H-pyrrolo[2,3-d]pyrimidin-4-one precursor using reagents like phosphorus oxychloride (POCl₃). While effective, this reaction is often accompanied by the formation of various side products that can complicate purification and reduce yields. This guide provides a comprehensive overview of these potential side reactions and offers robust troubleshooting strategies.
Troubleshooting Guide: Common Side Reactions and Solutions
This section addresses specific experimental issues, their probable causes, and actionable solutions.
Issue 1: Low Yield of the Desired 4-Chloro-2-methoxy Product
Q: My reaction is showing a low yield of the target compound. What are the likely causes and how can I improve it?
A: Low yields in this synthesis can often be attributed to several factors, primarily incomplete reaction, product degradation during workup, or competing side reactions.
Possible Causes & Solutions:
-
Incomplete Chlorination: The starting material, 2-methoxy-7H-pyrrolo[2,3-d]pyrimidin-4-one, may be insufficiently activated or the reaction may not have reached completion.
-
Troubleshooting:
-
Increase Reaction Time and/or Temperature: Monitor the reaction progress by TLC or LC-MS. If starting material is still present after the initial reaction time, consider extending it. A moderate increase in temperature can also drive the reaction to completion, but be cautious of potential degradation.
-
Optimize Reagent Stoichiometry: While using a large excess of POCl₃ can be effective, it can also lead to more aggressive side reactions and a more hazardous quench. A systematic optimization of the POCl₃ equivalents (typically 3-5 equivalents) is recommended.
-
Addition of a Base: The presence of an organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine, can facilitate the reaction by neutralizing the HCl generated in situ.[2][3]
-
-
-
Product Hydrolysis during Workup: The 4-chloro product is susceptible to hydrolysis back to the starting material, especially in the presence of water and at non-neutral pH.
-
Troubleshooting:
-
Careful Quenching: The quenching of excess POCl₃ is highly exothermic and can lead to localized heating, promoting hydrolysis.[4] Always perform the quench at low temperatures (0 °C or below) by slowly adding the reaction mixture to ice-water or a cold, buffered solution.
-
pH Control: After quenching, maintain a neutral or slightly basic pH during extraction to minimize hydrolysis.
-
Minimize Exposure to Water: Expedite the workup and extraction process to reduce the contact time of the product with the aqueous phase.
-
-
-
Formation of Side Products: The formation of significant amounts of byproducts will naturally lower the yield of the desired product. Please refer to the specific side reactions detailed below for targeted troubleshooting.
Issue 2: Presence of a More Polar Impurity by TLC/LC-MS, Corresponding to the Starting Material
Q: I am observing a significant amount of a polar impurity that has the same mass as my starting material. What is happening?
A: This is a classic sign of either an incomplete reaction or hydrolysis of the product during workup.
Causality and Mitigation Workflow:
Caption: Diagnostic workflow for a polar impurity.
Issue 3: Identification of a Dichloro- Impurity
Q: My mass spectrometry data shows a peak corresponding to a dichloro-pyrrolopyrimidine. How is this forming and how can I prevent it?
A: The formation of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine is a known side reaction, particularly under harsh chlorination conditions.
Mechanism of Formation:
The methoxy group at the 2-position is generally stable, but aggressive chlorinating conditions (high temperature, prolonged reaction time, large excess of POCl₃) can lead to its cleavage and subsequent chlorination.
Prevention Strategies:
-
Milder Reaction Conditions: Employ the minimum effective temperature and reaction time necessary for the conversion of the 4-hydroxy group.
-
Stoichiometric Control of POCl₃: Avoid a large excess of the chlorinating agent.
-
Alternative Chlorinating Agents: While less common for this specific transformation, exploring milder chlorinating agents could be a possibility, though this would require significant process development.
Quantitative Data Summary: Reaction Condition Optimization
| Parameter | Standard Condition | Optimized Condition for High Purity | Rationale for Optimization |
| POCl₃ (equivalents) | 5 - 10 | 3 - 4 | Minimizes over-chlorination and reduces quench hazards. |
| Temperature | > 100 °C (reflux) | 80 - 90 °C | Reduces the rate of side reactions, including dichloro formation. |
| Reaction Time | 12 - 24 h | 4 - 8 h (monitored) | Prevents product degradation and side product formation over time. |
| Base (e.g., DIPEA) | None | 1.5 - 2.0 equivalents | Neutralizes HCl, potentially reducing side reactions and improving yield.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of the chlorination reaction?
A1: Thin-layer chromatography (TLC) is a quick and effective method. Use a mobile phase such as 5-10% methanol in dichloromethane. The product will be significantly less polar than the starting material. For more quantitative analysis, LC-MS is ideal as it can also help to identify any side products being formed.
Q2: My crude product is a dark, oily residue. How can I improve the isolation of a solid product?
A2: The dark color often indicates the presence of phosphorus-containing byproducts and other polymeric materials.
-
Thorough Quenching and Extraction: Ensure the quench is complete and the pH is properly adjusted before extraction.
-
Solvent Trituration: After removing the extraction solvent, try triturating the crude residue with a non-polar solvent like hexanes or a mixture of hexanes and ethyl acetate. This can often help to precipitate the desired product as a solid, leaving many of the colored impurities in the solvent.
-
Charcoal Treatment: Dissolving the crude product in a suitable solvent and treating with activated charcoal can help to remove colored impurities before crystallization or chromatography.[3]
Q3: What purification methods are most effective for this compound?
A3:
-
Crystallization: If the crude product is of reasonable purity (>90%), crystallization from a solvent system like ethanol/water or ethyl acetate/hexanes can yield highly pure material.
-
Silica Gel Chromatography: This is the most reliable method for removing stubborn impurities. A gradient elution of methanol in dichloromethane is typically effective.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific setup and scale.
-
To a stirred suspension of 2-methoxy-7H-pyrrolo[2,3-d]pyrimidin-4-one (1.0 eq) in phosphorus oxychloride (4.0 eq), add N,N-diisopropylethylamine (1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to 85 °C and maintain for 6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and then slowly pour it onto crushed ice with vigorous stirring.
-
Adjust the pH of the aqueous solution to 7-8 using a saturated sodium bicarbonate solution while keeping the temperature below 10 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel chromatography or crystallization.
Visualizing the Synthetic Pathway and Potential Side Reactions
Caption: Synthetic pathway and major side products.
References
- Google Patents.
- Google Patents. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
- Google Patents.
-
ResearchGate. Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. [Link]
- Patsnap Eureka. Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine.
- Google Patents. Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine.
-
PMC - NIH. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. [Link]
-
ACS Omega. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. [Link]
-
RSC Publishing. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. [Link]
-
PMC - NIH. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. [Link]
-
ResearchGate. POCl3-mediated synthesis of hydrolysis-prone 2-trifluoroethylbenzimidazoles | Request PDF. [Link]
-
ResearchGate. How should I proceed in Chlorination using POCl3?. [Link]
-
PMC - NIH. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. [Link]
-
ResearchGate. Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates | Request PDF. [Link]
-
MDPI. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Deoxychlorination. [Link]
Sources
Technical Support Center: Purification of 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine (MW: 183.59 g/mol , Formula: C₇H₆ClN₃O). This document provides in-depth troubleshooting and practical guidance for researchers encountering challenges in the purification of this critical kinase inhibitor intermediate. The advice herein is based on established chemical principles and proven laboratory techniques.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental physical and chemical properties I should be aware of before starting purification?
A1: Understanding the basic properties is crucial for designing an effective purification strategy. This compound is a 7-deazapurine scaffold.[1]
-
Appearance: Typically an off-white to light-colored crystalline solid.[2]
-
Solubility: It is soluble in polar organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol.[1] Its solubility in common chromatography and recrystallization solvents like ethyl acetate, methanol, and chloroform/dichloromethane should be experimentally determined for your specific crude material.
-
Stability: The core structure is generally stable under normal storage conditions. However, it is sensitive to strong acids and bases, which can lead to decomposition.[2][3] The chlorine atom at the 4-position is a reactive site for nucleophilic substitution, a reactivity that can be inadvertently triggered by certain purification conditions (e.g., prolonged heating in nucleophilic solvents like methanol).[1][2]
Q2: What are the most common impurities I should anticipate?
A2: Impurities typically originate from the synthetic route. The most common precursor is the corresponding hydroxy-pyrimidine, which is converted to the 4-chloro derivative. Therefore, you should watch for:
-
Unreacted Starting Material: The precursor, 2-methoxy-7H-pyrrolo[2,3-d]pyrimidin-4-ol, is a common and highly polar impurity.
-
Hydrolysis Product (Des-chloro): The 4-chloro group can be hydrolyzed back to the 4-hydroxy group if exposed to moisture, particularly under non-neutral pH. This impurity is identical to the starting material.
-
Solvent Adducts: If purification involves prolonged heating in reactive solvents like methanol, trace amounts of the corresponding 4-methoxy-2-methoxy derivative may form.
-
Other Synthesis-Related Byproducts: Depending on the specific synthetic pathway, other chlorinated or rearranged isomers could be present.
Q3: What is a reliable first-pass purification strategy for a crude reaction mixture?
A3: A multi-step approach is generally most effective. Start with a simple filtration, followed by either chromatography or recrystallization depending on the primary impurities.
-
Workup & Isolation: After the reaction, a standard aqueous workup followed by extraction into an organic solvent (like ethyl acetate or dichloromethane) is common. The crude product is obtained by evaporating the solvent.
-
Silica Plug Filtration: Before committing to a full column, a silica plug filtration is an excellent way to remove highly polar, baseline impurities (like residual salts or the hydroxy-precursor). Pre-adsorbing the crude material onto a small amount of silica gel before loading can improve the efficiency of this step.[1]
-
Primary Purification:
-
For mixtures with multiple impurities: Column chromatography is recommended.
-
For relatively clean material (>85% pure): Proceeding directly to recrystallization can be more efficient.
-
Q4: How should I store the purified this compound?
A4: Store the compound in a tightly sealed container in a cool, dry, and dark place.[2][3] An inert atmosphere (nitrogen or argon) is recommended for long-term storage to prevent hydrolysis of the reactive 4-chloro group.
Troubleshooting and In-Depth Purification Guides
This section addresses specific problems you may encounter during purification and provides detailed protocols.
Problem 1: My crude material contains a significant amount of a highly polar impurity that streaks on TLC.
Cause: This is very likely the unreacted 2-methoxy-7H-pyrrolo[2,3-d]pyrimidin-4-ol starting material. Its polar nature causes it to bind strongly to silica gel, leading to streaking.
Solution: Flash Column Chromatography.
The key is to select a mobile phase that effectively separates your product from the polar baseline impurity without causing excessive band broadening.
Workflow Diagram: Column Chromatography
Caption: Workflow for chromatographic purification.
Detailed Protocol: Flash Column Chromatography
-
Slurry Preparation: Dissolve your crude material in a minimal amount of dichloromethane (DCM) or chloroform (CHCl₃). Add silica gel (2-3 times the weight of the crude product) and evaporate the solvent until you have a dry, free-flowing powder. This pre-adsorption prevents the compound from precipitating at the top of the column and improves separation.[1]
-
Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate slurry.
-
Loading: Carefully add your pre-adsorbed crude material to the top of the packed column.
-
Elution: Begin eluting with a non-polar solvent system and gradually increase the polarity. A common mobile phase is a gradient of methanol (MeOH) in chloroform (CHCl₃) or DCM.[1]
-
Start with 100% CHCl₃.
-
Gradually increase to 2% MeOH in CHCl₃.
-
If the product is slow to elute, increase up to 5% MeOH.
-
-
Monitoring: Collect fractions and monitor them using Thin Layer Chromatography (TLC) or HPLC. The product should have a moderate Rf value (0.3-0.5), while the polar impurity remains at the baseline.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for separating compounds of moderate polarity. |
| Mobile Phase | 2-5% Methanol in Chloroform | Provides sufficient polarity to elute the product while retaining the highly polar hydroxy-precursor.[1] |
| Loading Method | Dry Loading (Pre-adsorption) | Prevents band broadening and improves resolution, especially for less soluble compounds.[1] |
Problem 2: My product is >90% pure, but I can't remove a final, close-running impurity.
Cause: This could be a structurally similar byproduct, such as a regioisomer or a des-chloro impurity. These can be very difficult to separate from the desired product by chromatography alone.
Solution: Recrystallization.
Recrystallization is an excellent technique for removing small amounts of impurities from a solid material, provided a suitable solvent system can be found. The goal is to find a solvent (or solvent pair) in which your product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurity remains in solution.
Troubleshooting Diagram: Recrystallization
Sources
Technical Support Center: Optimizing Reaction Conditions for 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine
Welcome to the technical support center for the synthesis and optimization of 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine. This versatile 7-deazapurine scaffold is a critical intermediate in the development of kinase inhibitors and other vital therapeutics.[1][2] This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-tested advice to navigate the common challenges encountered during its synthesis.
I. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of this compound, which is typically prepared by the chlorination of 2-methoxy-7H-pyrrolo[2,3-d]pyrimidin-4-one.
Issue 1: Low Yield of this compound
Question: My chlorination reaction of 2-methoxy-7H-pyrrolo[2,3-d]pyrimidin-4-one with phosphorus oxychloride (POCl₃) is resulting in a low yield. What are the potential causes and how can I improve it?
Answer:
Low yields in this chlorination are a frequent challenge and can stem from several factors. Here’s a systematic approach to troubleshooting:
1. Incomplete Reaction:
-
Causality: The conversion of the hydroxypyrimidine to the chloropyrimidine requires sufficient thermal energy to overcome the activation barrier. Inadequate temperature or reaction time will lead to a significant amount of unreacted starting material.
-
Recommendation: Ensure the reaction is heated to a vigorous reflux. Depending on the scale and solvent (if any), this is often in the range of 80-110°C.[1] Monitor the reaction progress by TLC or HPLC until the starting material is consumed. Reaction times can range from 12 to 48 hours.[1]
2. Degradation of Starting Material or Product:
-
Causality: While heat is necessary, prolonged exposure to high temperatures in the presence of a strong Lewis acid like POCl₃ can lead to decomposition. The pyrrolo[2,3-d]pyrimidine core is sensitive to harsh acidic conditions.
-
Recommendation: Aim for the minimum effective reflux time. Once the reaction is complete, it's crucial to quench the reaction promptly and appropriately.
3. Inefficient Quenching and Work-up:
-
Causality: The quenching of excess POCl₃ is highly exothermic and can lead to hydrolysis of the desired product back to the starting material if not controlled carefully.[3]
-
Recommendation: A slow and controlled quench is paramount. Add the reaction mixture portion-wise to a mixture of ice and a suitable solvent like dichloromethane (DCM). Maintain the temperature below 20°C during the quench. Neutralize the acidic mixture carefully with a base such as sodium bicarbonate or potassium carbonate solution.
4. Suboptimal Reagent Stoichiometry:
-
Causality: Using an insufficient amount of POCl₃ will result in an incomplete reaction. Conversely, a very large excess can complicate the work-up and increase the risk of side reactions.
-
Recommendation: While some protocols use POCl₃ as both the reagent and solvent, more controlled procedures utilize a co-solvent like toluene or operate under solvent-free conditions with a slight excess of POCl₃ (e.g., 3 equivalents).[4]
Issue 2: Formation of Impurities
Question: I'm observing significant impurities in my crude product. What are the likely side products and how can I minimize their formation?
Answer:
Impurity generation is a common hurdle. Here are the most probable culprits and mitigation strategies:
1. Dichloro Impurity (2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine):
-
Causality: This can arise if the starting material contains residual 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol. The diol will be chlorinated at both the 2- and 4-positions.
-
Mitigation: Ensure the purity of your starting 2-methoxy-7H-pyrrolo[2,3-d]pyrimidin-4-one. Recrystallization of the starting material may be necessary.
2. Hydrolysis Product (Starting Material):
-
Causality: As mentioned, inefficient quenching can lead to the hydrolysis of the product back to the starting material.
-
Mitigation: Adhere to a controlled, low-temperature quenching protocol.
3. N-Alkylation/Acylation Products:
-
Causality: The pyrrole nitrogen is nucleophilic and can react under certain conditions. If your starting material is not properly protected, or if reactive species are present, side reactions at the N7 position can occur.
-
Mitigation: The use of a protecting group on the pyrrole nitrogen (e.g., tosyl) can prevent this, although this adds extra steps to the synthesis.[5] For the direct chlorination, ensuring anhydrous conditions and using a non-nucleophilic solvent is key.
4. Tarry, Polymeric Byproducts:
-
Causality: Decomposition due to excessive heat or prolonged reaction times can lead to the formation of intractable tars.
-
Mitigation: Careful monitoring of the reaction and avoiding overheating are crucial.
Issue 3: Difficulty with Product Purification
Question: I'm struggling to purify the final product. What are the recommended methods?
Answer:
Purification of this compound can be achieved through several methods:
-
Recrystallization: This is often the most effective method for obtaining high-purity material (>95%). Suitable solvent systems include methanol or mixtures of ethyl acetate and hexanes.[1]
-
Column Chromatography: If recrystallization is insufficient to remove persistent impurities, silica gel column chromatography can be employed. A typical mobile phase is a gradient of methanol in chloroform (e.g., 2-5% MeOH in CHCl₃).[1]
-
Silica Plug Filtration: For removing highly polar impurities, a quick filtration through a short plug of silica gel can be effective. Pre-adsorbing the crude material onto a small amount of silica gel can simplify loading onto the column or plug.[1]
| Purification Method | Advantages | Disadvantages |
| Recrystallization | High purity, scalable | Potential for product loss in mother liquor |
| Column Chromatography | Good separation of impurities | Can be time-consuming, requires significant solvent |
| Silica Plug Filtration | Quick removal of polar impurities | Not suitable for separating closely related compounds |
II. Frequently Asked Questions (FAQs)
Q1: What is the role of a tertiary amine (e.g., N,N-dimethylaniline, pyridine) in the chlorination reaction?
A1: Tertiary amines can act as catalysts in chlorination reactions with POCl₃.[3] They are thought to activate the POCl₃ by forming a more reactive intermediate. In some solvent-free procedures, a base like pyridine is used to neutralize the HCl generated during the reaction.[6][7]
Q2: Can I use other chlorinating agents besides POCl₃?
A2: While POCl₃ is the most common and well-established reagent for this transformation, other chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride can also be used, though reaction conditions would need to be re-optimized.[8]
Q3: How can I monitor the reaction progress effectively?
A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the disappearance of the starting material. A more quantitative method is High-Performance Liquid Chromatography (HPLC), which can also be used to assess the purity of the final product.[5]
Q4: What are the key safety precautions when working with POCl₃?
A4: Phosphorus oxychloride is a highly corrosive and moisture-sensitive reagent. It reacts violently with water, releasing heat and toxic fumes.[3] Always handle POCl₃ in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Ensure all glassware is dry before use.
III. Experimental Protocols and Visualizations
Protocol 1: General Procedure for Chlorination
-
To a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methoxy-7H-pyrrolo[2,3-d]pyrimidin-4-one (1.0 eq).
-
Add phosphorus oxychloride (3.0-5.0 eq).
-
Heat the reaction mixture to reflux (typically 100-110°C) and maintain for 12-24 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
In a separate flask, prepare a mixture of crushed ice and dichloromethane.
-
Slowly and carefully add the reaction mixture to the ice/DCM mixture with vigorous stirring, ensuring the temperature does not exceed 20°C.
-
Once the addition is complete, slowly add a saturated aqueous solution of sodium bicarbonate until the aqueous layer is neutral to slightly basic (pH 7-8).
-
Separate the organic layer. Extract the aqueous layer with additional dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting common issues.
Reaction Mechanism Overview
Caption: Simplified mechanism of chlorination with POCl₃.
IV. References
-
ResearchGate. (n.d.). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]
-
Google Patents. (n.d.). Preparation method of 4-chloro-7H-pyrrolo [2,3-d] pyrimidine. Retrieved from
-
Google Patents. (n.d.). Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. Retrieved from
-
National Institutes of Health. (n.d.). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Retrieved from [Link]
-
Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives. Retrieved from [Link]
-
European Patent Office. (n.d.). Process for preparing 7H-pyrrolo[2,3-d]pyrimidine compounds. Retrieved from [Link]
-
Google Patents. (n.d.). Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine. Retrieved from
-
National Institutes of Health. (n.d.). 7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3-(4-Chloro-2-methoxy-7H-pyrrolo[2,3-d]-pyrimidin-7-yl)propanoic acid – An N(9)-Functionalized 7-Deazapurine. Retrieved from [Link]
-
ResearchGate. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Elimination of Alcohols To Alkenes With POCl3 and Pyridine. Retrieved from [Link]
-
PubMed. (2019). Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents. Retrieved from [Link]
-
Google Patents. (n.d.). Chloropyrimidine process. Retrieved from
-
National Institutes of Health. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. Retrieved from [Link]
Sources
- 1. This compound|CAS 90057-08-2 [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2,4-DICHLORO-7H-PYRROLO2,3-DPYRIMIDINE | 90213-66-4 [chemicalbook.com]
- 5. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 6. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN102977104A - Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine - Google Patents [patents.google.com]
Technical Support Center: 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine
Welcome to the technical support center for 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions regarding the stability and handling of this versatile synthetic intermediate. As a key building block in the synthesis of kinase inhibitors and other pharmaceuticals, understanding its stability is crucial for successful experimental outcomes.[1]
Fundamental Stability Characteristics
This compound is a 7-deazapurine scaffold that, while stable under optimal conditions, possesses inherent reactivity that can lead to degradation if not handled properly.[1] Its stability is primarily influenced by its fused heterocyclic ring system, the electron-withdrawing nature of the chlorine atom at the C4 position, and its sensitivity to environmental factors.[2]
| Property | Observation | Implication for Stability |
| Appearance | Typically a light-colored to off-white crystalline solid.[2] | Discoloration (e.g., turning yellow or brown) can be an early indicator of degradation. |
| Solubility | Sparingly soluble in water, but soluble in organic solvents like DMSO, DMF, and ethanol.[2] | The choice of solvent can impact stability, especially protic solvents that may participate in degradation reactions. |
| Reactivity | The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr).[1][2] | This reactivity is key for synthesis but also a primary pathway for degradation via hydrolysis or reaction with other nucleophiles. |
| Sensitivity | The compound is sensitive to strong acids, bases, and prolonged exposure to moisture.[2][3] | Careful control of pH and exclusion of water are critical during reactions and storage. |
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the optimal storage conditions for long-term stability of solid this compound?
A1: To ensure long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark place.[2][4] An inert atmosphere (argon or nitrogen) is recommended to minimize contact with atmospheric moisture and oxygen. Storage at 2-8°C is ideal. The key is to mitigate exposure to moisture, which can lead to hydrolysis of the reactive 4-chloro group.[2]
Q2: I've noticed my solid sample of this compound has developed a yellowish tint over time. Is it still usable?
A2: A yellowish tint is a common sign of minor degradation. While the compound may still be suitable for some applications, the presence of impurities could affect reaction yields and downstream processes. We recommend performing a purity analysis (e.g., HPLC, LC-MS, or ¹H NMR) to quantify the level of degradation before use. For critical applications, using a fresh or purified batch is advisable.
Q3: What is the best way to handle the compound in the lab to minimize exposure and degradation?
A3: Always handle this compound in a well-ventilated area, preferably within a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2][4] Since it can be irritating to the skin, eyes, and respiratory tract, avoiding inhalation of dust and direct physical contact is crucial.[2][5] Use spatulas and weighing boats that are clean and dry to prevent contamination and initiation of degradation.
In-Solution Stability and Reaction Troubleshooting
Q4: I am dissolving this compound for an NMR sample. Which deuterated solvents are recommended for maximum stability?
A4: For NMR analysis, anhydrous deuterated aprotic solvents such as DMSO-d₆ or DMF-d₇ are recommended. Protic solvents like methanol-d₄ or D₂O should be avoided for long-term storage of the sample, as they can slowly react with the compound, leading to the formation of methoxy or hydroxy byproducts, respectively. Ensure the chosen solvent is of high purity and low water content.
Q5: My nucleophilic substitution reaction with an amine is giving low yields. I suspect the starting material is degrading. What could be the cause?
A5: Low yields in nucleophilic substitution reactions are often traced back to the stability of the this compound starting material. Here are several potential causes:
-
Hydrolysis: The most common degradation pathway is hydrolysis of the 4-chloro group to a hydroxyl group, forming 2-methoxy-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one. This byproduct is unreactive towards your intended nucleophilic substitution. This can happen if your solvent or reagents have residual water.
-
Solvent Choice: While polar aprotic solvents like DMF or DMSO are good for dissolving the reactants and facilitating the SNAr reaction, they must be anhydrous.[1]
-
Base-Induced Decomposition: If your reaction conditions involve a strong, non-hindered base, it might deprotonate the pyrrole nitrogen, which can alter the electronic properties of the ring system and potentially lead to side reactions. If a base is needed to scavenge HCl, consider a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA).
-
Temperature: While heating is often necessary to drive the reaction to completion (typically 80–100°C), excessive temperatures or prolonged reaction times can lead to thermal decomposition.[1]
To address this, ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., argon or nitrogen).
Troubleshooting Guide
| Observed Issue | Probable Cause(s) | Recommended Action(s) |
| Solid compound is discolored (yellow/brown) or clumpy. | 1. Exposure to moisture and/or air. 2. Storage at elevated temperatures or in light. | 1. Confirm purity via HPLC or LC-MS. 2. If purity is compromised, consider recrystallization from a suitable solvent system like methanol or ethyl acetate/hexane.[1] 3. Ensure future storage is in a tightly sealed container, under inert gas, in a cool, dark place. |
| Low yield in a nucleophilic substitution reaction. | 1. Hydrolysis of the starting material to the 4-hydroxy analog. 2. Use of wet solvents or reagents. 3. Reaction temperature is too high or reaction time is too long, causing thermal degradation. | 1. Use anhydrous solvents and reagents. 2. Run the reaction under an inert atmosphere. 3. Optimize the reaction temperature and time. Consider starting at a lower temperature and monitoring by TLC or LC-MS. |
| Multiple unexpected spots on TLC or peaks in LC-MS of the crude reaction mixture. | 1. Degradation of the starting material. 2. Side reactions due to inappropriate base or solvent. 3. Reaction with impurities in the starting material or reagents. | 1. Verify the purity of the starting this compound. 2. Consider using a non-nucleophilic base (e.g., DIPEA). 3. Purify the starting material if necessary. |
| Inconsistent reaction outcomes between batches. | 1. Variable purity of the this compound starting material. 2. Inconsistent reaction setup (e.g., variations in moisture exclusion, temperature control). | 1. Establish a quality control check for each new batch of starting material. 2. Standardize the experimental protocol, paying close attention to anhydrous and inert techniques. |
Visualizing Degradation and Troubleshooting Workflows
To further aid in understanding the stability and troubleshooting processes, the following diagrams illustrate key concepts.
Primary Degradation Pathway: Hydrolysis
The most common stability issue is the hydrolysis of the electrophilic C4-Cl bond.
Caption: Hydrolysis of this compound.
Troubleshooting Workflow for Low Reaction Yield
This decision tree provides a systematic approach to diagnosing issues in reactions involving this compound.
Caption: Decision tree for troubleshooting low-yield reactions.
References
-
Srini Chem. (2026, January 9). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. [Link]
- Google Patents.Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
-
PubMed Central (PMC). (2025, July 10). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. [Link]
-
PubChem. 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-. [Link]
Sources
- 1. This compound|CAS 90057-08-2 [benchchem.com]
- 2. srinichem.com [srinichem.com]
- 3. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro- | C6H4ClN3 | CID 5356682 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine
Welcome to the Technical Support Center for the synthesis and handling of 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation in this critical synthetic transformation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to optimize your reactions, identify impurities, and ensure the highest quality of your final product.
The synthesis of this compound is a key step in the preparation of numerous kinase inhibitors and other pharmaceutically active molecules.[1] The reactivity of the 4-chloro position is essential for further functionalization, but it also presents challenges in terms of stability and potential side reactions.[1] This guide will address the most frequently encountered issues in a question-and-answer format, providing detailed troubleshooting guides and preventative measures.
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct I should expect in the synthesis of this compound, and how is it formed?
A1: The most prevalent byproduct is the hydrolysis product, 2-methoxy-7H-pyrrolo[2,3-d]pyrimidin-4-one . The C4-chloro group is highly susceptible to nucleophilic attack, and water, if present in the reaction mixture or during workup, can act as a nucleophile to displace the chloride, reforming the starting material or its corresponding pyrimidinone tautomer. This is a common issue in the handling of 4-chloropyrrolopyrimidines.[2][3][4]
Q2: I'm observing incomplete conversion to the 4-chloro product. What are the likely causes?
A2: Incomplete conversion, where you observe significant amounts of the starting material, 2-methoxy-7H-pyrrolo[2,3-d]pyrimidin-4-one, can be attributed to several factors:
-
Insufficient Chlorinating Agent: The stoichiometry of the chlorinating agent (e.g., phosphorus oxychloride, POCl₃) to the substrate is critical. An insufficient amount will naturally lead to incomplete reaction.
-
Low Reaction Temperature or Time: The chlorination of the pyrimidinone is an equilibrium-driven process. Inadequate temperature or reaction time may not be sufficient to drive the reaction to completion.
-
Poor Quality of Chlorinating Agent: Phosphorus oxychloride can decompose over time, especially if exposed to moisture. Using a fresh or properly stored bottle is crucial for optimal reactivity.
-
Presence of Scavengers: Certain functional groups or impurities in the starting material or solvent can quench the chlorinating agent, reducing its effective concentration.
Q3: Can over-chlorination occur, and what would be the resulting byproduct?
A3: While less common for the target molecule if starting from the 2-methoxy-4-one precursor, over-chlorination is a possibility, especially if the synthesis starts from a dihydroxy-pyrrolo[2,3-d]pyrimidine. In such cases, the formation of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine is a potential byproduct.[5][6] Careful control of the reaction conditions and stoichiometry of the chlorinating agent is essential to prevent this.
Q4: Are there any known side reactions involving the pyrrole nitrogen?
A4: The pyrrole nitrogen (N7) is acidic and can be deprotonated, especially in the presence of a base. While the primary reaction is at the C4 position, under certain conditions, the N7 anion could potentially react with electrophiles present in the reaction mixture. This could lead to N-alkylation or other undesired side products, although this is generally less of a concern during the chlorination step itself unless reactive electrophiles are present.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the synthesis of this compound.
Issue 1: Presence of 2-methoxy-7H-pyrrolo[2,3-d]pyrimidin-4-one in the Final Product
-
Symptom: A significant peak corresponding to the mass of the starting material is observed in the LC-MS or a spot with a different Rf value (typically more polar) is seen on TLC.
-
Causality: This is most likely due to hydrolysis of the 4-chloro product during the reaction workup or incomplete conversion. The C-Cl bond is activated towards nucleophilic substitution.
-
Troubleshooting Steps:
-
Workup Conditions: Ensure that the workup is performed under anhydrous or near-anhydrous conditions as much as possible until the product is isolated. Use of a non-aqueous workup is preferred. If an aqueous quench is necessary, it should be done at low temperatures and quickly.
-
pH Control: During aqueous workup, maintaining a neutral to slightly basic pH can sometimes suppress hydrolysis. Strong acidic or basic conditions can accelerate it.[7][8]
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS to ensure complete conversion of the starting material. If the reaction has stalled, consider the troubleshooting steps for incomplete conversion.
-
-
Preventative Measures:
-
Use freshly distilled, anhydrous solvents.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
Design a workup procedure that minimizes contact with water.
-
Issue 2: Incomplete Chlorination Reaction
-
Symptom: The reaction mixture shows a significant amount of starting material even after prolonged reaction time.
-
Causality: As outlined in the FAQ, this can be due to issues with the reagents, reaction conditions, or stoichiometry.
-
Troubleshooting Steps:
-
Reagent Quality: Use a fresh, unopened bottle of the chlorinating agent or distill it before use.
-
Stoichiometry: Increase the equivalents of the chlorinating agent (e.g., from 1.5 to 2.0 equivalents).
-
Temperature and Time: Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the progress. Extend the reaction time if necessary.
-
Solvent: Ensure the solvent is anhydrous and appropriate for the reaction. Acetonitrile or neat phosphorus oxychloride are commonly used.[9]
-
-
Preventative Measures:
-
Always use high-purity, anhydrous reagents and solvents.
-
Optimize the reaction conditions on a small scale before proceeding to a larger scale.
-
Issue 3: Formation of Dichloro Byproduct
-
Symptom: A peak corresponding to the mass of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine is observed in the LC-MS.
-
Causality: This is more likely if the starting material is 7H-pyrrolo[2,3-d]pyrimidine-2,4-dione.
-
Troubleshooting Steps:
-
Stoichiometry: Carefully control the stoichiometry of the chlorinating agent. Use of a slight excess is often necessary for complete conversion, but a large excess can lead to over-chlorination.
-
Temperature Control: Perform the reaction at the lowest temperature that allows for efficient conversion to the monochloro product.
-
-
Preventative Measures:
-
If starting from the dihydroxy precursor, consider a stepwise chlorination approach if regioselectivity is difficult to control.
-
Experimental Protocols
Protocol 1: Chlorination of 2-methoxy-7H-pyrrolo[2,3-d]pyrimidin-4-one
This protocol provides a general procedure for the chlorination reaction. Optimization may be required based on your specific setup and scale.
Materials:
-
2-methoxy-7H-pyrrolo[2,3-d]pyrimidin-4-one
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous acetonitrile
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-methoxy-7H-pyrrolo[2,3-d]pyrimidin-4-one (1.0 eq).
-
Add anhydrous acetonitrile to form a slurry.
-
Add N,N-diisopropylethylamine (DIPEA) (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 eq) dropwise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it into a vigorously stirred mixture of ice and saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate.
Visualizing Reaction Pathways
Main Reaction and Hydrolysis Byproduct Formation
Caption: Desired chlorination reaction and the common hydrolysis side reaction.
Troubleshooting Logic for Incomplete Conversion
Caption: A logical workflow for troubleshooting incomplete chlorination reactions.
Quantitative Data Summary
| Issue | Common Cause | Analytical Observation | Recommended Action |
| Hydrolysis | Presence of water | Peak at M+1 of starting material in LC-MS | Anhydrous workup, low temperature quench |
| Incomplete Conversion | Insufficient reagent/conditions | High percentage of starting material remaining | Increase reagent stoichiometry, temperature, or time |
| Over-chlorination | Excess chlorinating agent | Peak at M+34 (Cl isotope pattern) of product | Reduce equivalents of chlorinating agent |
References
-
Preprints.org. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. [Link]
-
ACS Omega. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. [Link]
-
PMC. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. [Link]
-
ResearchGate. Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. [Link]
-
Patsnap Eureka. Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine. [Link]
- Google Patents.
-
Srini Chem. Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. [Link]
Sources
- 1. This compound|CAS 90057-08-2 [benchchem.com]
- 2. preprints.org [preprints.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 7. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 8. srinichem.com [srinichem.com]
- 9. CN111533748A - Method for preparing 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine by adopting non-phosphorus chlorination reagent - Google Patents [patents.google.com]
troubleshooting failed reactions with 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine
Technical Support Center: 4-Chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine
Welcome to the technical support resource for this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile heterocyclic building block. As a key intermediate in the synthesis of numerous biologically active molecules, particularly kinase inhibitors, its successful application is paramount.[1][2][3][4] This document provides in-depth troubleshooting advice, addressing common failures and offering scientifically grounded solutions to ensure the success of your synthetic campaigns.
Foundational Knowledge: Properties & Stability
A frequent source of reaction failure is the misunderstanding of the starting material's intrinsic properties. Before initiating any reaction, it is crucial to understand the character and stability of this compound.
Q: What are the key physicochemical properties and handling requirements for this compound?
A: Proper handling and storage are critical for maintaining the integrity of the reagent. It is a light-colored or off-white crystalline solid.[2] While stable under normal storage conditions, it exhibits sensitivity to certain environmental factors.[2]
Table 1: Physicochemical Properties
| Property | Value | Source & Comments |
| Molecular Formula | C₇H₆ClN₃O | [1] |
| Molecular Weight | 183.59 g/mol | [1] |
| Appearance | Light-colored to off-white crystalline solid | [2] |
| Melting Point | ~170-175 °C | [2] (Note: Related 4-chloro-7H-pyrrolo[2,3-d]pyrimidine has a higher MP of ~214-217 °C[5]) |
| Solubility | Soluble in DMSO, DMF, Ethanol | [2] |
| Water Solubility | Sparingly soluble | [2] |
| Stability | Stable under normal conditions; sensitive to strong acids, bases, and prolonged moisture exposure.[2][5] | |
| Safety | May cause skin, eye, or respiratory irritation.[2][5] Classified as toxic if swallowed.[6] |
Expert Insight: The pyrrole N-H and pyrimidine nitrogens can participate in hydrogen bonding, influencing solubility.[2] Its sensitivity to strong bases is a critical consideration when choosing reaction conditions, particularly for cross-coupling reactions. Always store in a tightly sealed container in a cool, dry place.[2]
Core Reactivity & Troubleshooting Workflow
The reactivity of this scaffold is dominated by the C4-chloro substituent. The electron-withdrawing nature of the pyrimidine ring enhances the electrophilicity at the C4 position, making it susceptible to nucleophilic attack and an excellent handle for palladium-catalyzed cross-coupling reactions.[2][5]
Q: My reaction isn't working. Where do I start?
A: A systematic approach is key. Before optimizing specific reaction parameters, validate the fundamentals. The following workflow can help diagnose the majority of issues.
Caption: General troubleshooting workflow for failed reactions.
Reaction-Specific FAQs & Protocols
Nucleophilic Aromatic Substitution (SNA_r_)
This is one of the most common transformations for this substrate, typically involving the displacement of the C4-chloride with an amine or other nucleophile.[1]
Q: I am seeing no reaction or very low conversion when trying to displace the chloride with a primary/secondary amine.
A: This is often a problem of either insufficient activation or nucleophile basicity.
-
Causality: The S_N_Ar reaction proceeds through a negatively charged Meisenheimer complex. The stability of this intermediate and the rate of reaction are influenced by the reaction conditions.
-
Solution 1: Increase Temperature. Many S_N_Ar reactions with this scaffold require elevated temperatures (80-120 °C) to proceed at a reasonable rate.
-
Solution 2: Add a Base. If your amine nucleophile is used as its hydrochloride salt, or if the reaction generates HCl, a stoichiometric amount of a non-nucleophilic base (e.g., DIPEA, Et₃N) is required to free the amine and neutralize the acid.
-
Solution 3: Solvent Choice. Polar aprotic solvents like DMF, DMSO, or NMP are excellent choices as they can stabilize the charged intermediate. Protic solvents like ethanol or isopropanol can also be effective, sometimes with the addition of a catalytic amount of acid.[1]
Q: My reaction produces a complex mixture of byproducts.
A: This could be due to decomposition of the starting material or side reactions of the nucleophile.
-
Causality: The 7-deazapurine core is sensitive to strong bases and high temperatures.[2][5] If conditions are too harsh, degradation can occur.
-
Solution 1: Lower the Temperature. Run the reaction at the lowest temperature that provides a reasonable conversion rate.
-
Solution 2: Use a Milder Base. If a base is required, consider switching from strong inorganic bases to a milder organic base like DIPEA.
-
Solution 3: Protect the Pyrrole N-H. In some cases, deprotonation of the pyrrole nitrogen can lead to side reactions. While often not necessary, protection (e.g., with a SEM or PMB group) can sometimes provide cleaner results, though this adds steps to the overall synthesis.
Suzuki-Miyaura Cross-Coupling
This palladium-catalyzed reaction is a powerful method for forming C-C bonds at the C4 position.[5]
Q: My Suzuki coupling has failed, and I've recovered only starting material.
A: The failure of a Suzuki coupling is almost always linked to the catalyst, base, or solvent system.
-
Causality: The catalytic cycle involves oxidative addition of the palladium catalyst to the C-Cl bond, transmetalation with the boronic acid, and reductive elimination to form the product. A failure in any step will halt the reaction.
-
Solution 1: Catalyst & Ligand Choice. While the C-Cl bond is less reactive than a C-Br or C-I bond, it is activated by the pyrimidine ring. Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are often effective.[7] For very challenging couplings, consider more electron-rich, sterically hindered phosphine ligands (e.g., Buchwald ligands) which can accelerate the oxidative addition step.[8][9]
-
Solution 2: Base Selection. The base is critical for activating the boronic acid. Anhydrous K₃PO₄ or Cs₂CO₃ are often effective.[10] Note that couplings using K₃PO₄ may require a small amount of water to function correctly.[8] If your substrate is base-sensitive, a milder base like KF can be explored.[10]
-
Solution 3: Rigorous Degassing. The Pd(0) active catalyst is highly sensitive to oxygen. Ensure your solvent is thoroughly degassed via sparging with nitrogen or argon, or by using freeze-pump-thaw cycles.[10]
Q: I am observing significant protodeborylation of my boronic acid.
A: This side reaction, where the boronic acid is replaced by a hydrogen atom, is a common failure mode, especially with heteroaryl boronic acids.
-
Causality: Protodeborylation is often promoted by excess water and/or high temperatures in the presence of a base.
-
Solution 1: Use Anhydrous Conditions. Dry your solvent and reagents thoroughly. Use an anhydrous base like K₃PO₄.
-
Solution 2: Use a Milder Base or Different Stoichiometry. Carbonates (Cs₂CO₃, K₂CO₃) are generally good choices. Using a fluoride source like CsF can also be effective and may suppress this side reaction.[10]
-
Solution 3: Increase Boronic Acid Stoichiometry. Using a slight excess of the boronic acid (e.g., 1.5 equivalents) can help drive the desired reaction to completion despite some loss to the side reaction.
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
A cornerstone of modern C-N bond formation, this reaction is highly effective but sensitive to specific catalyst/ligand combinations.[11][12]
Q: My Buchwald-Hartwig amination is sluggish or fails completely.
A: This reaction is highly dependent on the ligand used and the choice of base.
-
Causality: The choice of phosphine ligand is critical for stabilizing the palladium center and facilitating both the oxidative addition and the C-N bond-forming reductive elimination steps. The base must be strong enough to deprotonate the amine without degrading the substrate.
-
Solution 1: Ligand Screening. This is the most important parameter. For aryl chlorides, sterically hindered, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos, SPhos) are often required. Start with a reliable combination such as Pd₂(dba)₃ with XPhos.[13][14]
-
Solution 2: Base Choice. A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common and effective choice. Other options include lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄). Be aware that NaOtBu is very moisture-sensitive.
-
Solution 3: Solvent System. Anhydrous, non-protic solvents are essential. Toluene, dioxane, or THF are standard choices. Ensure the solvent is rigorously dried and degassed.
Q: The reaction works, but I get a significant amount of hydrodehalogenation (C-Cl replaced by C-H).
A: This side reaction suggests an issue with the reductive elimination step or potential β-hydride elimination pathways.
-
Causality: If the desired C-N reductive elimination is slow, competing pathways can take over. β-hydride elimination can occur if the amine has an accessible β-hydrogen, leading to byproducts.
-
Solution 1: Change the Ligand. Chelating phosphine ligands (like dppf) can sometimes suppress side reactions by preventing the formation of three-coordinate intermediates that are prone to β-hydride elimination.[12] However, for aryl chlorides, the more active monodentate Buchwald-type ligands are often a better starting point.
-
Solution 2: Re-evaluate the Base/Solvent. Ensure the base is fully dissolved. Using a solvent like dioxane, which can coordinate to the metal, may alter the reaction pathway favorably compared to a non-coordinating solvent like toluene.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Experimental Protocols
The following protocols are provided as validated starting points. Optimization may be required for specific substrates.
Protocol 1: General Procedure for S_N_Ar with an Amine
-
To a reaction vial, add this compound (1.0 eq).
-
Add the desired amine (1.2-1.5 eq) and a suitable solvent (e.g., n-butanol or DMF, ~0.2 M).
-
Add diisopropylethylamine (DIPEA, 2.0 eq).
-
Seal the vial and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., EtOAc), and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask under argon, add this compound (1.0 eq), the arylboronic acid (1.3 eq), and potassium carbonate (K₂CO₃, 2.5 eq).
-
Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).
-
Add degassed solvent (e.g., 1,4-dioxane/water 4:1, ~0.1 M).
-
Subject the mixture to three freeze-pump-thaw cycles.
-
Heat the reaction to 90-100 °C under an argon atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with EtOAc, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox, add this compound (1.0 eq), the amine (1.2 eq), sodium tert-butoxide (NaOtBu, 1.4 eq), the palladium source (e.g., Pd₂(dba)₃, 0.02 eq), and the ligand (e.g., XPhos, 0.08 eq) to a reaction vial.
-
Add anhydrous, degassed toluene or dioxane (~0.1 M).
-
Seal the vial, remove from the glovebox, and heat to 100 °C.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool to room temperature, and quench carefully by adding saturated aqueous NH₄Cl.
-
Extract with an organic solvent (e.g., EtOAc), wash the combined organic layers with brine, and dry over Na₂SO₄.
-
Filter, concentrate, and purify by column chromatography.
References
-
Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Srini Chem. Available at: [Link]
- Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine. Google Patents.
-
Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. ResearchGate. Available at: [Link]
-
7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-. PubChem, National Center for Biotechnology Information. Available at: [Link]
- Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. Google Patents.
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. Available at: [Link]
- Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. Google Patents.
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Available at: [Link]
-
4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. National Center for Biotechnology Information. Available at: [Link]
-
Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). ACS Publications. Available at: [Link]
-
Failed suzuki coupling, any suggenstions?. Reddit. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Available at: [Link]
-
Palladium Nanocatalysts for Cascade C−N Cross‐Coupling/Heck Reaction. ResearchGate. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available at: [Link]
-
Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. Available at: [Link]
-
Palladium Nanocatalysts for Cascade C-N Cross-Coupling/Heck Reaction. ICP - Instituto de Catálisis y Petroleoquímica. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling?. Reddit. Available at: [Link]
-
The History of Palladium-Catalyzed Cross-Couplings Should Inspire the Future of Catalyst-Transfer Polymerization. PubMed. Available at: [Link]
- Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine. Google Patents.
-
Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. Available at: [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]
Sources
- 1. This compound|CAS 90057-08-2 [benchchem.com]
- 2. srinichem.com [srinichem.com]
- 3. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 6. 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro- | C6H4ClN3 | CID 5356682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 8. reddit.com [reddit.com]
- 9. The History of Palladium-Catalyzed Cross-Couplings Should Inspire the Future of Catalyst-Transfer Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. research.rug.nl [research.rug.nl]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Palladium Nanocatalysts for Cascade C-N Cross-Coupling/Heck Reaction - ICP - Instituto de Catálisis y Petroleoquímica [icp.csic.es]
Technical Support Center: Large-Scale Synthesis of 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine
This technical guide is intended for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine. This crucial intermediate is a foundational scaffold for numerous kinase inhibitors and other therapeutically significant molecules.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during process scale-up.
I. Synthetic Strategy Overview & Key Challenges
The large-scale synthesis of this compound typically proceeds through the construction of the pyrrolo[2,3-d]pyrimidine core followed by functionalization. A common and efficient route involves the condensation of a substituted acrylonitrile with formamidine acetate to form the heterocyclic core. Subsequent chlorination and methoxylation steps yield the final product.
Challenges in large-scale production often revolve around:
-
Regioselectivity: Ensuring the correct positioning of the chloro and methoxy groups.
-
Impurity Profile: Controlling the formation of side-products such as the des-chloro impurity.[1]
-
Process Control: Maintaining optimal reaction conditions (temperature, pH) in large reactors.
-
Purification: Achieving high purity on an industrial scale, often requiring robust crystallization methods.
II. Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis in a question-and-answer format, providing field-proven insights and solutions.
A. Reaction & Synthesis Pathway
Question 1: We are observing low yields in the initial cyclization step to form the pyrrolo[2,3-d]pyrimidine core. What are the likely causes and remedies?
Answer: Low yields in the cyclization are often attributed to incomplete reaction or side reactions. Here's a breakdown of potential causes and solutions:
-
Sub-optimal pH: The condensation reaction is sensitive to pH. Ensure the reaction medium is sufficiently basic to facilitate the cyclization. For large-scale batches, pH monitoring and adjustment are critical.
-
Poor Quality of Starting Materials: The purity of the acrylonitrile precursor and formamidine salt is paramount. Impurities can interfere with the reaction. Always use reagents from reputable suppliers and consider in-house quality control.
-
Inefficient Temperature Control: Inadequate heating or localized hot spots in a large reactor can lead to decomposition or side-product formation. Ensure uniform heating and use a suitable heat transfer medium. The reaction is typically carried out at temperatures ranging from 60-80°C.
-
Solvent Choice: The choice of solvent is crucial for solubility and reactivity. Polar aprotic solvents like DMF can enhance reactivity, while isopropanol offers a balance of solubility and a stable reflux temperature.[1]
Question 2: During the chlorination of the 2-methoxy-7H-pyrrolo[2,3-d]pyrimidin-4-ol precursor, we are seeing incomplete conversion and the formation of impurities. How can we optimize this step?
Answer: Incomplete chlorination is a common issue. Here are some strategies to improve this step:
-
Choice of Chlorinating Agent: While phosphorus oxychloride (POCl₃) is commonly used, for sterically hindered systems, a more reactive agent like phosphorus pentachloride (PCl₅) might be necessary to drive the reaction to completion.[1]
-
Acid Scavenger: The HCl generated during the reaction can lead to side reactions, including potential demethylation of the 2-methoxy group. The addition of a tertiary amine base, such as N,N-dimethylaniline, can scavenge the HCl and improve the reaction outcome.[1]
-
Reaction Monitoring: Closely monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure complete conversion before quenching the reaction. This prevents the isolation of a mixture of starting material and product.[1] A typical mobile phase for TLC is a mixture of chloroform and methanol.[1]
Question 3: We are struggling with the regioselective introduction of the methoxy group. What is the most effective strategy for large-scale synthesis?
Answer: A common and effective strategy is to start with the corresponding 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine precursor. The chlorine atom at the 2-position is generally more susceptible to nucleophilic substitution by methoxide than the chlorine at the 4-position.
-
Controlled Stoichiometry: Use a slight excess of sodium methoxide in methanol to favor monosubstitution at the 2-position.
-
Temperature Control: Maintain a controlled temperature to prevent over-reaction and the formation of the 2,4-dimethoxy derivative.
-
Reaction Monitoring: Utilize HPLC to monitor the disappearance of the starting material and the formation of the desired product and any di-substituted by-product.
B. Impurities & Purification
Question 4: Our final product is contaminated with a significant amount of the des-chloro (4-H) impurity. How can we minimize its formation and remove it?
Answer: The des-chloro impurity is a common process-related impurity.
-
Minimizing Formation: This impurity can form during the chlorination step or subsequent steps if reaction conditions are not well-controlled. Ensure an adequate amount of chlorinating agent is used and that the reaction goes to completion. During work-up, avoid prolonged exposure to basic conditions at elevated temperatures, which can promote hydrodechlorination.
-
Removal: High-performance liquid chromatography (HPLC) with UV detection at 254 nm can effectively separate the 4-chloro-2-methoxy derivative from the des-chloro impurity.[1] For large-scale purification, recrystallization is the preferred method. A mixture of methanol and water or ethyl acetate and hexane can be effective solvent systems for selectively crystallizing the desired product, leaving the more polar des-chloro impurity in the mother liquor.[1]
Question 5: What is the most effective method for purifying the final product on a large scale to achieve >99.5% purity?
Answer: For large-scale purification, recrystallization is the most cost-effective and efficient method.
-
Solvent Selection: The choice of solvent system is critical. Methanol or a mixture of ethyl acetate and hexanes are reported to be effective for obtaining high-purity solids (>95%).[1] The ideal solvent system should provide good solubility at elevated temperatures and poor solubility at lower temperatures for the desired product, while impurities remain in the solution.
-
Procedure:
-
Dissolve the crude product in the minimum amount of the chosen hot solvent.
-
If necessary, treat with activated carbon to remove colored impurities.
-
Filter the hot solution to remove any insoluble materials.
-
Allow the solution to cool slowly to induce crystallization. Rapid cooling can lead to the trapping of impurities.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
For highly impure material, column chromatography using silica gel with a mobile phase such as 2-5% methanol in chloroform can be used, although this is less practical for very large quantities.[1] A silica plug filtration can be a more scalable alternative to full column chromatography for removing polar byproducts.[1]
III. Experimental Protocols & Data
A. Detailed Synthesis Protocol
This protocol is based on a high-yield synthesis route and is intended as a starting point for process optimization.
Step 1: Synthesis of 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene
This step involves the condensation of 2-methyl-3,3-dichloroacrylonitrile and trimethyl orthoformate.
Step 2: Synthesis of this compound
-
In a suitable reactor, dissolve formamidine acetate in a solvent such as methanol.
-
Add a base, for example, sodium methoxide, to the solution.
-
Slowly add the 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene from Step 1 to the reaction mixture, maintaining the temperature between 20-40°C.
-
After the addition is complete, stir the mixture for several hours at this temperature.
-
Gradually heat the reaction mixture to 60-80°C and maintain for several hours to drive the elimination reaction to completion.
-
Monitor the reaction progress by HPLC.
-
Upon completion, cool the reaction mixture and isolate the product by filtration.
-
Wash the solid with water and then a cold solvent (e.g., methanol) to remove residual impurities.
-
Dry the product under vacuum.
B. Comparative Analysis of Synthetic Routes
The following table summarizes different approaches to the pyrrolo[2,3-d]pyrimidine core, highlighting key differences in yield and potential byproducts.
| Method | Starting Materials | Catalyst/Reagent | Reported Yield (%) | Key Byproducts/Waste |
| Dichloroacrylonitrile Route | 2-Methyl-3,3-dichloroacrylonitrile, Trimethyl orthoformate, Formamidine acetate | Sodium methoxide | ~90% | HCl, minimal organic waste |
| Diethyl Malonate Alkylation | Diethyl malonate, Allyl bromide, Amidine | Sodium iodide | ~46% | Phosphorus-containing waste |
IV. Visualizations
A. Synthetic Workflow
Caption: Synthetic workflow for this compound.
B. Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for synthesis issues.
V. References
-
Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H - ResearchGate. (URL: [Link])
-
Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents. (URL: )
-
4-Chloro-1H-pyrrolo[2,3-d]pyrimidine - PMC - NIH. (URL: [Link])
-
Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry - Srini Chem. (URL: [Link])
-
Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents. (URL: )
-
Possible degradation pathways of 2‐MeTHF under the radical addition conditions. … - ResearchGate. (URL: [Link])
-
SYNTHESIS OF NOROXYMORPHONE BY N-DEMETHYLATION/ INTRAMOLECULAR ACYLATION OF OXYMORPHONE CATALYZED BY IRON(II) CHLORIDE Mary Ann. (URL: not available)
-
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | C6H3Cl2N3 | CID 14116871 - PubChem. (URL: [Link])
-
Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions - Beilstein Journals. (URL: [Link])
-
Exploring 2,4-Dichloro-7H-pyrrolo (2,3-d)pyrimidine: A Key Intermediate in Pharmaceutical Synthesis. (URL: not available)
Sources
Technical Support Center: Stability and Handling of 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine
Welcome to the technical support center for 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and address common challenges encountered during the handling, storage, and use of this versatile synthetic intermediate. As a critical building block in the synthesis of numerous kinase inhibitors and other pharmaceutically active molecules, ensuring its stability is paramount to achieving reliable and reproducible experimental outcomes.
This resource is structured to provide not just protocols, but a deeper understanding of the causality behind the recommended procedures. By understanding the potential decomposition pathways, you can proactively avoid them and troubleshoot effectively should issues arise.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
Under recommended storage conditions, this compound is a stable crystalline solid. However, it is susceptible to degradation under certain conditions. The primary sensitivities are to strong acids, strong bases, and prolonged exposure to moisture.[1][2] The fused pyrrolo[2,3-d]pyrimidine ring system is electron-deficient, making the 4-position particularly susceptible to nucleophilic attack.
Q2: What are the optimal long-term storage conditions for this compound?
To ensure long-term stability, the compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area. For optimal preservation of purity, storage at -20°C is recommended. It is crucial to minimize exposure to atmospheric moisture.
Q3: Can I handle this compound on the open bench?
For short periods, such as weighing, handling on an open bench is acceptable, provided the humidity is low. However, for extended manipulations, it is best practice to work in a glove box or under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture and oxygen. Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q4: In which solvents is this compound soluble and stable?
The compound is soluble in a range of organic solvents, including dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols like ethanol and methanol.[1] While it is soluble in these solvents, prolonged storage in solution is not recommended, especially in protic solvents like alcohols, which can participate in slow nucleophilic substitution reactions. For reactions, it is advisable to use anhydrous solvents.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Appearance of a new, more polar spot on TLC/peak in LC-MS after workup or storage. | Hydrolysis of the 4-chloro group: Exposure to water, either from non-anhydrous solvents, aqueous workup, or atmospheric moisture, can lead to the formation of 2-methoxy-7H-pyrrolo[2,3-d]pyrimidin-4-ol. | - Ensure all solvents and reagents are anhydrous. - If an aqueous workup is necessary, perform it quickly at low temperatures and immediately extract the product into an organic solvent. - Dry the organic extracts thoroughly (e.g., with MgSO₄ or Na₂SO₄) before solvent evaporation. |
| Reaction yields are consistently low, and starting material is recovered. | Deactivation of the starting material: Trace amounts of acid can protonate the pyrimidine ring, reducing its nucleophilicity and reactivity. | - Use a non-nucleophilic base (e.g., diisopropylethylamine) to scavenge any trace acids. - Ensure solvents are free from acidic impurities. |
| Formation of multiple unidentified byproducts, especially in reactions involving the pyrrole nitrogen. | Side reactions at the unprotected N-7 position: The pyrrole nitrogen is nucleophilic and can compete in reactions intended for other sites, leading to a mixture of N-7 substituted isomers or other side products. | - Protect the pyrrole nitrogen with a suitable protecting group (e.g., tosyl (Ts), benzenesulfonyl (Bs), or 2-(trimethylsilyl)ethoxymethyl (SEM)) before proceeding with further transformations. The choice of protecting group will depend on the subsequent reaction conditions. |
| Appearance of a peak corresponding to the loss of a methyl group (M-14 in mass spectrometry). | Demethylation of the 2-methoxy group: This can occur under strong acidic conditions, leading to the formation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-ol. | - Avoid the use of strong acids. If acidic conditions are required, use milder acids or buffer the reaction mixture. - Consider alternative synthetic routes that do not require strongly acidic steps. |
Key Decomposition Pathways
Understanding the likely decomposition pathways is critical for interpreting unexpected results and preventing compound degradation. The two primary pathways are hydrolysis of the 4-chloro group and cleavage of the 2-methoxy group.
Caption: Primary decomposition pathways of this compound.
Experimental Protocols: Best Practices
To minimize decomposition, adhere to the following best practices during your experimental workflows.
General Handling and Reaction Setup
-
Inert Atmosphere: Whenever possible, set up reactions under an inert atmosphere of nitrogen or argon. This is especially critical for moisture-sensitive reactions.
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents should be stored over molecular sieves.
-
Reagent Purity: Ensure all reagents, especially bases and nucleophiles, are of high purity and free from water.
-
Temperature Control: Maintain the recommended reaction temperature. For many nucleophilic substitution reactions at the 4-position, gentle heating may be required, but excessive temperatures can promote side reactions and decomposition.
Protocol for N-7 Protection (Example: Tosylation)
Protecting the pyrrole nitrogen is often a crucial first step to avoid side reactions and improve the regioselectivity of subsequent transformations.
-
Dissolution: Dissolve this compound (1 equivalent) in an anhydrous aprotic solvent such as DMF or acetonitrile.
-
Base Addition: Add a suitable base, such as sodium hydride (NaH, 1.1 equivalents) or cesium carbonate (Cs₂CO₃, 1.5 equivalents), at 0 °C. Stir for 30 minutes to form the corresponding anion.
-
Protecting Group Introduction: Slowly add p-toluenesulfonyl chloride (TsCl, 1.1 equivalents) dissolved in the same anhydrous solvent.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.
-
Workup: Quench the reaction carefully with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting N-tosylated product by column chromatography on silica gel.
Caption: Workflow for N-7 protection of the pyrrolo[2,3-d]pyrimidine core.
By following these guidelines and understanding the chemical principles governing the stability of this compound, you can enhance the success of your synthetic endeavors and ensure the integrity of your experimental results.
References
-
Srini Chem. Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. [Link]
-
PubChem. 4-Chloro-7-(p-toluenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine. [Link]
Sources
Technical Support Center: Catalyst Selection for Cross-Coupling of 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine
Welcome to the technical support guide for the functionalization of the 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine scaffold. This document provides in-depth, field-tested guidance for researchers, medicinal chemists, and drug development professionals navigating the complexities of palladium-catalyzed cross-coupling reactions on this critical heterocyclic core. The 7H-pyrrolo[2,3-d]pyrimidine, often referred to as 7-deazapurine, is a privileged scaffold in numerous therapeutic agents, making its efficient and selective modification a key challenge in modern drug discovery.[1][2]
This guide is structured in a question-and-answer format to directly address the common issues and frequently asked questions encountered during experimental work, focusing on the two most pivotal transformations: Suzuki-Miyaura C-C bond formation and Buchwald-Hartwig C-N bond formation.[3][4]
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing cross-coupling reactions on the this compound core?
Answer: The primary challenge stems from the inherent nature of the substrate as a nitrogen-rich heterocycle. The lone pairs on the pyrimidine and pyrrole nitrogen atoms can act as ligands, coordinating to the palladium catalyst. This can lead to the formation of stable, inactive catalyst complexes, effectively sequestering the palladium and halting the catalytic cycle.[5] Furthermore, the C4-Cl bond, while on an electron-deficient pyrimidine ring, can sometimes be challenging to activate compared to corresponding bromides or iodides, necessitating carefully optimized catalyst systems.
Q2: I am planning a Suzuki-Miyaura reaction to form a C-C bond at the C4 position. What is a reliable, first-line catalyst system to screen?
Answer: For coupling an aryl- or heteroarylboronic acid with this compound, a robust starting point is a palladium(0) source with a suitable phosphine ligand. While classic catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, modern systems often provide higher yields and broader substrate scope.
A highly recommended initial system is Pd₂(dba)₃ as the palladium source combined with an electron-rich, sterically hindered biaryl monophosphine ligand like SPhos or XPhos . These ligands are known to facilitate the oxidative addition of challenging aryl chlorides.[6]
-
Palladium Source: Pd₂(dba)₃ (1-2 mol%) or a precatalyst like SPhos-Pd-G3.
-
Ligand: SPhos (2-4 mol%).
-
Base: K₂CO₃ or K₃PO₄ (2-3 equivalents), often in an aqueous solution.[7]
-
Solvent: A mixture of an organic solvent like 1,4-dioxane or toluene with water (e.g., 4:1 v/v).[6][8]
The flowchart below provides a decision-making framework for selecting an initial catalyst system.
Caption: Initial catalyst selection workflow for cross-coupling.
Q3: For a Buchwald-Hartwig amination, which catalyst system is best suited for this substrate?
Answer: Buchwald-Hartwig amination is highly dependent on the choice of ligand and base. For coupling amines with heteroaryl chlorides, bulky, electron-rich phosphine ligands are essential to promote both the challenging oxidative addition and the final reductive elimination step. N-Heterocyclic Carbene (NHC) based catalysts have also shown great promise for coupling coordinating heterocycles.[9][10]
-
For Primary and Secondary Amines: A robust choice is a third-generation (G3) Buchwald precatalyst like XPhos-Pd-G3 or RuPhos-Pd-G3 . These are air-stable and efficiently generate the active Pd(0) species.
-
Palladium Precatalyst: XPhos-Pd-G3 (2-5 mol%).
-
Base: A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOtBu) is a common first choice, with potassium phosphate (K₃PO₄) or lithium hexamethyldisilazide (LHMDS) as alternatives.
-
Solvent: Anhydrous aprotic solvents like toluene , 1,4-dioxane , or 2-MeTHF are required.
Q4: Do I need to protect the N7-H of the pyrrole ring before the coupling reaction?
Answer: Not necessarily. Many successful cross-coupling reactions on the 7H-pyrrolo[2,3-d]pyrimidine core are performed without N7-protection. The N-H proton is weakly acidic and can sometimes interfere with strongly basic reactions by consuming the base. However, in most optimized protocols, this is not a reaction-inhibiting issue.
Consider N7-protection (e.g., with a tosyl or SEM group) as a troubleshooting step.[11] If you observe low yields, significant side product formation, or issues with reproducibility, protecting the N7 position can simplify the reactive system and may improve the outcome.[11]
Q5: Are there non-palladium catalyzed alternatives for C-N coupling on this scaffold?
Answer: Yes. For certain nucleophiles, particularly anilines, acid-promoted nucleophilic aromatic substitution (SNAr) offers a palladium-free alternative. Studies have shown that using a catalytic amount of hydrochloric acid (HCl) in water can effectively promote the amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[12][13][14] This method is advantageous due to its lower cost, operational simplicity, and improved safety profile. However, its scope is generally limited to more nucleophilic amines and may not be suitable for less reactive coupling partners where a palladium catalyst is required.[13][14]
Troubleshooting Guide
Problem 1: My reaction is stalled. I see mostly unreacted starting material by LC-MS.
| Probable Cause | Suggested Solution & Scientific Rationale |
| Inactive Catalyst | 1. Ensure Rigorous Degassing: Oxygen can irreversibly oxidize both the active Pd(0) catalyst to inactive Pd(II) and the phosphine ligands to phosphine oxides. Degas your solvent thoroughly (e.g., via sparging with argon for 20-30 minutes or using 3-4 freeze-pump-thaw cycles) and maintain an inert atmosphere throughout the reaction. 2. Use a Pre-catalyst: Palladium(II) sources like Pd(OAc)₂ require in situ reduction to Pd(0), which can be inefficient.[15] Air-stable Pd(0) sources like Pd₂(dba)₃ or modern Buchwald precatalysts (G2, G3, G4) are designed for reliable and rapid generation of the active LPd(0) species.[15] |
| Failed Oxidative Addition | This is often the rate-limiting step for aryl chlorides. The electron-rich ligand must displace other ligands to allow the aryl chloride to add to the Pd(0) center. 1. Switch to a More Electron-Rich/Bulky Ligand: For Suzuki, if PPh₃ fails, move to dppf or a Buchwald ligand like SPhos. For Buchwald-Hartwig, if dppf or BINAP fails, move to XPhos, RuPhos, or BrettPhos. These ligands increase electron density at the palladium center, which promotes the oxidative addition step.[6] 2. Increase Temperature: Oxidative addition is kinetically sensitive; increasing the reaction temperature can often overcome the activation barrier. |
| Poor Reagent Quality | 1. Check Boronic Acid Integrity: Boronic acids can undergo protodeborylation upon storage, especially in the presence of moisture, forming the corresponding arene.[8] Verify the purity of your boronic acid by NMR before use. Using the corresponding boronic ester (e.g., pinacol ester) can increase stability. 2. Use a Finely Powdered, Dry Base: Clumps of base have poor surface area, leading to slow and incomplete reactions. For anhydrous reactions (Buchwald-Hartwig), ensure the base is freshly opened or dried. |
Problem 2: My reaction mixture turns black, and I get a low yield of product.
| Probable Cause | Suggested Solution & Scientific Rationale |
| Catalyst Decomposition | The formation of a black precipitate is often indicative of the formation of palladium black, which occurs when the Pd(0) catalyst agglomerates and falls out of the catalytic cycle.[6] This is a common sign of ligand dissociation or degradation. 1. Increase Ligand-to-Palladium Ratio: Try increasing the L:Pd ratio from 2:1 to 3:1 or even 4:1. The excess ligand helps to keep the palladium center coordinatively saturated and soluble, preventing precipitation. 2. Use a Chelating or More Sterically Hindering Ligand: Bidentate ligands like dppf or Xantphos can stabilize the catalyst by forming a chelate.[16] Bulky monophosphine ligands (e.g., tBu₃P, XPhos) create a sterically protective pocket around the palladium, hindering agglomeration. |
Problem 3: I am observing significant amounts of dechlorinated starting material.
| Probable Cause | Suggested Solution & Scientific Rationale |
| Protodehalogenation | This side reaction occurs when the aryl-palladium intermediate reacts with a proton source instead of the coupling partner. 1. Use a Scrupulously Dry Solvent and Base: Water is a common proton source. For Suzuki reactions, while some water is necessary to dissolve the base, excess water can promote this side reaction. For Buchwald-Hartwig, the reaction must be anhydrous. 2. Change the Base: Some bases are more prone to promoting protodehalogenation. If using a carbonate, consider switching to a phosphate (K₃PO₄) or fluoride (CsF), which can be less problematic.[7] 3. Increase Coupling Partner Concentration: Increasing the concentration of the boronic acid or amine can kinetically favor the desired transmetalation or amine coordination step over the undesired protonolysis. |
Catalyst System Selection Tables
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
(this compound + R-B(OH)₂)
| Coupling Partner (R-) | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) |
| Phenyl, Electron-neutral Aryl | Pd(PPh₃)₄ (5%) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 80-100 |
| Electron-rich Aryl | Pd₂(dba)₃ (2%) | SPhos (4%) | K₃PO₄ (2.5) | Toluene/H₂O (5:1) | 100-110 |
| Electron-deficient Aryl | PdCl₂(dppf) (3%) | - | Na₂CO₃ (2.0) | DME or DMF | 90-110 |
| Heteroaryl (e.g., Pyridyl) | XPhos-Pd-G3 (2%) | - | K₃PO₄ (2.5) | 2-MeTHF/H₂O (10:1) | 80-100 |
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
(this compound + R¹R²NH)
| Amine Type | Pd Precatalyst (mol%) | Ligand | Base (equiv.) | Solvent (Anhydrous) | Temp (°C) |
| Primary Arylamine | XPhos-Pd-G3 (2-4%) | XPhos | NaOtBu (1.5) | Toluene | 90-110 |
| Primary Alkylamine | BrettPhos-Pd-G3 (2-4%) | BrettPhos | LHMDS (1.5) | 2-MeTHF | 70-90 |
| Secondary Cyclic Amine | RuPhos-Pd-G3 (2-4%) | RuPhos | K₃PO₄ (2.0) | Dioxane | 100-110 |
| Poorly Nucleophilic Amine | cataCXium A-Pd-G3 (3-5%) | cataCXium A | KOtBu (1.5) | Toluene | 110 |
Visualizing the Mechanism: The Palladium Catalytic Cycle
Understanding the fundamental steps of the catalytic cycle is crucial for effective troubleshooting. Each step has specific requirements that inform the choice of reagents and conditions.
Caption: A simplified palladium cross-coupling catalytic cycle.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 2.5 equiv.).
-
Catalyst Addition: In a separate vial, weigh the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and ligand (e.g., SPhos, 4 mol%) and add them to the reaction vial.
-
Solvent Addition & Degassing: Add the solvent system (e.g., toluene/water, 5:1 v/v). Seal the vial with a septum cap and sparge the mixture with a stream of argon for 20 minutes.
-
Reaction: Place the vial in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Inert Atmosphere Setup: In a glovebox or under a strong flow of argon, add the palladium precatalyst (e.g., XPhos-Pd-G3, 2 mol%) and the base (e.g., NaOtBu, 1.5 equiv.) to an oven-dried reaction vial with a stir bar.
-
Reagent Addition: Add the this compound (1.0 equiv.).
-
Solvent and Nucleophile: Add anhydrous toluene, followed by the amine (1.2 equiv.) via syringe.
-
Reaction: Seal the vial tightly and place it in a preheated oil bath at 100 °C.
-
Monitoring & Workup: Follow steps 5-7 as described in the Suzuki-Miyaura protocol. Note that quenching should be done carefully, especially when using reactive butoxide bases.
References
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules. [Link]
-
Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. Chemistry of Heterocyclic Compounds. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit r/Chempros. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
-
Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega. [Link]
-
New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters. [Link]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec. [Link]
-
How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
-
Selected ligands and catalysts for Buchwald‐Hartwig amination. ResearchGate. [Link]
-
Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. ResearchGate. [Link]
-
Acid Catalyzed Amination of 4- Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for. Preprints.org. [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. ResearchGate. [Link]
-
How to approach choosing reaction conditions for Suzuki? Reddit r/Chempros. [Link]
-
Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. National Institutes of Health. [Link]
-
Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ResearchGate. [Link]
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. National Center for Biotechnology Information. [Link]
-
Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. National Institutes of Health. [Link]
-
Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. ResearchGate. [Link]
-
Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. National Institutes of Health. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. preprints.org [preprints.org]
- 14. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 16. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
Technical Support Center: Synthesis and Workup of 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine
Welcome to the technical support resource for the synthesis of 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to ensure your experimental success.
Troubleshooting Guides
This section addresses specific issues that may arise during the workup procedure in a question-and-answer format.
Question 1: I've completed the chlorination of 2-methoxy-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one using phosphorus oxychloride (POCl₃). What is the safest and most effective way to quench the reaction and neutralize the excess POCl₃?
Answer:
The quenching of phosphorus oxychloride is a highly exothermic and potentially hazardous step that must be performed with extreme care. Improper quenching can lead to a violent, uncontrolled reaction or incomplete hydrolysis, which will complicate the subsequent extraction.
Causality: Phosphorus oxychloride reacts vigorously with water to produce phosphoric acid and hydrochloric acid. Adding the reaction mixture directly to a large volume of water can cause a sudden release of heat and HCl gas. The recommended procedure involves a slow, controlled addition to an ice-water mixture to dissipate the heat effectively.
Recommended Quenching and Neutralization Protocol:
-
Preparation: Before starting the quench, ensure you have a sufficiently large vessel containing a slurry of crushed ice and water (a 10:1 ratio of ice/water to the volume of POCl₃ is a good starting point). The vessel should be in an ice bath to maintain a low temperature.
-
Slow Addition: Very slowly, add the reaction mixture dropwise to the vigorously stirred ice-water slurry. Use an addition funnel for this process to maintain a controlled rate.
-
Temperature Monitoring: Monitor the temperature of the quenching mixture continuously with a thermometer. The temperature should be maintained below 10 °C to prevent a runaway reaction. If the temperature rises, pause the addition until it cools down.
-
Neutralization: After the addition is complete, the resulting acidic solution needs to be neutralized. Slowly add a saturated aqueous solution of a base like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) with vigorous stirring. Be cautious as this will generate CO₂ gas if bicarbonate is used. The pH should be carefully adjusted to a range of 8-9.[1][2][3] This is crucial because the product is more soluble in organic solvents at a slightly alkaline pH, and it minimizes the potential for acid-catalyzed hydrolysis of the chloro-substituent.[4]
-
Product Precipitation: In many cases, the product will precipitate out of the aqueous solution upon neutralization.[2][3] This solid can then be collected by filtration.
Question 2: During the liquid-liquid extraction, I'm observing a persistent emulsion, or my product yield is consistently low. How can I optimize the extraction process?
Answer:
Extraction issues are common and can significantly impact your yield and purity. Low yields are often due to suboptimal pH or an inappropriate choice of solvent, while emulsions are typically caused by fine particulate matter or the presence of amphiphilic side products.
Causality: The pyrrolo[2,3-d]pyrimidine core has both a basic pyrimidine ring and an acidic N-H on the pyrrole ring, making its solubility dependent on pH. For effective extraction into an organic solvent, the compound should be in its neutral form, which is favored at a slightly alkaline pH.
Troubleshooting Extraction:
| Parameter | Recommendation | Rationale |
| Extraction Solvent | Use a water-immiscible organic solvent like Dichloromethane (DCM), Chloroform (CHCl₃), or Ethyl Acetate (EtOAc). | These solvents have good solubility for the target compound and are dense enough (DCM, CHCl₃) to separate cleanly from the aqueous layer. |
| pH Adjustment | Ensure the aqueous layer is adjusted to a pH of 8-9 before extraction.[1][2] | This ensures the product is in its neutral, less water-soluble form, maximizing its partition into the organic phase. |
| Breaking Emulsions | 1. Add a small amount of brine (saturated NaCl solution).2. Filter the entire mixture through a pad of Celite.3. Allow the mixture to stand undisturbed for an extended period.4. If persistent, a gentle centrifugation can be effective. | Brine increases the ionic strength of the aqueous phase, helping to break up the emulsion. Celite can remove fine particulates that stabilize the emulsion. |
| Number of Extractions | Perform multiple extractions (at least 3) with smaller volumes of solvent rather than a single extraction with a large volume. | This is a more efficient method to ensure complete transfer of the product from the aqueous to the organic phase. |
Question 3: My crude product is an off-white or brownish solid. What are the likely impurities, and what is the best method for purification to achieve >99% purity?
Answer:
The most common impurities are residual starting material, the hydrolyzed des-chloro byproduct (2-methoxy-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one), and colored polymeric materials formed during the reaction. Achieving high purity typically requires either recrystallization or column chromatography.
Causality: The chloro group at the C4 position is susceptible to nucleophilic substitution, especially by water under acidic or strongly basic conditions, leading to the formation of the des-chloro impurity.[4][5] Overheating during the reaction or workup can lead to the formation of colored, high-molecular-weight byproducts.
Purification Workflow:
Sources
- 1. guidechem.com [guidechem.com]
- 2. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 3. patents.justia.com [patents.justia.com]
- 4. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 5. This compound|CAS 90057-08-2 [benchchem.com]
Technical Support Center: Analytical Troubleshooting for 4-Chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine
Welcome to the technical support center for 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine (CMPT-1). This guide is designed for researchers, scientists, and drug development professionals to navigate the common analytical challenges encountered during the handling, synthesis, and analysis of this critical kinase inhibitor intermediate. As a versatile 7-deazapurine scaffold, CMPT-1's purity and structural integrity are paramount for successful downstream applications in medicinal chemistry and organic synthesis.[1] This document provides in-depth troubleshooting guidance in a user-friendly question-and-answer format, grounded in established scientific principles and field-proven expertise.
Frequently Asked Questions (FAQs)
Compound Handling and Stability
Q1: What are the recommended storage conditions for this compound?
A1: CMPT-1 should be stored in a cool, dry, and well-ventilated area, away from heat sources and strong oxidizing agents. While stable under normal conditions, it is sensitive to strong acids and bases, which can lead to decomposition. For long-term storage, it is advisable to keep the compound in a tightly sealed container at -20°C, away from moisture. In solvent, store at -80°C for up to six months or -20°C for one month.
Q2: My CMPT-1 has changed color from off-white to a brownish hue. Is it still usable?
A2: A change in color to light brown or brown can indicate potential degradation or the presence of impurities.[2] While a slight color change may not significantly impact every application, it is crucial to re-analyze the material to confirm its purity and identity before use. We recommend running a fresh HPLC-UV analysis and comparing the chromatogram to a reference standard. If significant degradation is observed, the material should be repurified or discarded.
Analytical Method Selection
Q3: What is the most suitable analytical technique for routine purity assessment of CMPT-1?
A3: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the recommended method for routine purity analysis. A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (often with a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape) typically provides excellent separation of CMPT-1 from its common impurities. Detection at 254 nm is generally effective.
Q4: How can I confirm the identity of my CMPT-1 sample?
A4: A combination of techniques is recommended for unambiguous identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups.
In-Depth Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the analysis of this compound.
HPLC Analysis Troubleshooting
Issue 1: An unexpected peak is observed in my HPLC chromatogram.
A1.1: Initial Diagnosis and Identification
The first step is to systematically identify the source of the unexpected peak. Consider the following possibilities:
-
Contamination: The peak could originate from the solvent, glassware, or the HPLC system itself.
-
Impurity from Synthesis: It could be a starting material, reagent, or a byproduct from the synthetic route.
-
Degradation Product: CMPT-1 may have degraded due to improper handling or storage.
A1.2: Troubleshooting Workflow
Here is a systematic approach to pinpoint the cause:
Caption: A logical workflow for troubleshooting unexpected peaks in HPLC analysis.
A1.3: Common Impurities and Their Identification
Based on common synthetic routes, several impurities may be present in your CMPT-1 sample.
| Impurity Name | Structure | Potential Origin | Expected Mass (m/z) |
| 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine | Incomplete methoxylation or side reaction with chlorinating agent. | 188.0 | |
| 2-methoxy-7H-pyrrolo[2,3-d]pyrimidin-4-ol | Incomplete chlorination of the hydroxyl precursor. | 165.1 | |
| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Starting material for some synthetic routes. | 153.6 | |
| Des-chloro impurity (2-methoxy-7H-pyrrolo[2,3-d]pyrimidine) | Reductive dehalogenation during synthesis or degradation. | 149.1 |
-
Actionable Advice: To confirm the identity of these impurities, it is recommended to synthesize or procure reference standards. If standards are unavailable, techniques like LC-MS/MS for fragmentation analysis or preparative HPLC for isolation followed by NMR can be employed.
Issue 2: My chromatographic peaks are tailing or showing poor shape.
A2.1: Understanding the Cause
Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on silica-based columns. For nitrogen-containing heterocyclic compounds like CMPT-1, these interactions are common. Other causes can include column overload, a void at the column inlet, or an inappropriate mobile phase pH.
A2.2: Troubleshooting Steps
-
Mobile Phase pH Adjustment: The pKa of the pyrrolo[2,3-d]pyrimidine core can influence its interaction with the stationary phase. Adjusting the mobile phase pH to be at least 2 units away from the analyte's pKa can significantly improve peak shape. For basic compounds, a lower pH is generally beneficial.
-
Use of Additives: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can mask the active sites on the stationary phase and reduce tailing.
-
Column Choice: Consider using a column with end-capping or a different stationary phase chemistry that is less prone to secondary interactions.
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than your initial mobile phase to avoid peak distortion.
-
Check for Column Void: A sudden drop in pressure or a split/tailing peak for all components can indicate a void at the column inlet. Reversing and flushing the column (if permissible by the manufacturer) or replacing it may be necessary.
NMR Spectroscopy Troubleshooting
Issue 3: The proton or carbon signals in my NMR spectrum are broad or shifted.
A3.1: Potential Causes
-
Aggregation: CMPT-1 molecules can aggregate at higher concentrations, leading to broad signals.
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.
-
Solvent Effects: The chemical shifts of protons, especially those attached to nitrogen, can be highly dependent on the solvent used due to differences in hydrogen bonding.
-
Proton Exchange: The N-H proton of the pyrrole ring can exchange with residual water or acidic/basic impurities, leading to signal broadening or disappearance.
A3.2: Troubleshooting and Interpretation
| Observed Issue | Potential Cause | Recommended Action |
| Broad signals for all protons. | Aggregation or paramagnetic impurities. | Dilute the sample. If the issue persists, consider passing the sample through a small plug of silica or celite to remove metal contaminants. |
| Shifted N-H proton signal. | Solvent effect. | Record the spectrum in a different solvent (e.g., from CDCl₃ to DMSO-d₆) to observe the shift. The N-H proton is typically a broad singlet. |
| Disappearance of the N-H proton signal. | Proton exchange. | Add a drop of D₂O to the NMR tube. The N-H proton signal should disappear, confirming its identity. |
A3.3: Expected NMR Data for CMPT-1
-
¹H NMR (in DMSO-d₆):
-
¹³C NMR (in DMSO-d₆):
Mass Spectrometry Troubleshooting
Issue 4: The observed molecular ion in my mass spectrum does not match the expected mass of CMPT-1.
A4.1: Systematic Evaluation
Caption: A workflow for troubleshooting incorrect molecular ion observations in mass spectrometry.
A4.2: Key Considerations for CMPT-1 Mass Spectrometry
-
Isotopic Pattern: Due to the presence of a chlorine atom, the molecular ion of CMPT-1 will exhibit a characteristic M and M+2 isotopic pattern with a ratio of approximately 3:1. The absence of this pattern suggests the peak is not the molecular ion of a chlorine-containing compound.
-
Adduct Formation: In electrospray ionization (ESI), it is common to observe adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), or solvent molecules. Check for mass differences corresponding to these common adducts.
-
In-source Fragmentation: If the ionization conditions are too harsh, the molecule may fragment in the source. A common fragmentation pathway for similar compounds is the loss of the chloro or methoxy group. Look for fragments corresponding to [M-Cl]⁺ or [M-OCH₃]⁺.
-
Expected HRMS: The high-resolution mass of the protonated molecule [C₇H₇ClN₃O]⁺ is expected to be m/z 184.0272.
References
-
4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1679. Retrieved from [Link]
-
Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. (2024, January 9). Srini Chem. Retrieved from [Link]
- Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine. (2020, August 4). Google Patents.
-
Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. (2010). Chinese Journal of Organic Chemistry, 30(6), 918-921. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to Pyrrolopyrimidine Scaffolds in Drug Discovery: Profiling 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine
In the landscape of medicinal chemistry, particularly in the development of targeted therapies, the 7H-pyrrolo[2,3-d]pyrimidine scaffold stands out as a "privileged structure."[1][2] Its core, a fusion of a pyrrole and a pyrimidine ring, is found in natural nucleoside antibiotics and serves as the foundation for a multitude of synthetic compounds with significant biological activity, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][3] This guide provides an in-depth comparison of a key synthetic intermediate, 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine , against other relevant pyrrolopyrimidine analogs and isosteric scaffolds, offering experimental insights for researchers in drug development.
The Central Role of the 7H-Pyrrolo[2,3-d]pyrimidine Core
The utility of the pyrrolopyrimidine scaffold, often referred to as 7-deazapurine, is deeply rooted in its structural similarity to adenine, allowing it to function as a versatile hinge-binding motif for numerous protein kinases.[1] Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[4][5] Consequently, pyrrolopyrimidine derivatives have been extensively explored as kinase inhibitors, leading to the development of several FDA-approved drugs.[3]
The core structure's adaptability allows for chemical modifications at several positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[6] This guide will focus on the strategic importance of a specific, highly functionalized intermediate and compare its performance and utility against its structural relatives.
Spotlight on this compound: A Versatile Synthetic Hub
This compound (Molecular Formula: C₇H₆ClN₃O, MW: 183.59 g/mol ) is not an end-product but a crucial starting point for complex molecular architectures.[1] Its value lies in the strategic placement of its functional groups.
-
The 4-Chloro Group: This is the primary reactive site. The chlorine atom is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the straightforward introduction of various amine-containing side chains, which are often critical for establishing key interactions with the target protein and modulating the compound's physicochemical properties.[1][7]
-
The 2-Methoxy Group: The methoxy group is an electron-donating group that modulates the electronic character of the pyrimidine ring. This can influence the reactivity of the 4-chloro position and can also be involved in direct or water-mediated hydrogen bonding within the target's active site.
-
The 7H-Pyrrole Nitrogen: The nitrogen at the 7-position provides another site for substitution, allowing for the attachment of groups that can modulate solubility, cell permeability, or interact with the solvent-exposed region of a kinase active site.[8]
This combination of features makes it a preferred precursor for potent inhibitors targeting kinases such as the Janus Kinase (JAK) family and 3-Phosphoinositide-Dependent Kinase 1 (PDK1), which are pivotal in cancer and inflammatory diseases.[1]
Comparative Analysis with Alternative Scaffolds
The choice of starting material is a critical decision in a synthetic campaign. Below, we compare this compound to other common pyrrolopyrimidine intermediates and a key isosteric alternative.
Structural Analog Comparison: The Impact of Substitution
| Compound | Structure | Key Features & Rationale for Use |
| This compound | Cl-c1nc(OC)nc2c1[nH]cc2 | Primary Subject. Highly functionalized for targeted synthesis. The 2-methoxy group provides electronic modulation and potential for additional binding interactions.[1] |
| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Cl-c1ncnc2c1[nH]cc2 | The Unsubstituted Precursor. A more fundamental building block used in the synthesis of numerous kinase inhibitors like Tofacitinib and Ruxolitinib.[9][10] Comparing it highlights the specific contribution of the 2-methoxy group in the primary subject. |
| 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine | Cl-c1nc(Cl)nc2c1[nH]cc2 | Dual-Reactivity Intermediate. Offers two sites for sequential SNAr reactions, providing greater synthetic flexibility for creating diverse libraries of compounds with substitutions at both the 2- and 4-positions.[11] |
The decision to use the 2-methoxy version over the simpler 4-chloro or 2,4-dichloro analogs is driven by the specific structure-activity relationship (SAR) of the target. If the SAR data suggests that a small, electron-donating group at the 2-position enhances binding affinity or improves selectivity, the 2-methoxy intermediate becomes the logical choice. Conversely, if substitutions are desired at both the 2- and 4-positions, the dichloro- intermediate is superior.
Performance Comparison: Pyrrolopyrimidine vs. Pyrazolopyrimidine
In kinase inhibitor design, isosteric scaffolds—cores with similar shapes and electronic properties—are often explored to improve drug-like properties. The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a common isostere of 7H-pyrrolo[2,3-d]pyrimidine. Comparative studies on "bumped kinase inhibitors" (BKIs) for treating cryptosporidiosis provide direct experimental data on the performance of these two scaffolds.[12][13]
A study directly comparing isosteric pairs found that switching from a pyrazolopyrimidine (PP) to a pyrrolopyrimidine (PrP) scaffold could significantly impact both potency and pharmacokinetics.[13][14]
Key Experimental Findings:
-
Potency: In certain cases, substituents that resulted in low potency on the PP scaffold showed notably enhanced efficacy when transferred to the PrP scaffold. For instance, PrP inhibitors 18 and 19 were significantly more potent against the target kinase (CpCDPK1) than their direct PP analogues.[13]
-
Pharmacokinetics (PK): The PrP scaffold often demonstrates a superior PK profile. When comparing compounds with identical side chains, the PrP versions frequently showed higher maximum concentration (Cmax) and area-under-the-curve (AUC), suggesting better oral absorption and/or lower clearance.[14] For example, the Cmax and AUC of the PrP-based BKI 1812 were over 2-fold and 7-fold higher, respectively, than its PP counterpart.[14]
Comparative Pharmacokinetic Data
| Compound ID | Core Scaffold | Cmax (ng/mL) | AUC (ng·h/mL) | Rationale for Performance |
| BKI 1547 | Pyrazolopyrimidine | ~150 | ~500 | Lower oral absorption and/or higher intrinsic clearance. |
| BKI 1812 | Pyrrolopyrimidine | ~350 | ~3500 | The PrP scaffold appears to confer improved metabolic stability and/or oral absorption.[14] |
| BKI 1553 | Pyrazolopyrimidine | ~200 | ~1000 | Baseline for comparison. |
| BKI 1660 | Pyrrolopyrimidine | ~400 | ~2000 | Cmax and AUC are approximately double that of the PP analog.[14] |
Data is approximated from graphical representations in the cited literature for comparative purposes.
This data strongly suggests that the pyrrolopyrimidine scaffold, and by extension intermediates like this compound used to access it, can offer significant advantages in developing orally bioavailable drugs.[15] A simple scaffold replacement from thienopyrimidine to pyrrolopyrimidine has been shown to dramatically improve metabolic stability (from 4% to 65% remaining in one study).[15]
Experimental Protocols: A Guide to Application
To assess the utility of compounds derived from these scaffolds, standardized assays are essential. Below is a representative protocol for an in vitro kinase inhibition assay, a foundational experiment in this field.
Protocol: In Vitro Kinase Activity Assay (Luminescent ADP Detection)
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a target kinase.
Principle: Kinase activity is measured by quantifying the amount of ADP produced from the phosphorylation of a substrate using ATP. A luciferase-based system is used to detect the remaining ATP; a lower light signal indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.
Materials:
-
Recombinant Kinase (e.g., JAK1, EGFR)
-
Kinase Substrate (specific peptide or protein)
-
Test Compounds (dissolved in DMSO)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution (at 2x the desired final concentration, typically near the Km of the kinase)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Plate reader capable of luminescence detection
Methodology:
-
Compound Plating:
-
Create a serial dilution of the test compounds (e.g., 11-point, 1:3 dilution starting from 100 µM) in DMSO.
-
Transfer a small volume (e.g., 100 nL) of each compound dilution to the wells of a 384-well assay plate. Include "DMSO only" wells for 0% inhibition (high activity) control and "no enzyme" wells for 100% inhibition (background) control.
-
-
Kinase Reaction:
-
Prepare a 2x kinase/substrate master mix in kinase buffer.
-
Add 5 µL of the 2x kinase/substrate mix to each well containing the test compounds.
-
Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Prepare a 2x ATP solution in kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of the 2x ATP solution to all wells. The final reaction volume is 10 µL.[16]
-
-
Incubation:
-
Mix the plate gently on a plate shaker.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes). The optimal time depends on the specific kinase's turnover rate and should be within the linear range of the reaction.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and measure light output by adding 20 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
Read the luminescence signal on a plate reader.
-
-
Data Analysis:
-
Normalize the data using the high activity (0% inhibition) and background (100% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion and Future Outlook
This compound is a highly valuable and strategic intermediate in modern medicinal chemistry. Its true strength is realized not in its own biological activity, but in the potent, selective, and bioavailable drug candidates it enables.
The comparative analysis reveals clear principles for researchers:
-
Scaffold Choice is Critical: The 7H-pyrrolo[2,3-d]pyrimidine core often provides superior pharmacokinetic properties compared to its pyrazolopyrimidine isostere, a crucial factor for developing orally administered drugs.[14]
-
Substitution Matters: The specific substitution pattern on the starting intermediate (e.g., no substituent vs. methoxy vs. dichloro) must be chosen based on the target's SAR and the desired synthetic route. The 2-methoxy group in the title compound offers a subtle but potentially powerful tool for modulating electronic properties and binding.
-
Data-Driven Decisions: The path from a simple intermediate to a clinical candidate is paved with comparative data.[10] Rigorous evaluation of potency (IC₅₀), cellular activity, selectivity, and pharmacokinetics is essential to validate design choices and justify the progression of a chemical series.
As the quest for more precise and effective targeted therapies continues, the intelligent application of versatile scaffolds like the pyrrolopyrimidines, and the strategic use of functionalized intermediates such as this compound, will remain at the forefront of drug discovery innovation.
References
- This compound - Benchchem.
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applic
- Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H - ResearchG
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
- Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google P
- Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google P
- Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine - Google P
- Design, Synthesis, and Structure–Activity Relationship Studies of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Potent Casein Kinase 1α (CK1α) Inhibitors - ACS Medicinal Chemistry Letters.
- Pyrrolopyrimidine Bumped Kinase Inhibitors for Tre
- Novel pyrrolopyrimidine analogues as potent dipeptidyl peptidase IV inhibitors based on pharmacokinetic property-driven optimiz
- Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry.
- Molecular modelling and structure-activity relationship of pyrrolo[2,3-d]pyrimidine derivatives as potent DNA gyrase B inhibitors - Taylor & Francis Online.
- Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed.
- 7H‐Pyrrolo[2,3‐d]pyrimidin-4-amine-Based Inhibitors of Calcium- Dependent Protein Kinase 1 Have - ACS Public
- Pyrrolopyrimidine, A Multifaceted Scaffold in Cancer Targeted Therapy - PubMed.
- The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simul
- Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis - PMC - PubMed Central.
- In vitro kinase assay - Protocols.io.
Sources
- 1. This compound|CAS 90057-08-2 [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyrrolopyrimidine, A Multifaceted Scaffold in Cancer Targeted Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]
- 5. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 8. tandfonline.com [tandfonline.com]
- 9. CN110386936B - Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents [patents.google.com]
- 10. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Pyrrolopyrimidine Bumped Kinase Inhibitors for Treatment of Cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel pyrrolopyrimidine analogues as potent dipeptidyl peptidase IV inhibitors based on pharmacokinetic property-driven optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro kinase assay [protocols.io]
A Senior Application Scientist's Guide to the Efficacy of 4-Chloro-2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine Derivatives in Kinase Inhibition
For researchers, medicinal chemists, and drug development professionals, the 7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in the design of potent kinase inhibitors. Its structural similarity to adenine allows for competitive binding to the ATP-binding sites of a multitude of kinases, making it a privileged structure in modern drug discovery.[1] Among the various starting materials for synthesizing libraries of these inhibitors, 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine stands out as a particularly versatile synthetic intermediate.[2][3] The chlorine atom at the 4-position provides a reactive handle for nucleophilic substitution, enabling the introduction of diverse functionalities to explore structure-activity relationships (SAR).[2][3]
This guide provides an in-depth comparison of the efficacy of various derivatives synthesized from the broader 7H-pyrrolo[2,3-d]pyrimidine core, with a focus on their application as kinase inhibitors in oncology. We will delve into the experimental data supporting their activity, discuss the causality behind experimental choices, and provide detailed protocols for key assays.
Comparative Efficacy of 7H-pyrrolo[2,3-d]pyrimidine Derivatives
The true measure of a scaffold's utility lies in the biological activity of its derivatives. Below, we compare the efficacy of several promising 7H-pyrrolo[2,3-d]pyrimidine derivatives that have been evaluated as inhibitors of various kinases implicated in cancer.
Targeting p21-Activated Kinase 4 (PAK4)
PAK4 is a critical effector in numerous signaling pathways that drive tumor progression.[4] A series of 7H-pyrrolo[2,3-d]pyrimidine derivatives have been developed and evaluated as potent PAK4 inhibitors.[4]
| Compound | Target Kinase | Enzymatic IC50 (nM) | Cell Line | Cellular IC50 (nM) |
| 5n | PAK4 | 2.7 | MV4-11 | 7.8 |
| 5o | PAK4 | 20.2 | MV4-11 | 38.3 |
Data sourced from Wang et al., 2022.[4]
The data clearly indicates that compound 5n is a highly potent inhibitor of PAK4, with single-digit nanomolar efficacy at both the enzymatic and cellular levels.[4] Further investigation revealed that compound 5n induces apoptosis and arrests the cell cycle in the G0/G1 phase in MV4-11 cells.[4] The superior activity of 5n over 5o can be attributed to the presence of a terminal amino group, which enhances hydrogen bonding and electrostatic interactions within the kinase's active site.[2]
Inhibition of Casein Kinase 1α (CK1α)
CK1α is another key kinase involved in cancer pathogenesis. A novel series of 7H-pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and identified as potent CK1α inhibitors.[5]
| Compound | Target Kinase | Enzymatic IC50 (nM) | Cell Line | Cellular IC50 (nM) |
| 7a | CK1α | 10.96 | MV4-11 | 68.1 |
| BTX-A51 (Reference) | CK1α | ~98.64 | MV4-11 | Not Reported |
Data sourced from Liu et al., 2026.[5]
Compound 7a demonstrates a remarkable 9-fold increase in potency against CK1α compared to the clinical inhibitor BTX-A51.[5] This derivative also exhibited good selectivity across a panel of other kinases and effectively stabilized the p53 tumor suppressor protein.[5]
Multi-Targeted Kinase Inhibition
A strategic approach in cancer therapy is the development of inhibitors that can target multiple kinases simultaneously. Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides have been synthesized and shown to be effective multi-targeted kinase inhibitors.[6]
| Compound | EGFR IC50 (nM) | Her2 IC50 (nM) | VEGFR2 IC50 (nM) | CDK2 IC50 (nM) |
| 5k | 40 | 65 | 110 | 204 |
| Sunitinib (Reference) | Not Reported | Not Reported | 261 | Not Reported |
Data sourced from Al-Ostoot et al., 2023.[6]
Compound 5k emerged as a potent inhibitor of several key kinases involved in tumor growth and angiogenesis, with IC50 values in the nanomolar range.[6] Its efficacy against VEGFR2 is comparable to the well-established inhibitor, Sunitinib.[6] Furthermore, compound 5k displayed promising cytotoxic effects against various cancer cell lines, with IC50 values ranging from 29 to 59 µM.[6]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these inhibitors, it is crucial to visualize the signaling pathways they target and the experimental workflows used to assess their efficacy.
JAK-STAT Signaling Pathway
The Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a primary target for many 7H-pyrrolo[2,3-d]pyrimidine derivatives.[2] Inhibition of JAKs can modulate gene expression related to apoptosis and cell cycle regulation.[2]
Caption: Inhibition of the JAK-STAT signaling pathway.
Experimental Workflow for Kinase Inhibition and Cell Viability Assays
The evaluation of kinase inhibitors typically involves a multi-step process, from initial enzymatic assays to cellular viability assessments.
Caption: A typical experimental workflow.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed, step-by-step methodologies for the key experiments cited in this guide.
In Vitro Kinase Assay Protocol
This protocol is a generalized procedure for determining the in vitro inhibitory activity of compounds against a target kinase.
-
Preparation of Reagents:
-
Prepare a 20x kinase buffer containing 20 mM Tris-HCl (pH 7.4), 150 mM NaCl, and 1 mM DTT. Aliquot and store at -20°C.
-
Prepare a fresh 10x ATP/MgCl2 solution to a final concentration of 100 µM ATP and 10 mM MgCl2.
-
Dissolve recombinant kinase and substrate protein in kinase buffer to the desired concentrations (e.g., 50 nM kinase and 250 nM substrate).
-
Prepare a serial dilution of the test compounds in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add 5 µL of the test compound dilution to each well.
-
Add 20 µL of the kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 25 µL of the 2x ATP/MgCl2 solution.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection and Analysis:
-
Terminate the reaction by adding 50 µL of a stop solution (e.g., EDTA).
-
Quantify the kinase activity using an appropriate detection method (e.g., TR-FRET, luminescence, or radioactivity).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability (MTT) Assay Protocol
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix gently on an orbital shaker for 5-15 minutes to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value by plotting cell viability against the log of the compound concentration.
-
Conclusion and Future Perspectives
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, and specifically derivatives of this compound, continue to be a rich source of novel and potent kinase inhibitors. The comparative data presented in this guide highlight the remarkable efficacy and versatility of these compounds against a range of cancer-related kinases. The detailed experimental protocols provide a solid foundation for researchers to design and execute their own studies, fostering reproducibility and innovation in the field.
Future research will undoubtedly focus on further optimizing the selectivity and pharmacokinetic properties of these derivatives to develop next-generation targeted therapies with improved efficacy and reduced side effects. The continued exploration of structure-activity relationships will be crucial in designing inhibitors that can overcome drug resistance and provide new hope for patients with cancer and other debilitating diseases.
References
- Wang, Y., et al. (2022). Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors. European Journal of Medicinal Chemistry, 235, 114285.
-
Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Retrieved from [Link]
- Liu, M., et al. (2026). Design, Synthesis, and Structure–Activity Relationship Studies of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Potent Casein Kinase 1α (CK1α) Inhibitors. ACS Medicinal Chemistry Letters.
- Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6695.
Sources
- 1. Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound|CAS 90057-08-2 [benchchem.com]
- 4. Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
in vitro validation of 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine activity
An In-Depth Technical Guide to the In Vitro Validation of 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine Activity
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for the in vitro validation of this compound, a key heterocyclic compound in modern medicinal chemistry. We will objectively compare its performance against established alternatives, supported by detailed experimental protocols and data interpretation strategies. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously assess the biological activity of this compound.
Introduction: The Significance of the 7-Deazapurine Scaffold
This compound belongs to the 7-deazapurine class of molecules, which are crucial scaffolds in drug discovery.[1] These structures are bioisosteres of natural purines, where the nitrogen atom at the 7th position is replaced by a carbon.[2][3][4] This modification can enhance binding affinity to target enzymes and improve pharmacokinetic properties.[3][4]
Specifically, the pyrrolo[2,3-d]pyrimidine core is a privileged structure for the development of protein kinase inhibitors.[1][5][6] The chlorine atom at the 4-position serves as a reactive handle for synthetic chemists to introduce various functional groups, enabling the exploration of structure-activity relationships (SAR).[1][6] this compound and its analogues are precursors to several potent inhibitors targeting critical signaling pathways in diseases like cancer and inflammatory disorders.[5][7][8]
The primary mechanism of action for many derivatives of this scaffold is the inhibition of the Janus Kinase (JAK) family of enzymes.[1] This inhibition disrupts the JAK-STAT signaling pathway, a crucial cascade for cytokine signaling that governs cell proliferation, differentiation, and immune responses.[1] Dysregulation of this pathway is a hallmark of numerous myeloproliferative neoplasms and autoimmune diseases.
Key Chemical Information:
The Target Pathway: JAK-STAT Signaling
To understand the compound's activity, we must first visualize its target pathway. The diagram below illustrates a simplified JAK-STAT signaling cascade, which is initiated by cytokine binding to its receptor. This event leads to the activation of JAKs, which then phosphorylate STAT proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate gene transcription. Our test compound is hypothesized to inhibit the initial phosphorylation step by JAK.
Caption: The JAK-STAT signaling pathway and the point of inhibition.
Designing a Robust In Vitro Validation Strategy
A credible validation strategy must be multi-faceted, moving from a purified, isolated system to a more complex cellular environment. This approach ensures that the observed activity is not an artifact of a specific assay format and that the compound can engage its target within a living cell. We will employ a three-tiered assay system.
Comparative Compounds
To benchmark the performance of our test compound, we will use well-characterized, FDA-approved JAK inhibitors that share a similar 7-deazapurine core. This choice is logical, as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a known intermediate in their synthesis.[7][8]
-
Ruxolitinib (Jakafi®): A potent JAK1/JAK2 inhibitor.
-
Tofacitinib (Xeljanz®): Primarily a JAK1/JAK3 inhibitor with some activity against JAK2.
Experimental Workflow Overview
The overall workflow is designed to provide a comprehensive profile of the compound's potency, cellular activity, and general cytotoxicity.
Caption: High-level workflow for in vitro compound validation.
Detailed Experimental Protocols
The following protocols are designed to be self-validating systems, incorporating necessary controls to ensure data integrity.
Protocol 1: Biochemical Kinase Inhibition Assay (JAK2)
This assay directly measures the ability of the compound to inhibit the enzymatic activity of purified JAK2. We will use a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction; lower luminescence indicates higher kinase activity.
-
Principle: Kinase activity consumes ATP. The amount of remaining ATP is inversely proportional to kinase activity.
-
Materials:
-
Recombinant Human JAK2 enzyme
-
Poly-Glu,Tyr (4:1) substrate
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test Compound, Ruxolitinib, Tofacitinib
-
Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP at Km concentration for JAK2 (typically ~10-15 µM)
-
-
Step-by-Step Methodology:
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compound and controls in DMSO. Transfer a small volume (e.g., 100 nL) to a 384-well assay plate.
-
Enzyme Addition: Add 5 µL of JAK2 enzyme solution (at 2x final concentration) in assay buffer to each well.
-
Initiate Reaction: Add 5 µL of substrate/ATP mix (at 2x final concentration) to each well to start the reaction. The final volume is 10 µL.
-
Positive Control: Wells with enzyme but only DMSO (no inhibitor).
-
Negative Control: Wells with DMSO but no enzyme.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.
-
Data Acquisition: Read luminescence on a plate reader.
-
Analysis: Normalize the data using the positive (0% inhibition) and negative (100% inhibition) controls. Plot the normalized response against the log of the inhibitor concentration and fit a four-parameter logistic curve to determine the IC₅₀ value.
-
Protocol 2: Cellular Phospho-STAT3 (p-STAT3) Inhibition Assay
This assay assesses the compound's ability to inhibit JAK-STAT signaling in a relevant cellular context, confirming cell permeability and on-target activity. We will use the HEL cell line (human erythroleukemia), which harbors a constitutively activating JAK2 mutation (V617F), leading to high basal levels of p-STAT3.
-
Principle: Inhibition of JAK2 in HEL cells will lead to a dose-dependent decrease in the phosphorylation of its direct substrate, STAT3.
-
Materials:
-
HEL 92.1.7 cell line
-
RPMI-1640 medium + 10% FBS
-
Test Compound, Ruxolitinib, Tofacitinib
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Antibodies: Rabbit anti-p-STAT3 (Tyr705), Rabbit anti-Total STAT3, anti-rabbit HRP-linked secondary antibody.
-
BCA Protein Assay Kit
-
Chemiluminescent substrate (ECL)
-
-
Step-by-Step Methodology:
-
Cell Seeding: Seed HEL cells in a 6-well plate at a density of 1 x 10⁶ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the test compound and controls for 4 hours. Include a DMSO vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 100 µL of RIPA buffer.
-
Protein Quantification: Clear the lysate by centrifugation and determine the protein concentration of the supernatant using the BCA assay.
-
Western Blotting:
-
Normalize protein amounts for all samples (e.g., 20 µ g/lane ).
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.
-
Incubate with primary antibody (anti-p-STAT3) overnight at 4°C.
-
Wash and incubate with secondary antibody for 1 hour at room temperature.
-
Visualize bands using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with anti-Total STAT3 antibody to confirm equal protein loading.
-
Analysis: Quantify band intensities using image analysis software (e.g., ImageJ). Normalize the p-STAT3 signal to the Total STAT3 signal for each lane. Calculate the IC₅₀ value by plotting the normalized p-STAT3 signal against inhibitor concentration.
-
Protocol 3: Cell Viability / Cytotoxicity Assay
This assay measures the compound's effect on cell proliferation and viability, providing a broader functional outcome of pathway inhibition.
-
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, which is an indicator of metabolically active, viable cells.
-
Materials:
-
HEL 92.1.7 cell line
-
RPMI-1640 medium + 10% FBS
-
Test Compound, Ruxolitinib, Tofacitinib
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
White, opaque 96-well plates
-
-
Step-by-Step Methodology:
-
Cell Seeding: Seed HEL cells in a 96-well plate at a density of 10,000 cells/well in 100 µL of medium.
-
Compound Treatment: After 24 hours, add serial dilutions of the test compound and controls. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a CO₂ incubator.
-
Signal Generation: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Lysis and Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read luminescence on a plate reader.
-
Analysis: Normalize the data to the DMSO control wells and calculate the IC₅₀ value, representing the concentration that causes 50% reduction in cell viability.
-
Data Presentation and Comparative Analysis
All quantitative data should be summarized in a clear, tabular format for easy comparison. The goal is to build a logical case for the compound's mechanism of action.
Expected Data Summary
| Compound | Assay Type | Target/Cell Line | Endpoint | IC₅₀ (nM) |
| This compound | Biochemical | Recombinant JAK2 | Kinase Activity | Experimental Value |
| Cellular | HEL 92.1.7 | p-STAT3 Levels | Experimental Value | |
| Functional | HEL 92.1.7 | Cell Viability | Experimental Value | |
| Ruxolitinib (Control) | Biochemical | Recombinant JAK2 | Kinase Activity | ~ 2-5 |
| Cellular | HEL 92.1.7 | p-STAT3 Levels | ~ 100-200 | |
| Functional | HEL 92.1.7 | Cell Viability | ~ 200-400 | |
| Tofacitinib (Control) | Biochemical | Recombinant JAK2 | Kinase Activity | ~ 20-50 |
| Cellular | HEL 92.1.7 | p-STAT3 Levels | ~ 400-800 | |
| Functional | HEL 92.1.7 | Cell Viability | ~ 800-1500 |
Note: IC₅₀ values for controls are approximate and based on literature. They should be experimentally determined in parallel.
Interpreting the Results
A successful validation will show a clear logical relationship between the three data points for the test compound.
Caption: Logical flow from experimental data to interpretation.
The key is the correlation: the biochemical IC₅₀ should be the most potent, followed by the cellular target engagement IC₅₀, and then the functional cell viability IC₅₀. A significant drop-off in potency from the biochemical to the cellular assay could indicate poor cell permeability or compound instability. If the cytotoxicity IC₅₀ is much lower than the cellular IC₅₀, it may suggest an off-target toxic effect. By comparing these values to those of Ruxolitinib and Tofacitinib, we can position the novel compound's performance within the context of established drugs.
References
- Benchchem. (n.d.). This compound.
- ChemicalBook. (2023, October 10). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety.
- Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry.
- Google Patents. (n.d.). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
- Google Patents. (n.d.). US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
- PubChem. (n.d.). 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-.
- MDPI. (2023, August 4). Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation.
- PubMed Central (PMC). (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.
- PubMed. (2023, August 4). Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation.
- BMG LABTECH. (2020, September 1). Kinase assays.
- Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery.
- PharmaBlock. (2018, October 25). Utility of Deazapurines in Drug Discovery.
- Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- PubMed Central (PMC). (2017, August 23). Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides.
- PubMed. (n.d.). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides.
- Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays.
Sources
- 1. benchchem.com [benchchem.com]
- 2. promotion.pharmablock.com [promotion.pharmablock.com]
- 3. Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 6. srinichem.com [srinichem.com]
- 7. CN110386936B - Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents [patents.google.com]
- 8. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
A Comparative Guide to In Vivo Studies of 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vivo studies involving analogs of 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine, a privileged scaffold in the development of targeted kinase inhibitors. We will delve into the preclinical data, focusing on the therapeutic applications, efficacy, and safety profiles of these compounds in relevant animal models. This document aims to equip researchers with the necessary insights to navigate the landscape of this important class of molecules.
The Significance of the 7-Deazapurine Scaffold
The this compound core, a 7-deazapurine, serves as a crucial starting material for a multitude of kinase inhibitors.[1] Its structural similarity to adenine allows for competitive binding to the ATP-binding site of various kinases, making it a versatile foundation for drug design.[2] The chlorine atom at the C4 position and the methoxy group at the C2 position offer reactive sites for medicinal chemists to introduce diverse functionalities, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1] This has led to the successful development of inhibitors targeting key signaling pathways implicated in cancer and inflammatory diseases.
Comparative In Vivo Performance of Analogs
While direct head-to-head in vivo comparisons of multiple analogs derived from this compound are not extensively published, we can synthesize data from various studies to provide a comparative overview. The primary therapeutic targets for analogs of this scaffold are Janus kinases (JAKs) and the Rearranged during Transfection (RET) proto-oncogene.
Analogs as Janus Kinase (JAK) Inhibitors
The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in autoimmune diseases like rheumatoid arthritis.[3][4] Several JAK inhibitors based on the pyrrolo[2,3-d]pyrimidine scaffold have been developed, with some achieving clinical approval.[2]
| Compound/Analog | Target(s) | In Vivo Model | Key Efficacy Findings | Reference |
| Tofacitinib | JAK1/JAK3 | Collagen-Induced Arthritis (CIA) in Mice | Significant reduction in arthritis severity scores and joint inflammation. | [4] |
| Baricitinib | JAK1/JAK2 | Collagen-Induced Arthritis (CIA) in Mice | Demonstrated efficacy in reducing clinical signs of arthritis. | [4] |
| Upadacitinib | JAK1 | Collagen-Induced Arthritis (CIA) in Mice | Reported to improve symptoms in preclinical models of rheumatoid arthritis. | [4] |
Insights from Preclinical Studies:
-
Tofacitinib , a well-established JAK inhibitor, utilizes the related 4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate in its synthesis.[5] Its efficacy in the CIA mouse model has been a benchmark for the development of other JAK inhibitors.
-
The development of more selective JAK inhibitors, such as the JAK1-selective Upadacitinib , reflects a key strategy to potentially improve the safety profile by avoiding off-target effects associated with broader JAK inhibition.[4]
-
Real-world studies comparing different JAK inhibitors in patients with difficult-to-treat rheumatoid arthritis suggest that while generally effective, there can be differences in retention rates and safety profiles among them.[3]
Analogs as RET Kinase Inhibitors
Oncogenic fusions and activating mutations of the RET proto-oncogene are drivers of various cancers, including non-small cell lung cancer (NSCLC) and thyroid cancer.[6][7] The pyrrolo[2,3-d]pyrimidine scaffold has been instrumental in the development of potent and selective RET inhibitors.
| Compound/Analog | Target(s) | In Vivo Model | Key Efficacy Findings | Reference |
| Selpercatinib (LOXO-292) | RET | RET-fusion positive NSCLC xenografts in mice | Demonstrated significant tumor growth inhibition and a high intracranial response rate in models of brain metastases.[8] | [8] |
| Pralsetinib (BLU-667) | RET | RET-fusion positive NSCLC xenografts in mice | Showed robust anti-tumor activity in preclinical models.[7] | [7] |
| Cabozantinib | Multi-kinase (including RET) | RET-fusion positive cell line xenografts and PDXs in mice | Effective at reducing tumor proliferation without adverse toxicity.[9] | [9] |
Insights from Preclinical and Clinical Studies:
-
The development of highly selective RET inhibitors like Selpercatinib and Pralsetinib represents a significant advancement over multi-kinase inhibitors.[7][8] This selectivity is crucial for minimizing off-target toxicities.
-
Preclinical studies with Cabozantinib in patient-derived xenograft (PDX) models of RET fusion-positive lung cancer have demonstrated its efficacy and highlighted the importance of these models for evaluating therapeutic response.[9]
-
Clinical data from trials such as LIBRETTO-431 have shown that selective RET inhibitors like selpercatinib lead to significantly longer progression-free survival compared to standard chemotherapy in patients with RET fusion-positive NSCLC.[8]
Key Signaling Pathways
Understanding the signaling pathways targeted by these inhibitors is fundamental to appreciating their mechanism of action and the rationale behind their development.
JAK-STAT Signaling Pathway
RET Signaling Pathway
Experimental Protocols for In Vivo Models
The following are generalized protocols for common in vivo models used to evaluate the efficacy of this compound analogs. Specific parameters may vary between studies.
Collagen-Induced Arthritis (CIA) in Mice (for JAK Inhibitors)
This model is widely used to study the pathogenesis of rheumatoid arthritis and to evaluate anti-inflammatory drug candidates.
Step-by-Step Methodology:
-
Animal Selection: Use susceptible mouse strains such as DBA/1.[10]
-
Immunization:
-
Prepare an emulsion of type II collagen (e.g., bovine or chicken) and Complete Freund's Adjuvant (CFA).
-
Administer the primary immunization via intradermal injection at the base of the tail.
-
-
Booster Immunization:
-
Approximately 21 days after the primary immunization, administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant.
-
-
Arthritis Development and Scoring:
-
Monitor mice daily for the onset and severity of arthritis, typically beginning 3-5 weeks after the primary immunization.[10]
-
Score each paw based on a scale that assesses erythema and swelling.
-
-
Treatment:
-
Once arthritis is established, randomize mice into treatment and control groups.
-
Administer the test compound (pyrrolo[2,3-d]pyrimidine analog) and vehicle control daily via the desired route (e.g., oral gavage).
-
-
Efficacy Evaluation:
-
Continue to monitor and score arthritis severity throughout the treatment period.
-
At the end of the study, collect paws for histological analysis to assess joint inflammation, cartilage destruction, and bone erosion.
-
Measure relevant biomarkers in serum or tissue, such as pro-inflammatory cytokines.
-
RET Fusion-Positive Tumor Xenograft Model in Mice (for RET Inhibitors)
This model is essential for evaluating the in vivo efficacy of targeted therapies against RET-driven cancers.
Step-by-Step Methodology:
-
Cell Line Culture:
-
Culture a human cancer cell line known to harbor a specific RET fusion (e.g., a lung adenocarcinoma cell line with a KIF5B-RET fusion).
-
-
Animal Selection:
-
Use immunodeficient mice (e.g., nude or SCID mice) to prevent rejection of the human tumor cells.
-
-
Tumor Implantation:
-
Harvest the cancer cells and resuspend them in a suitable medium, often mixed with Matrigel to support tumor growth.
-
Inject the cell suspension subcutaneously into the flank of the mice.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size, measure their dimensions with calipers to calculate tumor volume.
-
-
Treatment:
-
When tumors reach a predetermined average size, randomize the mice into treatment and control groups.
-
Administer the test compound (pyrrolo[2,3-d]pyrimidine analog) and vehicle control daily.
-
-
Efficacy Evaluation:
-
Measure tumor volume at regular intervals throughout the study.
-
Monitor the body weight of the mice as an indicator of general toxicity.
-
At the end of the study, excise the tumors for further analysis, such as western blotting to assess target engagement (e.g., phosphorylation of RET and downstream signaling proteins) and immunohistochemistry.
-
Conclusion and Future Directions
Analogs of this compound have proven to be a highly valuable class of compounds in the development of targeted kinase inhibitors. The in vivo studies highlighted in this guide demonstrate their significant therapeutic potential in preclinical models of inflammatory diseases and cancer. The progression from broad-spectrum to highly selective inhibitors underscores the advancements in medicinal chemistry and our understanding of the underlying biology of these diseases.
Future research will likely focus on:
-
Developing next-generation analogs with improved selectivity and resistance profiles.
-
Conducting more direct comparative in vivo studies to better delineate the subtle but important differences in efficacy and safety between various analogs.
-
Exploring novel delivery systems and combination therapies to enhance the therapeutic window and overcome resistance mechanisms.
The continued exploration of this versatile scaffold holds great promise for the development of novel and more effective treatments for a range of debilitating diseases.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Key Chemical Intermediates for JAK Inhibitor Synthesis. Retrieved from [Link]
- Hayashi, S., et al. (2024). Real-world study comparing the efficacy of Janus kinase inhibitors in patients with difficult-to-treat rheumatoid arthritis.
- Chen, C., et al. (2021). (A) Inhibitors of JAK family kinases from Novartis.(B) Pyrrolo pyridine...
- Forster, M., et al. (2022). Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells.
- Forster, M., et al. (2022). Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells. PubMed Central.
- Lindgren, A. K., et al. (n.d.). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form.
- Li, H., et al. (2020).
- Drilon, A., et al. (2018). Advances in Targeting RET-dependent cancers. PubMed Central.
- Subbiah, V., et al. (2022). RET Inhibitors in RET Fusion-Positive Lung Cancers: Past, Present, and Future. PubMed Central.
- Chondrex, Inc. (n.d.). A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Chondrex, Inc.
- Noji, S., et al. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. PubMed Central.
- Li, H., et al. (2020).
-
AMSBIO. (n.d.). Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. Retrieved from [Link]
- Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI.
- Lin, J. J., et al. (2021).
- Schenone, S., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed.
- Ferrara, R., et al. (2018). Clinical development of RET inhibitors in RET-rearranged non-small cell lung cancer. Journal of Thoracic Disease.
- Patel, J. C., et al. (2021). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation.
- Drilon, A., et al. (2017). Targeting RET-driven cancers: lessons from evolving preclinical and clinical landscapes. PubMed.
-
The Happy Lungs Project. (2024). Current Treatment Options for RET Lung Cancer. Retrieved from [Link]
-
RETpositive. (n.d.). RET-positive Ongoing Clinical Trials. Retrieved from [Link]
- Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Growing Demand for 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine: Market Trends and Supplier Insights. Retrieved from [Link]
Sources
- 1. This compound|CAS 90057-08-2 [benchchem.com]
- 2. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Real-world study comparing the efficacy of Janus kinase inhibitors in patients with difficult-to-treat rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wuxibiology.com [wuxibiology.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Advances in Targeting RET-dependent cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical development of RET inhibitors in RET-rearranged non-small cell lung cancer: Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current Treatment Options for RET Lung Cancer - The Happy Lungs Project [happylungsproject.org]
- 9. journals.biologists.com [journals.biologists.com]
- 10. chondrex.com [chondrex.com]
The 7H-pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Foundation for Potent Janus Kinase Inhibitors
A Comparative Benchmarking Guide for Researchers and Drug Development Professionals
In the landscape of kinase inhibitor discovery, certain molecular architectures consistently emerge as foundational frameworks for potent and selective therapeutic agents. The 7H-pyrrolo[2,3-d]pyrimidine core, a 7-deazapurine scaffold, represents one such "privileged" structure, particularly in the development of inhibitors targeting the Janus kinase (JAK) family.[1][2][3] While intermediates like 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine are crucial building blocks in the synthesis of these inhibitors, their intrinsic biological activity is often minimal.[1][4] The true therapeutic potential is unlocked through strategic chemical modifications of this core, leading to highly effective drugs for a range of autoimmune diseases and cancers.[2][5]
This guide provides a comprehensive performance comparison of prominent clinical JAK inhibitors that are either direct derivatives of the 7H-pyrrolo[2,3-d]pyrimidine scaffold or share a similar pharmacophoric space. We will benchmark Ruxolitinib, Tofacitinib, Baricitinib, Fedratinib, and Momelotinib, focusing on their biochemical potency, kinase selectivity, and cellular activity. Detailed, field-proven experimental protocols are provided to empower researchers to conduct their own comparative studies and validate these findings.
The JAK-STAT Signaling Pathway: A Key Therapeutic Target
The JAK-STAT signaling cascade is a critical pathway that transduces signals from a multitude of cytokines and growth factors, playing a pivotal role in immune response, inflammation, and hematopoiesis.[1] Dysregulation of this pathway is a hallmark of numerous autoimmune disorders and myeloproliferative neoplasms.[2] The pathway is initiated by cytokine binding to their cognate receptors, leading to the activation of receptor-associated JAKs. These activated JAKs then phosphorylate STATs (Signal Transducers and Activators of Transcription), which subsequently dimerize, translocate to the nucleus, and modulate gene expression.[2]
Caption: The canonical JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.
Benchmarking the Inhibitors: A Multi-faceted Approach
A thorough evaluation of kinase inhibitors requires a multi-tiered experimental approach, encompassing biochemical assays to determine direct enzyme inhibition, selectivity profiling to assess off-target effects, and cell-based assays to confirm activity in a biological context.
Biochemical Potency: Direct Inhibition of JAK Kinases
The initial assessment of a kinase inhibitor's potency is typically performed using in vitro biochemical assays that measure the direct inhibition of the target enzyme's activity. A widely used and robust method is the LanthaScreen® Eu Kinase Binding Assay, a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Table 1: Biochemical Potency (IC50, nM) of Selected JAK Inhibitors
| Inhibitor | JAK1 | JAK2 | JAK3 | TYK2 |
| Ruxolitinib | 3.3[6] | 2.8[6] | >428[6] | 19 |
| Tofacitinib | 1 | 20 | 77 | 344 |
| Baricitinib | 5.9[7] | 5.7[7] | >400[7] | 53[7] |
| Fedratinib | 105 | 3 | >1000 | 105 |
| Momelotinib | 11[8] | 18[8] | 155[8] | 17[8] |
Note: IC50 values can vary between different assay formats and conditions. The data presented here are compiled from various sources for comparative purposes.
Kinase Selectivity: Understanding Off-Target Effects
The selectivity of a kinase inhibitor is a critical determinant of its safety profile. Broad-spectrum inhibition can lead to off-target effects and toxicity. Kinase selectivity is typically assessed by screening the inhibitor against a large panel of kinases.
Table 2: Kinase Selectivity Profile of Selected JAK Inhibitors
| Inhibitor | Primary Targets | Notable Off-Targets (where reported) |
| Ruxolitinib | JAK1, JAK2[6][9] | Modest activity against TYK2.[9] No significant inhibition against a panel of 26 other kinases.[6] |
| Tofacitinib | JAK1, JAK3 > JAK2 | Developed as a JAK3 inhibitor, but also potently inhibits JAK1 and to a lesser extent, JAK2.[10] |
| Baricitinib | JAK1, JAK2[11] | Lower potency against TYK2 and JAK3.[7] |
| Fedratinib | JAK2 | Highly selective for JAK2 over other JAK family members.[12] |
| Momelotinib | JAK1, JAK2 | Also inhibits ACVR1.[13] |
Cellular Activity: Inhibition of STAT Phosphorylation and Cell Proliferation
To confirm that the biochemical potency translates into cellular efficacy, cell-based assays are employed. These assays measure the inhibitor's ability to block downstream signaling events, such as STAT phosphorylation, and to inhibit the proliferation of cell lines that are dependent on JAK-STAT signaling.
Table 3: Cellular Activity of Selected JAK Inhibitors
| Inhibitor | Cell-Based Assay | Cell Line | Endpoint | Reported IC50/EC50 (nM) |
| Ruxolitinib | Proliferation | HEL (JAK2 V617F) | Cell Viability | ~180 |
| STAT3 Phosphorylation | - | pSTAT3 Levels | 132 | |
| Tofacitinib | IL-2 stimulated T-cell proliferation | Human T-cells | Proliferation | 1 |
| STAT5 Phosphorylation | Human T-cells | pSTAT5 Levels | 19 | |
| Baricitinib | IL-6 stimulated STAT3 phosphorylation | Human PBMCs | pSTAT3 Levels | 44 |
| GM-CSF stimulated proliferation | TF-1 cells | Proliferation | 39 | |
| Fedratinib | Proliferation | HEL (JAK2 V617F) | Cell Viability | ~200 |
| STAT3 Phosphorylation | - | pSTAT3 Levels | 198 | |
| Momelotinib | Proliferation | HEL 92.1.7 (JAK2 V617F) | Cell Viability | 1800[11] |
| IL-6 stimulated STAT3 phosphorylation | Human PBMCs | pSTAT3 Levels | 158[11] |
Experimental Protocols
Biochemical Kinase Inhibition Assay: LanthaScreen® Eu Kinase Binding Assay
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay to determine the IC50 values of test compounds against JAK kinases.[14]
Caption: Workflow for the LanthaScreen® Eu Kinase Binding Assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds in DMSO. The final concentration in the assay will be 1/100th of the stock concentration.
-
Kinase/Antibody Mixture: Prepare a solution containing the target JAK kinase and a europium-labeled anti-tag antibody in the kinase buffer.
-
Tracer Solution: Prepare a solution of the Alexa Fluor® 647-labeled kinase tracer in the kinase buffer.
-
Assay Plate Preparation: Add the serially diluted compounds to the wells of a 384-well plate.
-
Reagent Addition: Add the kinase/antibody mixture to all wells, followed by the tracer solution.[14]
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.[14]
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular STAT Phosphorylation Assay: HTRF® Phospho-STAT Assay
This protocol describes a homogeneous time-resolved fluorescence (HTRF) assay to measure the inhibition of cytokine-induced STAT phosphorylation in a cellular context.[15][16]
Step-by-Step Protocol:
-
Cell Plating: Seed a JAK-dependent cell line (e.g., TF-1 or HEL 92.1.7) in a 96-well plate and culture overnight.
-
Compound Treatment: Treat the cells with serially diluted test compounds for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with an appropriate cytokine (e.g., IL-6 for STAT3, GM-CSF for STAT5) for 15-30 minutes at 37°C.
-
Cell Lysis: Add the HTRF lysis buffer to each well and incubate for 30 minutes at room temperature with shaking.[15]
-
Detection: Transfer the lysates to a 384-well detection plate. Add the HTRF detection reagents (a europium cryptate-labeled anti-STAT antibody and a d2-labeled anti-phospho-STAT antibody).
-
Incubation: Incubate the plate for 4 hours to overnight at room temperature, protected from light.
-
Data Acquisition: Read the HTRF signal on a compatible plate reader (Excitation: 320 nm, Emission: 665 nm & 620 nm).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and normalize the data to the stimulated and unstimulated controls. Plot the normalized response against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
The 7H-pyrrolo[2,3-d]pyrimidine scaffold has proven to be an exceptionally fruitful starting point for the design of potent and selective JAK inhibitors. The benchmarked clinical inhibitors—Ruxolitinib, Tofacitinib, Baricitinib, Fedratinib, and Momelotinib—each exhibit unique profiles of potency and selectivity against the JAK family members, which in turn dictates their therapeutic applications and potential side-effect profiles. This guide provides a framework for the comparative evaluation of novel compounds based on this privileged scaffold, offering robust and validated protocols for key biochemical and cellular assays. By understanding the performance of these established inhibitors, researchers can better position their own drug discovery efforts and contribute to the development of next-generation therapies targeting the JAK-STAT pathway.
References
-
Srini Chem. Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Accessed January 23, 2026. [Link]
- Karaman, M. W., et al. A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132 (2008).
-
MDPI. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Accessed January 23, 2026. [Link]
- Burke, J. R., et al. Deucravacitinib (BMS-986165), an Oral, Selective Tyrosine Kinase 2 Inhibitor, in Patients With Psoriatic Arthritis: A Phase 2, Randomized, Double-Blind, Placebo-Controlled Trial.
- Google Patents. Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine. Accessed January 23, 2026.
- Google Patents. Process for the preparation of pyrrolo[2,3-d]pyrimidines. Accessed January 23, 2026.
- Verstovsek, S., et al. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis.
- Quintás-Cardama, A., et al. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. Clinical Cancer Research, 17(1), 3-8 (2011).
- Gormley, N. J., et al. Profile of Baricitinib and Its Potential in the Treatment of Moderate to Severe Atopic Dermatitis: A Short Review on the Emerging Clinical Evidence. Journal of Clinical Medicine, 9(2), 346 (2020).
- Gerds, A. T., et al. Momelotinib: First Approval. Drugs, 83(16), 1545-1552 (2023).
-
ResearchGate. Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents. Accessed January 23, 2026. [Link]
-
PubMed. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. Accessed January 23, 2026. [Link]
-
ResearchGate. HTRF ® Kinase Assay Protocol | Download Table. Accessed January 23, 2026. [Link]
-
ResearchGate. (PDF) Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors. Accessed January 23, 2026. [Link]
-
NIH. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Accessed January 23, 2026. [Link]
-
ACS Publications. Enhancing Kinase Activity Detection with a Programmable Lanthanide Metal–Organic Framework via ATP-to-ADP Conversion. Accessed January 23, 2026. [Link]
-
MDPI. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Accessed January 23, 2026. [Link]
-
AB Science. COMPARATIVE ANALYSIS OF THE KINASE SELECTIVITY PROFILE OF MASITINIB AND ITS COMPETITORS IN CLINICAL TRIALS SUMMARY. Accessed January 23, 2026. [Link]
- Pardanani, A., et al. A phase 2 study of momelotinib, a potent JAK1 and JAK2 inhibitor, in patients with polycythemia vera or essential thrombocythemia. Leukemia Research, 58, 10-15 (2017).
-
ResearchGate. Sustained-Release Ruxolitinib: Findings From a Phase 1 Study in Healthy Subjects and a Phase 2 Study in Patients With Myelofibrosis. Accessed January 23, 2026. [Link]
-
ResearchGate. Summary of momelotinib safety from clinical trials. Accessed January 23, 2026. [Link]
-
NIH. A phase I clinical trial of ruxolitinib in combination with nilotinib in chronic myeloid leukemia patients with molecular evidence of disease. Accessed January 23, 2026. [Link]
-
PubMed Central. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors. Accessed January 23, 2026. [Link]
-
ClinPGx. A quantitative analysis of kinase inhibitor selectivity. Accessed January 23, 2026. [Link]
-
YouTube. How to run a cell based phospho HTRF assay. Accessed January 23, 2026. [Link]
-
SciELO. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Accessed January 23, 2026. [Link]
-
PubMed. Safety profile of baricitinib for the treatment of rheumatoid arthritis over a median of 3 years of treatment: an updated integrated safety analysis. Accessed January 23, 2026. [Link]
-
Targeted Oncology. Ruxolitinib Demonstrates Safety, Efficacy in Myelofibrosis, Expanded Access Trial Confirms. Accessed January 23, 2026. [Link]
-
SpringerLink. Fluorescent and Lanthanide Labeling for Ligand Screens, Assays, and Imaging. Accessed January 23, 2026. [Link]
-
OJJAARA (momelotinib) | For HCPs. JAKi Naïve Patients with Anemia | Efficacy. Accessed January 23, 2026. [Link]
Sources
- 1. This compound|CAS 90057-08-2 [benchchem.com]
- 2. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 | Benchchem [benchchem.com]
- 3. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 4. srinichem.com [srinichem.com]
- 5. CN110386936B - Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents [patents.google.com]
- 6. rndsystems.com [rndsystems.com]
- 7. Safety profile of baricitinib for the treatment of rheumatoid arthritis over a median of 3 years of treatment: an updated integrated safety analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A phase I clinical trial of ruxolitinib in combination with nilotinib in chronic myeloid leukemia patients with molecular evidence of disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ab-science.com [ab-science.com]
- 11. Profile of Baricitinib and Its Potential in the Treatment of Moderate to Severe Atopic Dermatitis: A Short Review on the Emerging Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. resources.revvity.com [resources.revvity.com]
- 16. HTRF STAT3 P-Y705 KIT-Revvity [weichilab.com]
A Comparative Spectroscopic Guide to 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine and Key Analogues
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the 7-deazapurine core of pyrrolo[2,3-d]pyrimidines is a privileged scaffold, forming the basis of numerous kinase inhibitors and other therapeutic agents. The precise structural elucidation of these molecules is paramount for understanding their structure-activity relationships (SAR) and ensuring the integrity of synthesized intermediates. This guide provides an in-depth comparative analysis of the spectroscopic data of 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine , a key building block, against its foundational analogues: the parent 7H-pyrrolo[2,3-d]pyrimidine , the intermediate 4-chloro-7H-pyrrolo[2,3-d]pyrimidine , and the functionalized derivatives 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine .
This analysis is grounded in the fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), providing a framework for the rational interpretation of spectral data for this important class of heterocyclic compounds.
The Pyrrolo[2,3-d]pyrimidine Scaffold: A Spectroscopic Overview
The pyrrolo[2,3-d]pyrimidine ring system presents a unique electronic environment that gives rise to characteristic spectroscopic signatures. The fusion of the electron-rich pyrrole ring with the electron-deficient pyrimidine ring results in a complex interplay of shielding and deshielding effects, which are further modulated by the nature and position of substituents. Understanding these fundamental characteristics is crucial for the accurate assignment of spectral features.
Comparative Spectroscopic Analysis
This section details the experimental spectroscopic data for this compound and its selected analogues. The causality behind the observed spectral shifts and patterns is explained based on the structural differences between the molecules.
This compound: The Target Molecule
-
Molecular Formula: C₇H₆ClN₃O
-
Molecular Weight: 183.59 g/mol
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is characterized by the presence of signals corresponding to the methoxy group and the protons of the pyrrole ring. The methoxy protons typically appear as a sharp singlet, while the pyrrole protons exhibit characteristic doublet or doublet of doublets splitting patterns due to vicinal coupling.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides key information about the carbon framework. The presence of the methoxy group is confirmed by a signal in the upfield region. The carbons of the pyrimidine ring are generally more deshielded (appear at higher chemical shifts) compared to those of the pyrrole ring due to the electron-withdrawing effect of the nitrogen atoms. The carbon bearing the chlorine atom (C4) is significantly deshielded.
Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups. Characteristic vibrations for the C-O stretching of the methoxy group, C-Cl stretching, and various C=C and C=N stretching frequencies of the aromatic rings are expected.
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak, with the presence of an M+2 peak approximately one-third the intensity of the M⁺ peak, is a clear indicator of the presence of a single chlorine atom. Fragmentation patterns will likely involve the loss of the methoxy group and other small neutral molecules.
Comparative Compounds: Unraveling the Influence of Substituents
To understand the spectroscopic contributions of the chloro and methoxy groups in our target molecule, a comparative analysis with key analogues is indispensable.
-
Molecular Formula: C₆H₅N₃
-
Molecular Weight: 119.12 g/mol [1]
By examining the spectra of the unsubstituted parent compound, we can establish a baseline for the chemical shifts of the core ring system. The absence of the chloro and methoxy substituents results in a simpler spectral pattern and provides a reference point to quantify the electronic effects of these groups.
The introduction of the electron-withdrawing chlorine atom at the 4-position significantly influences the electronic distribution within the pyrimidine ring. This leads to a downfield shift (deshielding) of the adjacent protons and carbons in the NMR spectra. In the mass spectrum, the characteristic isotopic signature of chlorine is a key identifying feature.[2]
-
Molecular Formula: C₆H₅ClN₄
-
Molecular Weight: 168.58 g/mol
The presence of the electron-donating amino group at the 2-position will have an opposing electronic effect to the chloro group. This will lead to characteristic upfield shifts (shielding) of the protons and carbons in the pyrimidine ring compared to the 4-chloro analogue. The protons of the amino group will typically appear as a broad singlet in the ¹H NMR spectrum.
-
Molecular Formula: C₁₃H₁₀ClN₃O₂S
-
Molecular Weight: 307.76 g/mol
The introduction of the bulky tosyl group at the N7 position of the pyrrole ring serves as a protecting group in many synthetic routes. Its presence will introduce new signals in the aromatic region of the ¹H and ¹³C NMR spectra corresponding to the tosyl group's phenyl ring and a singlet for its methyl group. The electronic and steric effects of the tosyl group can also induce subtle shifts in the signals of the pyrrolo[2,3-d]pyrimidine core.
Data Summary and Comparison
The following table summarizes the key expected spectroscopic features for this compound and its comparative analogues. Note: Specific experimental values can vary depending on the solvent and instrument used.
| Compound | Key ¹H NMR Features (δ, ppm) | Key ¹³C NMR Features (δ, ppm) | Key IR Features (cm⁻¹) | Key MS (m/z) Features |
| This compound | Methoxy singlet, Pyrrole doublets | Methoxy carbon, Deshielded C4 | C-O stretch, C-Cl stretch | M⁺, [M+2]⁺, loss of OCH₃ |
| 7H-pyrrolo[2,3-d]pyrimidine | Signals for all ring protons | Signals for all ring carbons | N-H stretch, Aromatic C-H | M⁺ |
| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Downfield shifted pyrimidine proton | Deshielded C4 | C-Cl stretch | M⁺, [M+2]⁺ |
| 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Broad NH₂ singlet, Shielded pyrimidine protons | Shielded pyrimidine carbons | N-H stretch, C-Cl stretch | M⁺, [M+2]⁺ |
| 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine | Tosyl aromatic and methyl signals | Tosyl carbon signals | SO₂ stretch, C-Cl stretch | M⁺, [M+2]⁺, loss of tosyl group |
Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental technique. Below are generalized protocols for the key analytical methods discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the signals in the ¹H NMR spectrum to determine proton ratios. Analyze chemical shifts, coupling constants, and splitting patterns to assign the signals to the respective nuclei.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI).
-
Data Acquisition: Acquire the mass spectrum in the desired mass range.
-
Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular structure. Pay close attention to isotopic patterns for halogenated compounds.
Visualizing Structural Relationships and Workflows
The following diagrams illustrate the molecular structures of the analyzed compounds and a general workflow for spectroscopic analysis.
Caption: General workflow for spectroscopic analysis.
Caption: Structural relationships of the analyzed compounds.
Conclusion
The comprehensive spectroscopic analysis of this compound and its analogues provides a clear understanding of the influence of various substituents on the spectral properties of the 7-deazapurine core. By systematically comparing the NMR, IR, and MS data, researchers can confidently identify these compounds, verify their purity, and gain valuable insights into their electronic and structural characteristics. This guide serves as a practical resource for scientists engaged in the synthesis and development of novel therapeutics based on the versatile pyrrolo[2,3-d]pyrimidine scaffold.
References
-
PubChem. 7H-Pyrrolo(2,3-d)pyrimidine. [Link]
-
Srini Chem. Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. [Link]
-
PubChem. 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-. [Link]
-
MDPI. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. [Link]
-
PubChem. 4'-Chloro-4,7'-bi-7H-pyrrolo[2,3-d]pyrimidine. [Link]
- Google Patents. Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
-
ResearchGate. Synthesis and Biological Evaluation of Pyrrolo[2,3-d]pyrimidine Derivatives as a Novel Class of Antimicrobial and Antiviral Agents. [Link]
-
PubChem. 4-chloro-7H-pyrrolo(2,3-d)pyrimidin-2-amine. [Link]
-
PubChem. 4-Chloro-7-(p-toluenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine. [Link]
-
Pinto, D. C. G. A., & Silva, A. M. S. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. In Structure and Bonding (Vol. 159, pp. 397-457). Springer, Berlin, Heidelberg. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5356682, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. [Link]
Sources
A Senior Application Scientist's Guide to the Biological Evaluation of Novel 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Kinase Inhibitors
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold in Modern Drug Discovery
The 7H-pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for a multitude of biologically active compounds.[1] Its structural resemblance to the purine nucleus allows it to function as a hinge-binding motif for numerous protein kinases, which are critical regulators of cellular processes and frequently implicated in the pathogenesis of cancer and inflammatory diseases. The strategic derivatization of this core structure has led to the development of several blockbuster drugs, including the Janus kinase (JAK) inhibitors Ruxolitinib and Tofacitinib.[2][3]
The 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine intermediate is a particularly versatile starting material for the synthesis of novel kinase inhibitors.[1] The chlorine atom at the 4-position provides a reactive handle for the introduction of various substituents, enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of inhibitory potency and selectivity.[1] This guide provides a comprehensive framework for the biological evaluation of novel derivatives stemming from this scaffold, with a focus on their potential as anticancer agents targeting the JAK-STAT signaling pathway. We will delve into the mechanistic rationale, present detailed experimental protocols for in vitro and in vivo assessment, and offer a comparative analysis against established kinase inhibitors.
Mechanism of Action: Targeting the JAK-STAT Signaling Pathway
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in cytokine and growth factor signaling.[3] Upon ligand binding to their cognate receptors, JAKs are activated and subsequently phosphorylate downstream Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and modulate the transcription of genes involved in cell proliferation, differentiation, and survival. Aberrant activation of the JAK-STAT pathway is a hallmark of various malignancies, particularly hematological cancers and some solid tumors.
Novel this compound derivatives are designed to act as ATP-competitive inhibitors of JAKs. By occupying the ATP-binding pocket of the kinase domain, these compounds prevent the phosphorylation of JAKs and their downstream targets, thereby attenuating the pro-survival signaling cascade and inducing apoptosis in cancer cells.
Caption: Figure 1: The JAK-STAT Signaling Pathway and Point of Inhibition.
In Vitro Biological Evaluation: A Step-by-Step Approach
A rigorous in vitro evaluation is paramount to ascertain the potency, selectivity, and cellular effects of novel compounds. The following protocols are designed to provide a robust and reproducible assessment.
Experimental Workflow for In Vitro Evaluation
Caption: Figure 2: Experimental Workflow for In Vitro Evaluation.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the novel derivatives against the target kinase(s) (e.g., JAK2).
Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. The activity is typically quantified by measuring the phosphorylation of a substrate.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100).
-
Reconstitute purified recombinant JAK2 enzyme in kinase buffer to the desired concentration.
-
Prepare a substrate solution (e.g., a synthetic peptide substrate) in kinase buffer.
-
Prepare an ATP solution in kinase buffer. The concentration should be at or near the Km of the kinase for ATP to ensure accurate IC50 determination.
-
Prepare serial dilutions of the test compounds and a reference inhibitor (e.g., Ruxolitinib) in DMSO, followed by a final dilution in kinase buffer.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the test compound dilutions.
-
Add the JAK2 enzyme to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding the substrate and ATP solution to each well.
-
Incubate the reaction mixture at 30°C for a specified duration (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the amount of phosphorylated substrate. This can be done using various detection methods, such as radiometric assays ([γ-³²P]ATP), fluorescence polarization, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cell Viability Assay (MTT Assay)
Objective: To determine the growth inhibitory (GI50) or cytotoxic (IC50) effects of the novel derivatives on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.
Detailed Protocol:
-
Cell Culture and Plating:
-
Culture cancer cell lines known to have aberrant JAK-STAT signaling (e.g., HEL, K562) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Harvest cells in the exponential growth phase and determine cell viability using a method like trypan blue exclusion.
-
Seed the cells into 96-well plates at a pre-determined optimal density and incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and a reference drug in the appropriate cell culture medium.
-
Remove the old medium from the cell plates and add the medium containing the different concentrations of the compounds.
-
Include a vehicle control (DMSO-treated cells) and a positive control for cell death.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Assay Procedure:
-
After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Carefully remove the medium containing MTT.
-
Add a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.
-
Gently agitate the plates to ensure complete dissolution of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the GI50/IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Western Blot Analysis
Objective: To confirm the on-target activity of the novel derivatives by assessing the phosphorylation status of JAK2 and its downstream target STAT3.
Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.
Detailed Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat cancer cells with the test compounds at concentrations around their IC50 values for a specified time.
-
Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the proteins.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated JAK2 (p-JAK2), total JAK2, phosphorylated STAT3 (p-STAT3), total STAT3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST to remove unbound primary antibodies.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
Analyze the band intensities to determine the relative levels of phosphorylated and total proteins. A decrease in the p-JAK2/total JAK2 and p-STAT3/total STAT3 ratios in compound-treated cells compared to the control indicates target engagement.
-
Comparative Analysis: Benchmarking Against Established Inhibitors
A crucial aspect of evaluating novel compounds is to benchmark their performance against existing therapies. This provides context for their potential clinical utility.
Table 1: Comparative In Vitro Activity of Novel Pyrrolo[2,3-d]pyrimidine Derivatives and Reference Compounds
| Compound | Target Kinase | IC50 (nM) | Cancer Cell Line | GI50/IC50 (µM) | Source |
| Novel Derivative 1 | JAK2 | [Hypothetical Value] | HEL (Erythroleukemia) | [Hypothetical Value] | [Hypothetical Study] |
| Novel Derivative 2 | JAK2 | [Hypothetical Value] | K562 (CML) | [Hypothetical Value] | [Hypothetical Study] |
| Ruxolitinib | JAK1/JAK2 | 3.3 / 2.8 | HEL (Erythroleukemia) | 0.18 | [4] |
| Ruxolitinib | JAK1/JAK2 | 3.3 / 2.8 | K562 (CML) | 20 (48h) | |
| Sunitinib | Multi-kinase | 261 (CDK2) | HepG2 (Hepatocellular Carcinoma) | 29-59 | [5] |
| Novel Derivative 5k | Multi-kinase | 40-204 | HepG2 (Hepatocellular Carcinoma) | 29 | [5] |
Note: Data for novel derivatives are presented as hypothetical values for illustrative purposes. Real experimental data should be substituted. The data for Ruxolitinib and Sunitinib are compiled from different studies and serve as a general reference.
In Vivo Evaluation: Assessing Antitumor Efficacy in Xenograft Models
Promising candidates from in vitro studies should be advanced to in vivo models to assess their antitumor efficacy and tolerability in a more complex biological system.
Experimental Workflow for In Vivo Evaluation
Caption: Figure 3: Experimental Workflow for In Vivo Evaluation.
Establishment of Tumor Xenograft Models
Objective: To establish a reliable in vivo tumor model to test the efficacy of the novel compounds.
Detailed Protocol:
-
Animal Model:
-
Use immunodeficient mice (e.g., NOD-SCID or NSG mice) to prevent rejection of human tumor cells.
-
House the animals in a specific pathogen-free facility and allow them to acclimatize before the experiment.
-
-
Cell Preparation and Implantation:
-
Harvest cancer cells from culture, wash with sterile PBS, and resuspend in a suitable medium or a mixture with Matrigel to enhance tumor take rate.
-
Subcutaneously inject a specific number of viable tumor cells (e.g., 5-10 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable and reach a certain volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Measure tumor dimensions with calipers two to three times a week and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Compound Administration and Efficacy Assessment
Objective: To evaluate the antitumor effect of the novel compounds in the established xenograft model.
Detailed Protocol:
-
Dosing and Treatment Schedule:
-
Administer the test compound and a reference drug (e.g., Ruxolitinib) to the respective treatment groups via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
The control group should receive the vehicle used to formulate the compounds.
-
The dosing regimen (dose and frequency) should be based on prior pharmacokinetic and tolerability studies.
-
-
Monitoring and Endpoint:
-
Monitor tumor growth and the general health of the animals (body weight, behavior, signs of toxicity) throughout the study.
-
The study is typically terminated when tumors in the control group reach a pre-defined maximum size or when significant toxicity is observed in the treatment groups.
-
-
Data Analysis:
-
At the end of the study, euthanize the animals and excise the tumors.
-
Measure the final tumor weight and volume.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Portions of the tumor tissue can be used for pharmacodynamic biomarker analysis (e.g., Western blotting for p-STAT3) to confirm target engagement in vivo.
-
Table 2: Comparative In Vivo Efficacy of a Hypothetical Novel Derivative and Ruxolitinib
| Treatment Group | Dosing Regimen | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | Daily, p.o. | [Hypothetical Value] | - | [Hypothetical Value] |
| Novel Derivative | [Dose], Daily, p.o. | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| Ruxolitinib | [Dose], Daily, p.o. | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
Note: This table presents a template for displaying in vivo efficacy data. Real experimental data should be populated.
Conclusion and Future Directions
The this compound scaffold remains a fertile ground for the discovery of novel kinase inhibitors with significant therapeutic potential. A systematic and rigorous biological evaluation, as outlined in this guide, is essential to identify promising lead candidates and to understand their mechanism of action. By employing a combination of in vitro and in vivo assays and by benchmarking against established drugs, researchers can effectively advance the development of the next generation of targeted therapies for cancer and other diseases driven by aberrant kinase signaling. Future efforts should focus on optimizing the selectivity of these derivatives to minimize off-target effects and on exploring their potential in combination therapies to overcome drug resistance.
References
-
Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Srini Chem. [Link]
-
Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]
-
Ha, Y., et al. (2010). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. ResearchGate. [Link]
- Google Patents. (n.d.). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
-
Bandaru, P. K., et al. (2024). Anticancer drugs containing pyrrolo[2,3-d]pyrimidine pharmacophore. ResearchGate. [Link]
- Google Patents. (n.d.). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
-
The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. [Link]
-
Jetir.org. (n.d.). IN-SILICO APPROACHES FOR RUXOLITINIB DERIVATIVES AS JANUS KINASE INHIBITORS. [Link]
-
Liang, X., et al. (2021). Discovery of Novel Pyrrolo[2,3-d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. Journal of Medicinal Chemistry. [Link]
-
Xu, J., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Khan, I., et al. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. MDPI. [Link]
-
ResearchGate. (n.d.). Anticancer drugs containing pyrrolo[2,3-d]pyrimidine pharmacophore. [Link]
-
Chen, Y., et al. (2023). Methods to study xenografted human cancer in genetically diverse mice. STAR Protocols. [Link]
-
Zhao, X., et al. (2019). Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors. Bioorganic & Medicinal Chemistry. [Link]
-
Peninsula Polymer. (n.d.). Pharmaceutical Intermediate: 4-Methyl-1H-Pyrrolo[2, 3-D]Pyrimidine (CAS 945950-37-8) - Synthesis and Applications. [Link]
-
Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. [Link]
-
Animal Care and Use Committee. (2002). Tumor Study Guidelines in Mice and Rats. [Link]
-
Ruxolitinib. (2024). Comparison of the crystal structures of the JAK1/2 inhibitor ruxolitinib and its hydrate and phosphate. PubMed. [Link]
-
Ha, Y., et al. (2010). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. ResearchGate. [Link]
-
Bio-protocol. (2016). Establishment of Patient-Derived Xenografts in Mice. [Link]
-
Goldberg, F. W., et al. (2021). Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Liang, X., et al. (2021). Discovery of Novel Pyrrolo[2,3-d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. Journal of Medicinal Chemistry. [Link]
-
Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. [Link]
-
Chen, Y., et al. (2022). Design, synthesis, and biological evaluation of novel ruxolitinib and baricitinib analogues for potential use against COVID-19. PubMed Central. [Link]
-
ResearchGate. (n.d.). Cytotoxic effects of ruxolitinib at 24, 48, and 72 h on K-562 ( a ) and NCI-BL 2171 cell lines. [Link]
-
ResearchGate. (2015). MTT Proliferation Assay Protocol. [Link]
-
Al-Salama, Z. T. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. PubMed Central. [Link]
-
American Association for Cancer Research. (2009). Abstract #1796: In vitro and in vivo characterization of the potent and selective JAK2 inhibitor. [Link]
-
National Cancer Institute. (2024). Drug Combo JAKs Up Immunotherapy in Two Clinical Trials. [Link]
-
Ruxolitinib. (n.d.). Ruxolitinib combined with vorinostat suppresses tumor growth and alters metabolic phenotype in hematological diseases. National Institutes of Health. [Link]
-
Sino Biological. (n.d.). Jak-Stat Signaling Pathway. [Link]
-
Kumar, S., et al. (2021). Computer aided designing of novel pyrrolopyridine derivatives as JAK1 inhibitors. PubMed Central. [Link]
Sources
- 1. This compound|CAS 90057-08-2 [benchchem.com]
- 2. CN110386936B - Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. animalcare.jhu.edu [animalcare.jhu.edu]
The Ascendancy of the 7-Deazapurine Scaffold: A Comparative Guide to the Structure-Activity Relationship of 4-Chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine Analogs in Kinase Inhibition
Introduction: The Privileged Pyrrolo[2,3-d]pyrimidine Core in Modern Drug Discovery
The 7H-pyrrolo[2,3-d]pyrimidine, a 7-deazapurine scaffold, has emerged as a cornerstone in medicinal chemistry, particularly in the design of targeted therapies.[1] Its structural resemblance to adenine allows it to function as a versatile ATP-competitive inhibitor, targeting the hinge region of various protein kinases.[2] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of analogs derived from a key intermediate, 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine. We will explore how modifications to this core structure influence inhibitory potency and selectivity against critical oncological and inflammatory kinase targets, supported by experimental data and detailed protocols for researchers in the field.
The Strategic Importance of the this compound Intermediate
The this compound scaffold is a highly valuable starting material in the synthesis of a diverse library of kinase inhibitors. The chlorine atom at the 4-position serves as a reactive handle for nucleophilic substitution, allowing for the introduction of various amine-containing moieties.[3] This versatility is crucial for exploring the chemical space and optimizing interactions with the target kinase. Furthermore, the methoxy group at the 2-position can influence the electronic properties and steric interactions within the ATP-binding pocket.
Comparative Analysis of 4-Substituted Analogs: A Journey into Kinase Selectivity and Potency
The primary point of diversification for this scaffold is the C4 position. The introduction of different substituents at this position dramatically influences the inhibitory profile of the resulting compounds. Here, we compare the performance of several key analog classes.
4-Anilino Analogs: Targeting Receptor Tyrosine Kinases
The introduction of an aniline moiety at the 4-position has proven to be a successful strategy for targeting receptor tyrosine kinases (RTKs) such as EGFR and VEGFR.[1][4] The phenyl ring of the aniline can be further substituted to enhance potency and selectivity.
Structure-Activity Relationship:
-
Substitution on the Anilino Ring: The position and nature of substituents on the anilino phenyl ring are critical. Electron-withdrawing groups, such as halogens, can enhance activity. For instance, a 2,4-dichloro substitution on the benzyl amide of a related pyrrolo[2,3-d]pyrimidine series showed a significant increase in selectivity for PKB over PKA.[5]
-
Flexibility of the Linker: The nature of the linker between the pyrrolo[2,3-d]pyrimidine core and the 4-anilino substituent can impact activity. While direct anilino substitution is common, the introduction of a longer, more flexible linker can sometimes be beneficial, though this is highly target-dependent.
Data Summary: 4-Anilino Analogs as Kinase Inhibitors
| Compound ID | Target Kinase | R Group (at 4-position) | IC50 (nM) | Reference |
| 12i | EGFR (T790M mutant) | Substituted anilino | 0.21 | [6] |
| 12i | EGFR (wild-type) | Substituted anilino | 22 | [6] |
| 5k | EGFR | (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-(4-fluorobenzylidene)benzohydrazide | 79 | [4] |
| 5k | Her2 | (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-(4-fluorobenzylidene)benzohydrazide | 40 | [4] |
| 5k | VEGFR2 | (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-(4-fluorobenzylidene)benzohydrazide | 136 | [4] |
| 27 | Mer | 7-aryl-2-anilino | 2 | [7] |
| 27 | Axl | 7-aryl-2-anilino | 16 | [7] |
Experimental Workflow: Synthesis of 4-Anilino-pyrrolo[2,3-d]pyrimidine Analogs
Caption: General synthetic workflow for 4-anilino analogs.
4-Amino and 4-Hydrazinyl Analogs: Probing the ATP-Binding Site
Simpler substitutions at the C4 position, such as amino and hydrazinyl groups, also yield potent kinase inhibitors. These smaller, more flexible groups can form crucial hydrogen bonds within the ATP-binding pocket.
Structure-Activity Relationship:
-
Hydrazinyl Linker: A hydrazinyl linker can serve as a versatile scaffold to introduce further diversity. A series of pyrrolo[2,3-d]pyrimidine-phenylamide hybrids with a hydrazinyl linker were found to be potent JAK2 inhibitors.[8]
-
Piperidine Substituents: The introduction of a piperidine ring at the 4-amino position has been explored for inhibiting Protein Kinase B (Akt). The substituents on the piperidine ring play a key role in determining potency and selectivity.[5]
Data Summary: 4-Amino and 4-Hydrazinyl Analogs as Kinase Inhibitors
| Compound ID | Target Kinase | R Group (at 4-position) | IC50 (nM) | Reference |
| 8m | JAK1 | Hydrazinyl-containing moiety | 0.16 | [9] |
| 8o | JAK1 | Hydrazinyl-containing moiety | 0.3 | [9] |
| 16c | JAK2 | Phenylamide hybrid | 6 | [8] |
| 5n | PAK4 | Substituted amino | 2.7 | [10] |
| 5o | PAK4 | Substituted amino | 20.2 | [10] |
The Influence of Modifications at Other Positions
While the C4 position is the primary site for diversification, modifications at the C2 and N7 positions also play a crucial role in fine-tuning the activity of these analogs.
-
C2 Position: The 2-methoxy group is a common feature in many potent inhibitors. Its replacement with other small alkoxy groups, such as ethoxy, has been shown to yield potent LRRK2 inhibitors.[11]
-
N7 Position: The pyrrole nitrogen at the N7 position can be substituted to modulate the physicochemical properties and target interactions of the molecule. For example, the introduction of a (N-acetylpiperidin-4-yl)methyl group at N7, in combination with a methoxy- or ethoxy-naphthyl group at C5, resulted in active compounds against PfCDPK1 and PfCDPK4.[7]
Signaling Pathways Targeted by Pyrrolo[2,3-d]pyrimidine Analogs
The versatility of the this compound scaffold allows for the development of inhibitors targeting a wide range of signaling pathways implicated in cancer and inflammation.
JAK-STAT Signaling Pathway
The Janus kinase (JAK) family of tyrosine kinases plays a critical role in cytokine signaling. Dysregulation of the JAK-STAT pathway is a hallmark of many inflammatory diseases and cancers. Several pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent JAK inhibitors.[8][9][11]
Caption: Inhibition of the JAK-STAT pathway.
EGFR and VEGFR Signaling Pathways
The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are key drivers of tumor growth, proliferation, and angiogenesis.[12] The 4-anilino-pyrrolo[2,3-d]pyrimidine analogs have shown significant promise as inhibitors of these pathways.[4][6]
Caption: Inhibition of EGFR/VEGFR signaling.
Experimental Protocols
General Synthesis of 4-Substituted-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine Analogs
Materials:
-
This compound
-
Appropriate amine or aniline
-
Solvent (e.g., n-butanol, DMF)
-
Base (e.g., DIPEA)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a solution of this compound (1 equivalent) in the chosen solvent, add the desired amine or aniline (1.1-1.5 equivalents) and a base such as diisopropylethylamine (DIPEA) (2-3 equivalents).
-
Heat the reaction mixture to reflux (typically 80-120°C) and monitor the progress by thin-layer chromatography (TLC).[4]
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash with a suitable solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 4-substituted-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine analog.[1]
ADP-Glo™ Kinase Assay for IC50 Determination
This protocol is a general guideline for a competitive kinase inhibition assay using the ADP-Glo™ kinase assay kit.
Materials:
-
Kinase of interest
-
Substrate for the kinase
-
ATP
-
Test compounds (pyrrolo[2,3-d]pyrimidine analogs)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Multiwell plates (e.g., 384-well)
-
Luminometer
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase, its substrate, and ATP in the appropriate kinase buffer.
-
Add varying concentrations of the test compound to the wells of a multiwell plate.
-
Initiate the kinase reaction by adding the kinase reaction mixture to the wells.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.[2]
-
-
ADP to ATP Conversion and Signal Generation:
-
Add the Kinase Detection Reagent to each well to convert the ADP generated during the kinase reaction back to ATP and to provide the luciferase and luciferin for the detection reaction.
-
Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[2]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the activity of the kinase.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Conclusion and Future Perspectives
The this compound scaffold is a remarkably versatile platform for the design of potent and selective kinase inhibitors. The structure-activity relationships discussed in this guide highlight the critical role of the C4 substituent in determining the inhibitory profile of these analogs. By strategically modifying this position, researchers can develop compounds that target a wide range of kinases implicated in various diseases. Future efforts in this area will likely focus on the development of even more selective inhibitors with improved pharmacokinetic properties, as well as the exploration of novel substitutions at other positions of the pyrrolo[2,3-d]pyrimidine core to further refine their therapeutic potential.
References
-
[Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][3][7]benzothiazole Derivatives via Microwave-Assisted Synthesis]([Link])
Sources
- 1. mdpi.com [mdpi.com]
- 2. promega.com [promega.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sci-hub.box [sci-hub.box]
- 7. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amines as potent, selective and orally bioavailable LRRK2 inhibitors [pubmed.ncbi.nlm.nih.gov]
- 10. ADP-Glo™ Kinase Assay Protocol [promega.com.cn]
- 11. bmglabtech.com [bmglabtech.com]
- 12. promega.com [promega.com]
A Comparative Guide to the Synthetic Routes of 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine: A Medicinal Chemistry Keystone
In the landscape of modern drug discovery, the 7-deazapurine scaffold, particularly the pyrrolo[2,3-d]pyrimidine core, has emerged as a privileged structure. Its prevalence in numerous biologically active molecules, most notably as a cornerstone for kinase inhibitors, underscores the critical importance of efficient and scalable synthetic access to its derivatives.[1] Among these, 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine stands out as a pivotal intermediate, offering a versatile platform for the synthesis of a multitude of therapeutic agents. This guide provides a comparative analysis of two prominent synthetic routes to this key building block, offering in-depth technical insights, experimental protocols, and a critical evaluation of their respective merits and demerits to aid researchers in their synthetic strategy.
The Strategic Importance of this compound
The strategic value of this compound lies in the differential reactivity of its two electrophilic centers. The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution (SNAr), providing a convenient handle for the introduction of various amine, alcohol, and thiol moieties. This reactivity is central to the construction of diverse compound libraries for structure-activity relationship (SAR) studies. The methoxy group at the 2-position, being less reactive, often remains as a key pharmacophoric element or can be further manipulated under more forcing conditions. This nuanced reactivity profile makes it an invaluable precursor in the synthesis of targeted therapies.
This guide will dissect two distinct synthetic strategies for the preparation of this vital intermediate:
-
Route 1: The "Late-Stage Methoxylation" Approach , commencing with the readily accessible 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.
-
Route 2: The "Early-Stage Methoxylation" Approach , which introduces the methoxy group at the pyrimidine stage before the pyrrole ring formation.
Route 1: Late-Stage Selective Methoxylation
This synthetic pathway hinges on the initial construction of the 2,4-dichlorinated pyrrolo[2,3-d]pyrimidine core, followed by a regioselective methoxylation reaction. This approach is attractive due to the commercial availability and established syntheses of the dichloro intermediate.
Synthetic Workflow for Route 1
Caption: Synthetic pathway for Route 1.
In-Depth Analysis and Experimental Protocols
Step 1: Synthesis of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
The synthesis of the key intermediate, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, is typically achieved through the chlorination of the corresponding dione precursor.
-
Causality of Experimental Choices: The use of phosphorus oxychloride (POCl₃) is a standard and effective method for converting hydroxyl groups on pyrimidine rings to chlorine atoms. The addition of a high-boiling tertiary amine, such as N,N-diisopropylethylamine, acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product and preventing potential side reactions. The high reaction temperature is necessary to overcome the activation energy for the double chlorination.
-
Self-Validating System: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed. The product's identity and purity are confirmed by melting point, NMR spectroscopy, and mass spectrometry.
Experimental Protocol: Synthesis of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
-
To a stirred suspension of 7H-pyrrolo[2,3-d]pyrimidine-2,4(1H,3H)-dione (1.0 eq) in phosphorus oxychloride (10.0 eq) is added N,N-diisopropylethylamine (2.2 eq).
-
The reaction mixture is heated to 180°C and stirred for 4 hours under a nitrogen atmosphere.
-
After cooling to room temperature, the excess phosphorus oxychloride is removed under reduced pressure.
-
The residue is carefully quenched with ice-water and the resulting precipitate is collected by filtration.
-
The solid is washed with water and dried under vacuum to afford 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.
Step 2: Selective Methoxylation at the C2-Position
The critical step in this route is the regioselective displacement of one chlorine atom. While nucleophilic aromatic substitution on 2,4-dichloropyrimidines generally favors the more reactive C4 position, careful control of reaction conditions can achieve selectivity for the C2 position.
-
Causality of Experimental Choices: The inherent electronic properties of the pyrrolo[2,3-d]pyrimidine ring system make the C4 position more electron-deficient and thus more susceptible to nucleophilic attack. However, the use of a sterically undemanding nucleophile like sodium methoxide in a protic solvent such as methanol at room temperature can favor the formation of the thermodynamically more stable 2-methoxy product. The reaction is typically run at or below room temperature to minimize the formation of the undesired 4-methoxy isomer and the disubstituted product.
-
Self-Validating System: The reaction can be monitored by HPLC to track the formation of the desired product and any byproducts. The regiochemistry of the product must be unequivocally confirmed by 2D NMR techniques (such as HMBC and NOESY) to differentiate between the C2 and C4 isomers.
Experimental Protocol: Synthesis of this compound
-
To a solution of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous methanol is added a solution of sodium methoxide in methanol (1.0-1.2 eq) dropwise at 0°C.
-
The reaction mixture is stirred at room temperature for 2-4 hours, while monitoring the progress by TLC or HPLC.
-
Upon completion, the reaction is quenched by the addition of water.
-
The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Route 2: Early-Stage Methoxylation and Late-Stage Chlorination
This alternative strategy introduces the 2-methoxy group at an earlier stage, starting from a suitably substituted pyrimidine, followed by the construction of the pyrrole ring and a final selective chlorination at the 4-position.
Synthetic Workflow for Route 2
Caption: Synthetic pathway for Route 2.
In-Depth Analysis and Experimental Protocols
Step 1: Synthesis of 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidin-4-ol
This key intermediate is constructed by forming the pyrrole ring onto a pre-existing 2-methoxypyrimidine core. A common method involves the condensation of a 4-amino-5-substituted-2-methoxypyrimidine with a suitable three-carbon synthon.
-
Causality of Experimental Choices: The choice of starting materials and reaction conditions for the pyrrole ring formation can vary. A common approach involves the reaction of a 4-amino-5-(dihaloethyl)pyrimidine with a base to induce cyclization. Alternatively, a Fischer indole-type synthesis can be employed. The specific conditions will depend on the nature of the substituents on the pyrimidine ring.
-
Self-Validating System: The formation of the bicyclic product can be confirmed by spectroscopic methods (NMR, IR, MS). The disappearance of the starting pyrimidine signals and the appearance of new signals corresponding to the pyrrole ring protons and carbons in the NMR spectrum are indicative of a successful cyclization.
Experimental Protocol: Synthesis of 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidin-4-ol (Illustrative)
-
A solution of 4-amino-5-(2,2-diethoxyethyl)-2-methoxypyrimidine (1.0 eq) in a mixture of acetic acid and water is heated at reflux for several hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The solid is washed with water and dried to give 2-methoxy-7H-pyrrolo[2,3-d]pyrimidin-4-ol.
Step 2: Selective Chlorination at the C4-Position
The final step involves the conversion of the 4-hydroxyl group to a chlorine atom.
-
Causality of Experimental Choices: Similar to Route 1, phosphorus oxychloride is the reagent of choice for this transformation. The reaction is typically carried out at elevated temperatures to ensure complete conversion. The absence of a hydroxyl group at the 2-position simplifies the reaction, as only the C4-hydroxyl group is present to react.
-
Self-Validating System: The conversion can be monitored by the disappearance of the starting material and the appearance of the product spot on a TLC plate. The final product is characterized by its melting point and spectroscopic data, which should match that of the compound prepared via Route 1.
Experimental Protocol: Synthesis of this compound
-
A mixture of 2-methoxy-7H-pyrrolo[2,3-d]pyrimidin-4-ol (1.0 eq) in phosphorus oxychloride (5.0-10.0 eq) is heated at reflux for 2-4 hours.
-
The excess phosphorus oxychloride is removed by distillation under reduced pressure.
-
The residue is carefully poured onto crushed ice with stirring.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
Comparative Analysis of Synthetic Routes
| Feature | Route 1: Late-Stage Methoxylation | Route 2: Early-Stage Methoxylation |
| Starting Materials | Readily available pyrrolo[2,3-d]pyrimidine-2,4-dione. | Requires synthesis of a specific 2-methoxypyrimidine precursor. |
| Key Challenge | Achieving high regioselectivity in the methoxylation of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. | The multi-step synthesis of the 2-methoxypyrimidine starting material can be lengthy. |
| Potential Byproducts | Isomeric 2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine and di-methoxylated product. | Impurities from the pyrrole ring formation and incomplete chlorination. |
| Overall Yield | Moderate to good, highly dependent on the selectivity of the methoxylation step. | Can be good, but the overall yield is the product of multiple steps. |
| Scalability | Potentially challenging to control selectivity on a large scale. | Generally more straightforward to scale up as the key transformations are often robust. |
| Safety Considerations | Use of phosphorus oxychloride at high temperatures requires careful handling. | Use of phosphorus oxychloride. |
Conclusion and Future Perspectives
Both synthetic routes presented offer viable pathways to the valuable intermediate, this compound.
Route 1 is attractive due to its convergence and the use of a common, commercially available starting material. However, the critical challenge of achieving high regioselectivity during the methoxylation step can impact the overall efficiency and purification costs, particularly on a larger scale. Further optimization of the reaction conditions for selective C2-methoxylation, potentially through the use of specific catalysts or protecting group strategies, could enhance the industrial applicability of this route.
Route 2 , while potentially longer in terms of the number of steps, offers better control over the introduction of the methoxy group. The key transformations are generally robust and scalable, which can be a significant advantage in a process chemistry setting. The development of more efficient methods for the synthesis of the initial 2-methoxypyrimidine precursors would further improve the overall attractiveness of this approach.
Ultimately, the choice of synthetic route will depend on the specific requirements of the research or development program, including the scale of the synthesis, the availability of starting materials, and the desired purity of the final product. As the demand for novel kinase inhibitors and other therapeutic agents based on the pyrrolo[2,3-d]pyrimidine scaffold continues to grow, the development of even more efficient, cost-effective, and sustainable synthetic methodologies will remain a key area of research in the field of medicinal and process chemistry.
References
- Google Patents. Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
-
MDPI. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. [Link]
-
Exploring 2,4-Dichloro-7H-pyrrolo (2,3-d)pyrimidine: A Key Intermediate in Pharmaceutical Synthesis. [Link]
- Google Patents. Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine.
-
National Center for Biotechnology Information. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. [Link]
-
Patsnap. Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine. [Link]
-
PubChem. 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. [Link]
-
ACS Publications. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. [Link]
-
MDPI. Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. [Link]
-
National Center for Biotechnology Information. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. [Link]
-
National Center for Biotechnology Information. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]
-
ResearchGate. Pyrrolo[2,3- d ]pyrimidine and Pyrazolo[3,4- d ]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. [Link]
- Google Patents. Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
Sources
Assessing the Selectivity of 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine-based Inhibitors: A Comparative Guide
The pursuit of highly selective kinase inhibitors is a cornerstone of modern drug discovery, aiming to maximize therapeutic efficacy while minimizing off-target effects. The 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, serving as the foundation for a multitude of potent kinase inhibitors. Its structural resemblance to adenine allows for competitive binding to the ATP-binding sites of various kinases.[1] This guide provides a comprehensive comparison of the selectivity of inhibitors derived from this scaffold against key oncogenic and inflammatory targets, alongside alternative inhibitors. We will delve into the experimental methodologies crucial for accurately assessing inhibitor selectivity and explore the signaling pathways governed by these kinases.
The Criticality of Kinase Inhibitor Selectivity
Kinase inhibitors have revolutionized the treatment of numerous diseases, particularly cancer. However, the high degree of homology within the human kinome presents a significant challenge in developing truly selective inhibitors. Off-target inhibition can lead to a range of adverse effects and toxicities. Therefore, a thorough understanding of an inhibitor's selectivity profile across the kinome is paramount for its clinical translation. This guide will focus on inhibitors targeting Janus Kinases (JAKs), 3-Phosphoinositide-Dependent Kinase 1 (PDK1), and the Rearranged during Transfection (RET) tyrosine kinase, all of which have been pursued with pyrrolo[2,3-d]pyrimidine-based compounds.
Comparative Selectivity Profiles
The selectivity of a kinase inhibitor is typically quantified by determining its half-maximal inhibitory concentration (IC50) against a panel of kinases. A lower IC50 value indicates higher potency. The following tables present a comparative analysis of the selectivity of representative pyrrolo[2,3-d]pyrimidine-based inhibitors and their alternatives.
Janus Kinase (JAK) Inhibitors
The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which regulates immune responses and hematopoiesis.[2] Dysregulation of this pathway is implicated in autoimmune diseases and myeloproliferative neoplasms. Tofacitinib and Ruxolitinib are prominent examples of JAK inhibitors based on the pyrrolo[2,3-d]pyrimidine scaffold.
| Inhibitor | Scaffold | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Selectivity Notes |
| Tofacitinib | Pyrrolo[2,3-d]pyrimidine | 1 | 20 | 112 | 344 | Primarily inhibits JAK1 and JAK3.[3][4] |
| Ruxolitinib | Pyrrolo[2,3-d]pyrimidine | 3.3 | 2.8 | 428 | 19 | Potent inhibitor of JAK1 and JAK2.[5] |
| Baricitinib | Pyrrolo[2,3-d]pyrimidine | 5.9 | 5.7 | >400 | 53 | Potent inhibitor of JAK1 and JAK2. |
| Upadacitinib | - | 47 | 120 | >5000 | 2200 | Selective for JAK1 over other JAK isoforms.[2] |
| Filgotinib | - | 10 | 28 | 810 | 116 | Selective for JAK1. |
3-Phosphoinositide-Dependent Kinase 1 (PDK1) Inhibitors
| Inhibitor | Scaffold | PDK1 IC50 (nM) | Selectivity Notes |
| BX795 | - | 6 | Also a potent inhibitor of TBK1 and IKKε.[7][8] |
| GSK2334470 | Aminoindazole | 0.5-10 | Highly selective for PDK1 against a panel of over 280 kinases.[3][9][10][11][12] |
| PHT-427 | - | 5200 (Ki) | Dual inhibitor of AKT and PDK1 PH domains.[4][13][14] |
Rearranged during Transfection (RET) Kinase Inhibitors
The RET proto-oncogene encodes a receptor tyrosine kinase that plays a vital role in neural development. Activating mutations and fusions in RET are oncogenic drivers in various cancers, including thyroid and lung cancer.[15] Several pyrrolo[2,3-d]pyrimidine-based RET inhibitors have been developed.
| Inhibitor | Scaffold | RET IC50 (nM) | KDR (VEGFR2) IC50 (nM) | Selectivity Notes |
| A pyrrolo[2,3-d]pyrimidine derivative | Pyrrolo[2,3-d]pyrimidine | 6.8 | >10000 | Highly selective for RET over KDR. |
| Vandetanib | Quinazoline | 100 | 40 | Multi-kinase inhibitor targeting RET, VEGFRs, and EGFR.[2] |
| Cabozantinib | Quinoline | 4.6 | 0.035 | Multi-kinase inhibitor targeting MET, VEGFRs, and RET.[2] |
| Selpercatinib | - | <10 | >1000 | Highly selective RET inhibitor.[2][16] |
| Pralsetinib | - | <10 | >1000 | Highly selective RET inhibitor.[2] |
Experimental Methodologies for Assessing Selectivity
Accurate and robust assessment of inhibitor selectivity is crucial. The following are detailed protocols for key in vitro and cellular assays.
In Vitro Kinase Profiling: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Protocol:
-
Kinase Reaction Setup:
-
Prepare a reaction mixture containing the kinase of interest, its specific substrate, ATP, and the test inhibitor at various concentrations in a 384-well plate.
-
Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[8]
-
-
ADP to ATP Conversion and Signal Generation:
-
Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP.
-
The newly synthesized ATP is then used by a luciferase to generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.[8]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Workflow of the ADP-Glo™ Kinase Assay.
Target Engagement in Cells: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method to assess target engagement of a compound in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.[17]
Protocol:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with the test inhibitor at various concentrations or a vehicle control.
-
Incubate for a sufficient time to allow the compound to enter the cells and bind to its target.
-
-
Thermal Challenge:
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes).[18] This creates a melt curve.
-
Cool the samples back to room temperature.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells to release the intracellular proteins. This can be achieved through freeze-thaw cycles or by adding a lysis buffer.[1][18]
-
Centrifuge the lysates to separate the soluble (folded) proteins from the precipitated (unfolded) proteins.
-
Collect the supernatant containing the soluble proteins.
-
-
Detection and Analysis:
-
Quantify the amount of the target protein remaining in the soluble fraction at each temperature point using a specific antibody-based method such as Western blotting, ELISA, or proximity ligation assay.
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is denatured. A shift in the Tm in the presence of the inhibitor indicates target engagement.
-
Workflow of the Cellular Thermal Shift Assay (CETSA®).
Biophysical Assessment of Binding: Differential Scanning Fluorimetry (DSF)
DSF, also known as a thermal shift assay, measures the change in the thermal denaturation temperature of a protein upon ligand binding. This provides a direct biophysical confirmation of interaction.
Protocol:
-
Reaction Setup:
-
In a 96-well or 384-well PCR plate, prepare a reaction mixture containing the purified target kinase, a fluorescent dye (e.g., SYPRO Orange), and the test inhibitor at various concentrations.
-
The dye fluoresces when it binds to hydrophobic regions of the protein that become exposed upon unfolding.
-
-
Thermal Denaturation:
-
Place the plate in a real-time PCR instrument.
-
Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) and measure the fluorescence at each temperature increment.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature to generate a melting curve.
-
The midpoint of the transition, the melting temperature (Tm), is determined from the peak of the first derivative of the curve.
-
A positive shift in the Tm (ΔTm) in the presence of the inhibitor indicates that the inhibitor stabilizes the protein, confirming binding.
-
Signaling Pathway Overview
A thorough understanding of the signaling pathways in which the target kinases operate is essential for interpreting the cellular consequences of their inhibition.
JAK-STAT Signaling Pathway
The JAK-STAT pathway is a primary route for signal transduction from cytokine and growth factor receptors to the nucleus, where it modulates gene expression.
Simplified JAK-STAT Signaling Pathway.
PI3K/PDK1/AKT Signaling Pathway
The PI3K/PDK1/AKT pathway is a central signaling cascade that responds to growth factors and regulates a wide array of cellular processes.[19]
Simplified PI3K/PDK1/AKT Signaling Pathway.
RET Signaling Pathway
The RET signaling pathway is initiated by the binding of glial cell line-derived neurotrophic factor (GDNF) family ligands and their co-receptors, leading to the activation of multiple downstream cascades.[15]
Simplified RET Signaling Pathway.
Conclusion
The this compound scaffold remains a highly valuable starting point for the design of potent kinase inhibitors. However, as this guide illustrates, achieving a high degree of selectivity is a nuanced challenge that requires rigorous experimental validation. By employing a combination of in vitro biochemical assays, cellular target engagement studies, and biophysical methods, researchers can build a comprehensive understanding of an inhibitor's selectivity profile. This knowledge is critical for advancing the most promising candidates into clinical development and ultimately delivering safer and more effective targeted therapies to patients.
References
-
GSK2334470: A potent and highly selective inhibitor of PDK1. (n.d.). In American Association for Cancer Research. Retrieved from [Link]
- Najafov, A., et al. (2011). Characterization of GSK2334470, a novel and highly specific inhibitor of PDK1. Biochemical Journal, 433(2), 357-369.
- Traer, E., et al. (2021). JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib.
- Chen, Y., et al. (2018). PDK1 inhibitor GSK2334470 exerts antitumor activity in multiple myeloma and forms a novel multitargeted combination with dual mTORC1/C2 inhibitor PP242. Cancer Letters, 427, 26-35.
- Feldman, R. I., et al. (2010). Discovery of PDK1 Kinase Inhibitors with a Novel Mechanism of Action by Ultrahigh Throughput Screening. Journal of Biological Chemistry, 285(13), 9683–9693.
- Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1470, 241-255.
- Cabozantinib, Vandetanib, Pralsetinib and Selpercatinib as Treatment for Progressed Medullary Thyroid Cancer with a Main Focus on Hypertension as Adverse Effect. (2023). International Journal of Molecular Sciences, 24(3), 2312.
- Regua, A. T., Najjar, M., & Lo, H.-W. (2022). RET signaling pathway and RET inhibitors in human cancer. Cancers, 14(15), 3639.
- Clark, K., et al. (2009). Use of the Pharmacological Inhibitor BX795 to Study the Regulation and Physiological Roles of TBK1 and IκB Kinase ε. Journal of Biological Chemistry, 284(21), 14136–14146.
- Meuillet, E. J., et al. (2010). Molecular pharmacology and antitumor activity of PHT-427 a novel AKT/PDPK1 pleckstrin homology domain inhibitor. Molecular Cancer Therapeutics, 9(3), 706–717.
-
Schematic diagram of the mechanism of the PI3K/PDK-1/AKT signal transduction pathway. (n.d.). In ResearchGate. Retrieved from [Link]
- Medina, J. R. (2013). Selective 3-phosphoinositide-dependent kinase 1 (PDK1) inhibitors: dissecting the function and pharmacology of PDK1. Journal of Medicinal Chemistry, 56(8), 3045-3057.
- TGF-β Signaling Pathways in the Development of Diabetic Retinopathy. (2024). International Journal of Molecular Sciences, 25(5), 2901.
- Selpercatinib outperforms cabozantinib and vandetanib in RET-mutant medullary thyroid cancer. (2023). Belgian Journal of Medical Oncology, 17(4), 148-150.
- Biondi, R. M., et al. (2002). High resolution crystal structure of the human PDK1 catalytic domain defines the regulatory phosphopeptide docking site. The EMBO Journal, 21(16), 4219–4228.
-
Protein Kinase Inhibitors - Selectivity or Toxicity? (2016). In ResearchGate. Retrieved from [Link]
-
Binding of compounds to PH domains of Akt and PDPK1. (n.d.). In ResearchGate. Retrieved from [Link]
-
RET Signaling Pathway and Ret Inhibitors In Human Cancer. (2022). In DigitalCommons@TMC. Retrieved from [Link]
-
PDK-1 Signaling Pathway. (n.d.). In Creative Diagnostics. Retrieved from [Link]
-
Cellular Thermal Shift Assay (CETSA). (2020, December 2). In News-Medical.Net. Retrieved from [Link]
-
(PDF) Cabozantinib, Vandetanib, Pralsetinib and Selpercatinib as Treatment for Progressed Medullary Thyroid Cancer with a Main Focus on Hypertension as Adverse Effect. (2023). In ResearchGate. Retrieved from [Link]
- Peifer, C., & Alessi, D. R. (2008). Small-molecule inhibitors of PDK1. ChemMedChem, 3(12), 1810–1838.
-
Schematic diagram of the mechanism of the PI3K/PDK-1/AKT signal... (n.d.). In ResearchGate. Retrieved from [Link]
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2021). Bio-protocol, 11(13), e4070.
-
Correlation analysis of target selectivity and side effects of FDA-approved kinase inhibitors. (2021). In ResearchGate. Retrieved from [Link]
- BMP and NODAL paracrine signalling regulate the totipotent-like cell state in embryonic stem cells. (2023). Frontiers in Cell and Developmental Biology, 11, 1269395.
-
Dual PDK1/AKT inhibitor PHT-427 identified through PHuDock platform. (2010, May 10). In BioWorld. Retrieved from [Link]
-
Outline of RET signalling pathways. (n.d.). In ResearchGate. Retrieved from [Link]
- Schlessinger, A., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters, 3(6), 461–466.
- Cabozantinib, Vandetanib, Pralsetinib and Selpercatinib as Treatment for Progressed Medullary Thyroid Cancer with a Main Focus on Hypertension as Adverse Effect. (2023). International Journal of Molecular Sciences, 24(3), 2312.
-
3-phosphoinositide-dependent protein kinase 1. (2023, June 15). In Proteopedia, life in 3D. Retrieved from [Link]
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015). Annual Review of Pharmacology and Toxicology, 56, 449-467.
-
The mechanism of pralsetinib, selpercatinib, cabozantinib, and... (n.d.). In ResearchGate. Retrieved from [Link]
- Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated. (2015). Journal of Medicinal Chemistry, 58(1), 480-491.
-
CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. (2020, August 27). In YouTube. Retrieved from [Link]
- Discovery of PDK1 Kinase Inhibitors with a Novel Mechanism of Action by Ultrahigh Throughput Screening. (2010). Journal of Biological Chemistry, 285(13), 9683-9693.
- Targeting the Uncommon: A Case Report of Osimertinib Response in Advanced NSCLC Patient with Dual EGFR (E701fs and L702fs) Frameshift Deletions. (2024). Current Oncology, 31(1), 55.
-
Study Comparing Selpercatinib, Cabozantinib, and Vandetanib for Patients with Advanced RET-Mutant Medullary Thyroid Cancer. (2025, December 11). In Clinicaltrials.eu. Retrieved from [Link]
- RET signaling pathway and RET inhibitors in human cancer. (2022). Frontiers in Oncology, 12, 965177.
- High resolution crystal structure of the human PDK1 catalytic domain defines the regulatory phosphopeptide docking site. (2002). The EMBO Journal, 21(16), 4219–4228.
Sources
- 1. scispace.com [scispace.com]
- 2. Cabozantinib, Vandetanib, Pralsetinib and Selpercatinib as Treatment for Progressed Medullary Thyroid Cancer with a Main Focus on Hypertension as Adverse Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. apexbt.com [apexbt.com]
- 5. Selective 3-phosphoinositide-dependent kinase 1 (PDK1) inhibitors: dissecting the function and pharmacology of PDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Use of the Pharmacological Inhibitor BX795 to Study the Regulation and Physiological Roles of TBK1 and IκB Kinase ε: A DISTINCT UPSTREAM KINASE MEDIATES SER-172 PHOSPHORYLATION AND ACTIVATION - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. Characterization of GSK2334470, a novel and highly specific inhibitor of PDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PDK1 inhibitor GSK2334470 exerts antitumor activity in multiple myeloma and forms a novel multitargeted combination with dual mTORC1/C2 inhibitor PP242 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. | BioWorld [bioworld.com]
- 14. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selpercatinib outperforms cabozantinib and vandetanib in RET-mutant medullary thyroid cancer - BJMO [bjmo.be]
- 16. researchgate.net [researchgate.net]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. "RET Signaling Pathway and Ret Inhibitors In Human Cancer" by Angelina T Regua, Mariana Najjar et al. [digitalcommons.library.tmc.edu]
The In-Depth Technical Guide to Cross-Reactivity of 4-Chloro-2-Methoxy-7H-Pyrrolo[2,3-d]pyrimidine Derivatives in Kinase Inhibition
A Comparative Analysis for Drug Development Professionals
In the landscape of targeted therapies, the 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure, particularly in the design of potent kinase inhibitors. Its derivatives have shown significant promise in modulating the activity of key kinases implicated in cancer and inflammatory diseases, such as Janus Kinase (JAK) and 3-Phosphoinositide-Dependent Kinase 1 (PDK1).[1] However, the therapeutic success of any kinase inhibitor is intrinsically linked to its selectivity. Off-target effects can lead to unforeseen toxicities and diminish the therapeutic window. This guide provides a comprehensive comparison of the cross-reactivity profiles of this compound derivatives, offering experimental insights and data-driven comparisons to inform drug development strategies.
The Criticality of Cross-Reactivity in Kinase Inhibitor Development
The human kinome consists of over 500 kinases, many of which share structural homology in their ATP-binding pockets. This conservation presents a significant challenge in developing selective inhibitors. While some multi-kinase inhibitors have demonstrated efficacy, a thorough understanding of a compound's selectivity profile is paramount for predicting its biological effects and potential liabilities.[2] Off-target inhibition can lead to a range of adverse events, underscoring the need for rigorous cross-reactivity assessment during preclinical development.[3]
This guide will delve into the methodologies for assessing kinase inhibitor selectivity, present a comparative analysis of hypothetical this compound derivatives, and discuss the structural determinants of their cross-reactivity.
Comparative Analysis of Pyrrolo[2,3-d]pyrimidine Derivatives
To illustrate the impact of structural modifications on selectivity, we will compare three hypothetical derivatives of this compound:
-
Compound A: The core scaffold with a simple amine substitution at the C4 position.
-
Compound B: A derivative with a more complex, sterically hindered side chain at the C4 position, designed to enhance interactions with the target kinase.
-
Compound C: A derivative incorporating a solubilizing group to improve pharmacokinetic properties.
The following table summarizes the inhibitory activity (IC50) of these compounds against their primary target (a hypothetical tyrosine kinase) and a panel of off-target kinases, representing different branches of the kinome.
| Kinase Target | Compound A (IC50, nM) | Compound B (IC50, nM) | Compound C (IC50, nM) | Ruxolitinib (IC50, nM) | Tofacitinib (IC50, nM) |
| Primary Target (e.g., JAK1) | 15 | 5 | 20 | 3.3 | 112 [4] |
| JAK2 | 30 | 50 | 45 | 2.8 | 20[4] |
| JAK3 | 150 | 800 | 200 | >400 | 1[4] |
| TYK2 | 250 | >1000 | 300 | 19 | - |
| PDK1 | 500 | >1000 | 600 | - | - |
| EGFR | >1000 | >1000 | >1000 | - | - |
| RET | 800 | >1000 | 900 | - | - |
| CSF1R | 600 | >1000 | 750 | - | - |
| Aurora A | >1000 | >1000 | >1000 | - | - |
| Aurora B | >1000 | >1000 | >1000 | - | - |
Note: The data for Compounds A, B, and C are hypothetical and for illustrative purposes. The data for Ruxolitinib and Tofacitinib are based on published literature.
From this hypothetical data, we can infer that:
-
Compound B exhibits the highest potency for the primary target but also shows a more selective profile, with significantly reduced activity against other JAK family members and other kinases. This highlights how structural modifications aimed at optimizing on-target interactions can also enhance selectivity.
-
Compound A , with a simpler substitution, displays good potency but broader activity across the JAK family.
-
Compound C , with the addition of a solubilizing group, maintains reasonable potency but shows a slightly broader off-target profile compared to Compound B, suggesting that modifications to improve physicochemical properties must be carefully balanced with their impact on selectivity.
Experimental Protocols for Assessing Cross-Reactivity
A robust assessment of kinase inhibitor cross-reactivity involves a combination of biochemical and cell-based assays.
Biochemical Kinase Profiling
Biochemical assays directly measure the interaction of an inhibitor with a purified kinase. Radiometric assays, such as the ³³P-ATP filter binding assay , are considered the gold standard for their direct measurement of phosphate transfer.[2][3]
Step-by-Step Methodology for Radiometric Kinase Assay:
-
Kinase Reaction Setup: In a 96-well plate, combine the purified kinase, a specific peptide or protein substrate, and the test compound at various concentrations.
-
Initiation of Reaction: Add a solution containing MgCl₂ and γ-³³P-ATP to initiate the phosphorylation reaction. The ATP concentration is typically kept at or near the Km for each kinase to provide a more accurate measure of inhibitor potency.[5]
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Reaction Termination and Substrate Capture: Stop the reaction by adding a solution like phosphoric acid. Spot the reaction mixture onto a phosphocellulose filter membrane which captures the phosphorylated substrate.
-
Washing: Wash the filter membranes extensively to remove unincorporated γ-³³P-ATP.
-
Detection: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
An alternative, non-radioactive method is the ADP-Glo™ Kinase Assay , which measures the amount of ADP produced during the kinase reaction.[1][3]
Workflow for a Large-Scale Kinase Panel Screen:
Caption: General workflow for a cell-based kinase inhibition assay.
Structural Basis of Selectivity and Off-Target Effects
The selectivity of this compound derivatives is dictated by the specific interactions they form within the ATP-binding pocket of their target kinases.
On-Target vs. Off-Target Binding:
Caption: On- and off-target kinase binding comparison.
Key structural features of the pyrrolo[2,3-d]pyrimidine scaffold that influence selectivity include:
-
The Pyrrolo[2,3-d]pyrimidine Core: This 7-deazapurine analog mimics the adenine core of ATP, enabling it to bind to the hinge region of the kinase domain.
-
The C4-Substituent: The nature of the substituent at the C4 position is a critical determinant of selectivity. Bulky and appropriately functionalized groups can exploit unique features of the target kinase's active site, such as the "gatekeeper" residue, to enhance affinity and selectivity.
-
The C2-Methoxy Group: This group can influence the electronic properties of the pyrimidine ring and may form specific interactions within the ATP-binding pocket, contributing to the overall binding affinity and selectivity profile.
Conclusion and Future Directions
The this compound scaffold is a versatile starting point for the development of potent and selective kinase inhibitors. A comprehensive understanding of the cross-reactivity profile of its derivatives is essential for advancing the most promising candidates into clinical development. This guide has outlined the key experimental approaches for assessing kinase inhibitor selectivity and provided a framework for comparing the cross-reactivity of different derivatives.
Future efforts in this area should focus on integrating computational approaches, such as molecular docking and dynamics simulations, with experimental screening to predict and rationalize the selectivity of novel derivatives. Furthermore, a deeper understanding of the structural features that govern kinase-inhibitor interactions will enable the design of next-generation inhibitors with improved potency and selectivity, ultimately leading to safer and more effective targeted therapies.
References
-
Reaction Biology. KINASE PROFILING & SCREENING. [Link]
-
BMG LABTECH. Kinase assays. [Link]
-
BPS Bioscience. Kinase Screening and Profiling Services. [Link]
-
Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]
-
News-Medical.net. Accelerating kinase drug discovery with validated kinase activity assay kits. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. tofacitinib. [Link]
-
Miljković, F., & Bajorath, J. (2018). Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data. Molecular informatics, 37(9-10), e1800024. [Link]
-
Kumar, A., et al. (2021). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. European journal of medicinal chemistry, 225, 113778. [Link]
-
Chen, Y., et al. (2015). PDK1 inhibitor GSK2334470 exerts antitumor activity in multiple myeloma and forms a novel multitargeted combination with dual mTORC1/C2 inhibitor PP242. Oncotarget, 6(20), 18339–18351. [Link]
-
Heine, A., et al. (2013). Ruxolitinib targets DCs: for better or worse?. Blood, 122(7), 1088–1089. [Link]
-
O'Shea, J. J., et al. (2013). Jakinibs: a new class of kinase inhibitors in cancer and autoimmune disease. Postgraduate medical journal, 89(1052), 343–349. [Link]
-
Reaction Biology. Spotlight: Cell-based kinase assay formats. [Link]
-
Cancer Research. Abstract LB-116: GSK2334470: A potent and highly selective inhibitor of PDK1. [Link]
-
Jitonnom, J., et al. (2020). Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases. ACS omega, 5(2), 1035–1044. [Link]
-
Najjar, F., & Al-Sanea, M. M. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals, 16(9), 1309. [Link]
-
Bamias, A. T., et al. (2021). Ruxolitinib in combination with chemotherapy for patients with relapsed or refractory small-cell lung cancer: a phase 2, open-label, multicentre study. British journal of cancer, 124(1), 103–109. [Link]
-
Al-Ali, H., et al. (2021). Analysis of adverse events with ruxolitinib using real-world datasets and drug-interaction networks. Scientific reports, 11(1), 10731. [Link]
-
Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. The Biochemical journal, 408(3), 297–315. [Link]
-
Liang, X., et al. (2022). Discovery of Pyrrolo[2,3-d]pyrimidine derivatives as potent and selective colony stimulating factor 1 receptor kinase inhibitors. European journal of medicinal chemistry, 243, 114782. [Link]
-
Traxler, P., et al. (2001). Pyrrolo[2,3-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. Journal of medicinal chemistry, 44(22), 3633–3641. [Link]
-
ClinicalTrials.gov. Open-label Trial of Tofacitinib in Cutaneous Sarcoidosis and Granuloma Annulare. [Link]
-
OncLive. WJ01024 Is Safe, Drives Durable Spleen Responses in R/R Myelofibrosis. [Link]
-
Pharmaceutical Technology. Opna Bio's OPN-2853 secures FDA's orphan drug status for myelofibrosis. [Link]
Sources
The 7-Deazapurine Scaffold: A Comparative Guide to the Bioactivity of 4-Chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine and Its Analogs in Kinase Inhibition
Introduction: The Privileged Scaffold of 7-Deazapurines in Modern Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The 7H-pyrrolo[2,3-d]pyrimidine, a 7-deazapurine analog, stands out as one such "privileged scaffold." Its structural resemblance to the endogenous purine bases allows it to interact with a wide array of biological targets, particularly protein kinases, which play a pivotal role in cellular signaling and are frequently dysregulated in diseases such as cancer and inflammatory disorders.[1] The core structure of 7H-pyrrolo[2,3-d]pyrimidine is found in several natural nucleoside antibiotics, further highlighting its biological relevance.[1]
This guide focuses on a key derivative of this scaffold: 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine. This compound serves as a versatile synthetic intermediate, with the chlorine atom at the 4-position providing a reactive handle for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships (SAR).[1] While primarily utilized as a building block for more complex molecules, understanding the intrinsic bioactivity of this core structure and comparing it to its more elaborate derivatives is crucial for rational drug design. This guide will provide a comparative analysis of the bioactivity of this compound and its analogs, with a focus on their inhibitory activity against various protein kinases implicated in human diseases.
The Central Role of Kinase Inhibition in Therapeutics
Protein kinases are a large family of enzymes that catalyze the phosphorylation of proteins, a fundamental mechanism for regulating a vast number of cellular processes, including cell growth, differentiation, and apoptosis. The aberrant activity of specific kinases is a hallmark of many diseases. Consequently, kinase inhibitors have become a major class of targeted therapies. The 7H-pyrrolo[2,3-d]pyrimidine scaffold has proven to be a particularly fruitful starting point for the design of potent and selective kinase inhibitors.
Comparative Bioactivity Analysis: From a Simple Scaffold to Potent Inhibitors
While this compound is predominantly a synthetic intermediate, its derivatives have demonstrated significant inhibitory activity against a range of kinases. The following sections and tables will compare the bioactivity of various analogs derived from this core structure.
Targeting the Janus Kinase (JAK) Family
The JAK-STAT signaling pathway is a critical regulator of the immune response, and its dysregulation is implicated in autoimmune diseases and cancer.[1] The 7H-pyrrolo[2,3-d]pyrimidine core is a key feature of several approved JAK inhibitors.
Experimental Data Summary: Inhibition of JAK Kinases
| Compound/Analog | Target Kinase | IC50 (nM) | Cell Line | Cellular Activity/Notes | Reference |
| Ruxolitinib | JAK1/JAK2 | 3.3/2.8 | - | Approved for myelofibrosis and polycythemia vera. | [2] |
| Tofacitinib | JAK1/JAK3 | 1/112 | - | Approved for rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis. | [2] |
Broadening the Spectrum: Inhibition of Other Kinase Families
The versatility of the 7H-pyrrolo[2,3-d]pyrimidine scaffold extends beyond JAK kinases, with derivatives showing potent inhibition of other key kinase targets in oncology and immunology.
Experimental Data Summary: Inhibition of Various Kinases
| Compound/Analog | Target Kinase | IC50 (nM) | Cell Line | Cellular Activity/Notes | Reference |
| Compound 5k | EGFR | 40 | HepG2 | Cytotoxic effects with IC50 values ranging from 29 to 59 µM against four different cancer cell lines. | [3] |
| Her2 | 112 | HepG2 | Induces cell cycle arrest and apoptosis. | [3] | |
| VEGFR2 | 85 | HepG2 | - | [3] | |
| CDK2 | 204 | HepG2 | - | [3] | |
| Compound 5n | PAK4 | 2.7 | MV4-11 | Potent cellular activity with an IC50 of 7.8 nM. | [4] |
| Compound 5o | PAK4 | 20.2 | MV4-11 | Potent cellular activity with an IC50 of 38.3 nM. | [4] |
Structure-Activity Relationship (SAR) Insights
The accumulated data from various studies on 7H-pyrrolo[2,3-d]pyrimidine derivatives allow for the deduction of key structure-activity relationships:
-
Substitution at the 4-position: The chlorine atom at the C4 position is a critical reactive site for introducing various amine-containing side chains. The nature of this substituent significantly influences both the potency and selectivity of the resulting inhibitor.
-
Modifications at the 2-position: While this guide focuses on the 2-methoxy analog, modifications at this position can also modulate activity.
-
Substitution on the Pyrrole Nitrogen (N7): Alkylation or arylation at the N7 position can impact the physicochemical properties and biological activity of the compounds.
Experimental Methodologies: A Foundation for Reliable Data
The bioactivity data presented in this guide are derived from rigorous experimental assays. Understanding the principles behind these methods is essential for interpreting the results and designing further experiments.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Protocol: Radioactive Kinase Assay
-
Reaction Setup: Prepare a reaction mixture in a total volume of 15 µL containing 25 mM Tris-HCl (pH 7.0), 10 mM MgCl₂, 100 µM EDTA, and 0.4 pmol [γ-³²P]-ATP.
-
Substrate and ATP: Add the protein substrate (e.g., α-casein) to a final concentration of 10 µM and ATP at a concentration equal to its Km value for the specific kinase.
-
Enzyme and Inhibitor: Add the purified kinase (e.g., 7-70 nM) and varying concentrations of the test compound (inhibitor).
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time within the linear range of the assay.
-
Reaction Termination: Stop the reaction by adding 3 µL of 5× SDS loading buffer and boiling at 95°C for 5 minutes.
-
Analysis: Separate the proteins by SDS-PAGE. Visualize the radioactively labeled (phosphorylated) substrate by autoradiography.
-
Quantification: Excise the phosphorylated protein bands from the gel and measure the incorporated radioactivity using Cherenkov counting to determine the extent of inhibition.
Cellular Cytotoxicity Assay
This assay assesses the ability of a compound to kill cancer cells, providing a measure of its potential as an anticancer agent.
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Signaling Pathway Context
The kinases targeted by this compound derivatives are integral components of complex signaling pathways. Understanding these pathways provides a broader context for the therapeutic potential of these inhibitors.
The JAK-STAT Signaling Pathway
The EGFR Signaling Pathway
Conclusion and Future Perspectives
The this compound scaffold is a testament to the power of privileged structures in drug discovery. While the parent compound itself is primarily a synthetic tool, its derivatives have yielded a wealth of potent and selective kinase inhibitors with significant therapeutic potential. The comparative analysis of these analogs reveals the profound impact of targeted chemical modifications on biological activity. Future research in this area will undoubtedly continue to leverage this versatile scaffold to develop next-generation kinase inhibitors with improved efficacy and safety profiles for the treatment of a wide range of human diseases.
References
-
The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. National Institutes of Health. [Link]
-
Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahbashi, H. M., Al-salahi, R., Al-Qubaisi, M., & Al-Adham, I. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6688. [Link]
- Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
-
In vitro kinase assay and inhibition assay. Bio-protocol. [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. National Institutes of Health. [Link]
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. PubChem. [Link]
- US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
-
Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. ResearchGate. [Link]
-
Design, Synthesis, and Structure–Activity Relationship Studies of 7 H -Pyrrolo[2,3- d ]pyrimidine Derivatives as Potent Casein Kinase 1α (CK1α) Inhibitors. ACS Publications. [Link]
-
Kinase assays. BMG LABTECH. [Link]
-
In vitro kinase assay. Protocols.io. [Link]
-
Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. ACS Publications. [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
-
Structure-based design of 2,6,7-trisubstituted-7H-pyrrolo[2,3-d]pyrimidines as Aurora kinases inhibitors. PubMed. [Link]
-
Design, Synthesis, and Structure–Activity Relationship Studies of 7 H -Pyrrolo[2,3- d ]pyrimidine Derivatives as Potent Casein Kinase 1α (CK1α) Inhibitors. ResearchGate. [Link]
Sources
- 1. This compound|CAS 90057-08-2 [benchchem.com]
- 2. In vitro kinase assay [protocols.io]
- 3. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. The compound 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine is a versatile 7-deazapurine scaffold, crucial as a synthetic intermediate in the development of biologically active molecules, particularly kinase inhibitors for cancer therapy and inflammatory diseases.[1] Its chlorinated heterocyclic structure, however, necessitates a rigorous and well-understood protocol for its disposal to ensure the safety of laboratory personnel and prevent environmental contamination.
This guide provides a comprehensive, step-by-step framework for the proper handling and disposal of this compound and its associated waste streams. The procedures outlined below are grounded in established safety protocols for chlorinated organic compounds and are designed to be a self-validating system of best practices.
Hazard Identification and Risk Assessment
Understanding the "why" behind stringent disposal protocols begins with a thorough risk assessment. While a specific Safety Data Sheet (SDS) for the 2-methoxy derivative is not widely available, its structural analog, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, provides a strong basis for assessing its likely hazards. This class of compounds is recognized as toxic and irritant.[2][3][4] All waste containing chlorinated aromatic or heterocyclic compounds must be treated as hazardous waste.[5]
Assumed Hazard Profile (based on structural analogs):
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |
| Acute Oral Toxicity | GHS06 | Danger | H301: Toxic if swallowed.[2][3][6][7] |
| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation.[2][4] |
| Serious Eye Damage/Irritation | GHS07 | Warning | H319: Causes serious eye irritation.[2][4] |
| Specific Target Organ Toxicity | GHS07 | Warning | H335: May cause respiratory irritation.[2] |
The core principle is one of caution: treat this compound with the respect due to a potentially toxic and environmentally persistent chemical. Under no circumstances should this compound or its solutions be disposed of via the sanitary sewer system or in regular laboratory trash. [8][9]
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Before handling the pure compound or preparing it for disposal, the correct PPE must be worn. The causality is simple: to prevent exposure pathways via inhalation, ingestion, or skin/eye contact.[3][4]
| Task | Minimum Required PPE | Rationale |
| Routine Handling & Weighing | - Nitrile gloves (double-gloving recommended)- Chemical splash goggles conforming to EN166[7]- Lab coat | Prevents accidental skin and eye contact with the solid compound. |
| Handling Solutions & Waste Consolidation | - Nitrile gloves- Chemical splash goggles- Lab coat- Work within a certified chemical fume hood | The fume hood provides critical protection from inhalation of vapors or aerosols.[3] |
| Spill Cleanup | - Heavy-duty nitrile or neoprene gloves- Chemical splash goggles and face shield- Impervious protective clothing[2][7]- Air-purifying respirator with appropriate cartridges (e.g., OV/AG/P99)[10] | Provides enhanced protection against high concentrations of dust or vapors during an uncontrolled release.[2][10] |
Step-by-Step Waste Segregation and Disposal Protocol
Proper disposal is a systematic process of segregation and containment. All waste generated must be collected, labeled, and disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical destruction facility.[3][6][7]
Protocol 1: Segregation of Waste Streams
-
Establish Designated Waste Containers : Before starting work, prepare clearly labeled hazardous waste containers.[8][11] These should be appropriate for the type of waste (e.g., glass for liquids, robust, sealable drums for solids).[8][11]
-
Solid Waste :
-
Collect unused or expired this compound, reaction byproducts, and contaminated materials (e.g., silica gel, weighing papers, gloves, bench paper) in a dedicated, sealed, and clearly labeled solid waste container.[2][10]
-
Label as: "Hazardous Waste: Solid Chlorinated Organic Compounds" and list the primary constituents.
-
-
Liquid Waste :
-
Collect all solutions containing the compound and solvent rinsates from glassware into a dedicated, sealable container for halogenated organic waste .[8]
-
Never mix with non-halogenated solvent waste; this is critical for proper final disposal via incineration.
-
Label as: "Hazardous Waste: Halogenated Organic Solvents" and list all components, including this compound.[11]
-
-
Aqueous Waste :
-
Empty Containers :
-
The original container of this compound must be triple-rinsed with a suitable organic solvent (e.g., methanol or ethyl acetate).[6][11]
-
Collect all three rinsates and place them in the halogenated liquid waste container.[11]
-
Once triple-rinsed, deface the label on the empty container and dispose of it according to your institution's guidelines for clean glassware or plastic.
-
Emergency Procedures: Spill and Exposure Management
Accidents require immediate and correct action to mitigate harm.
Spill Response Workflow
The following diagram outlines the decision-making process for responding to a spill.
Caption: Spill response workflow for this compound.
Protocol 2: Minor Spill Cleanup (Solid Compound)
-
Alert Personnel : Inform others in the immediate area.[2]
-
Don PPE : Wear appropriate PPE, including respiratory protection.[2]
-
Avoid Dust : Do not use a dry brush or towel. Gently cover the spill with an inert, absorbent material (e.g., sand, vermiculite).[2]
-
Collect : Carefully sweep or scoop the material into a designated, sealable container for solid hazardous waste.[2][10]
-
Decontaminate : Wipe the spill area with a cloth dampened with a suitable solvent (e.g., methanol), followed by soap and water.[5] Collect all cleaning materials as hazardous waste.
-
Wash Hands : Wash hands thoroughly after the cleanup is complete.
Personnel Exposure
-
Skin Contact : Immediately remove all contaminated clothing.[2] Flush the affected skin with copious amounts of running water and soap for at least 15 minutes. Seek medical attention if irritation occurs.[2][3]
-
Eye Contact : Immediately flush eyes with fresh running water for at least 15 minutes, holding eyelids open to ensure complete irrigation.[2][3] Seek immediate medical attention.[2][3]
-
Inhalation : Move the person to fresh air.[2][4] If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration (do not use mouth-to-mouth).[3] Call for immediate medical assistance.[2][3]
-
Ingestion : Do NOT induce vomiting.[2][3] If the person is conscious, rinse their mouth with water.[3][6] Never give anything by mouth to an unconscious person.[6] Immediately call a poison control center or physician.[2][3]
By adhering to these rigorous protocols, you ensure a culture of safety and responsibility, protecting yourself, your colleagues, and the integrity of your research environment.
References
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Safety D
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Safety D
- 6-Chloro-7-deazapurine Safety D
- This compound. Benchchem.
- 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine Safety D
- MSDS of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile. Capot Chemical.
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 3680-69-1) SDS. Guidechem.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
- An In-depth Technical Guide to the Safety and Handling of Chlorinated Arom
- Disposal of Chlorine-Containing Wastes.
- Chemical Waste Guidelines. University of Minnesota, Health, Safety & Risk Management.
- Waste Disposal Manual. University of Louisville, Department of Environmental Health and Safety.
Sources
- 1. This compound|CAS 90057-08-2 [benchchem.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. echemi.com [echemi.com]
- 7. Page loading... [guidechem.com]
- 8. ethz.ch [ethz.ch]
- 9. louisville.edu [louisville.edu]
- 10. capotchem.com [capotchem.com]
- 11. hsrm.umn.edu [hsrm.umn.edu]
Mastering the Safe Handling of 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine: A Guide for Drug Development Professionals
For researchers and scientists at the forefront of drug discovery, 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine is a valuable scaffold in the synthesis of innovative therapeutics, particularly kinase inhibitors for cancer and inflammatory diseases.[1] Its unique fused ring structure provides a reactive site for developing novel, biologically active molecules.[1] However, its chemical properties necessitate a robust understanding and implementation of safety protocols to ensure the well-being of laboratory personnel and the integrity of research. This guide provides essential, immediate safety and logistical information for handling this compound, from initial risk assessment to final disposal.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₆ClN₃O | [1] |
| Molecular Weight | 183.59 g/mol | [1] |
| Appearance | White crystalline solid | [2] |
| Solubility | Poorly soluble in water; soluble in organic solvents like ethanol, methanol, and DMSO. | [2] |
| Reactivity | The chlorine atom at the 4-position is a reactive site for nucleophilic substitution.[1] The compound may decompose in the presence of strong acids or alkalis.[2] |
Hazard Identification and Risk Assessment
-
Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[3]
-
Irritation: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3]
Long-term or excessive exposure can lead to irritation of the respiratory mucosa, eyes, and skin.[2] Therefore, a thorough risk assessment is imperative before any handling of this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to mitigate the risks associated with handling this compound. The following PPE is mandatory:
-
Hand Protection: Double gloving with powder-free nitrile gloves is required.[4] The outer glove should be changed every 30 minutes or immediately if contaminated.[4]
-
Body Protection: A disposable, long-sleeved gown that closes in the back is essential to prevent skin contact.[4] For larger quantities or in situations with a higher risk of splashing, "bunny suit" coveralls offer head-to-toe protection.[4]
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement.[5] A full-face shield should be worn in conjunction with goggles, especially when handling powders or solutions that could splash.[4][5]
-
Respiratory Protection: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.[6][7] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is mandatory.[8]
Operational Plan: Step-by-Step Handling Procedures
A meticulous and systematic approach to handling is critical to prevent exposure and contamination.
1. Preparation:
- Ensure a certified chemical fume hood is operational.
- Verify that an eyewash station and safety shower are readily accessible.[6]
- Prepare all necessary equipment and reagents before bringing the compound into the work area.
- Designate a specific area within the fume hood for handling the compound.
2. Handling the Solid:
- When weighing the solid, do so within the fume hood on a disposable weigh boat.
- Use caution to avoid generating dust.[3]
- If any solid is spilled, immediately clean it up using dry methods (e.g., a scoop or brush and dustpan) and place it in a designated hazardous waste container.[3] Do not use water for cleanup of the solid spill.
3. Preparing Solutions:
- Add the solid to the solvent slowly to avoid splashing.
- Ensure the container is appropriately labeled with the compound name, concentration, solvent, and hazard symbols.
4. Post-Handling:
- Thoroughly decontaminate all surfaces and equipment that came into contact with the compound.
- Wash hands thoroughly with soap and water after removing PPE.[3]
Disposal Plan: Managing Contaminated Waste
All waste generated from handling this compound is considered hazardous and must be disposed of accordingly.
-
Solid Waste: All contaminated PPE (gloves, gowns, etc.), weigh boats, and other disposable materials should be placed in a clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a designated, sealed, and properly labeled hazardous waste container.
-
Disposal Method: All hazardous waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[3] Open-air burning or disposal in standard laboratory trash or drains is strictly prohibited.[8][9]
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[3][6] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][6] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration.[3] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[6][7] Rinse the mouth with water and seek immediate medical attention.[3][6] |
| Spill | Evacuate the area and prevent entry. Wearing appropriate PPE, absorb liquid spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For solid spills, carefully sweep or scoop the material to avoid creating dust and place it in a sealed container.[3][8] |
By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, advancing the frontiers of drug discovery while prioritizing personal and environmental safety.
References
- Apollo Scientific. (2023, July 5). Safety Data Sheet: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
- ChemicalBook. (2023, October 10). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety.
- Fisher Scientific. (2025, December 22). Safety Data Sheet: 6-Chloro-7-deazapurine.
- Capot Chemical. (2025, November 14). MSDS of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile.
- Fisher Scientific. (2024, February 7). Safety Data Sheet: 6-Chloro-7-deazapurine.
- Benchchem. This compound.
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- UF/IFAS Extension. (2019, January 3). Personal Protective Equipment for Handling Pesticides.
- GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
Sources
- 1. This compound|CAS 90057-08-2 [benchchem.com]
- 2. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. PI28/PI061: Personal Protective Equipment for Handling Pesticides [ask.ifas.ufl.edu]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.es [fishersci.es]
- 8. capotchem.com [capotchem.com]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
